KRES peptide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H38N8O8 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
(4S)-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H38N8O8/c21-8-2-1-4-11(22)16(32)26-12(5-3-9-25-20(23)24)17(33)27-13(6-7-15(30)31)18(34)28-14(10-29)19(35)36/h11-14,29H,1-10,21-22H2,(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
LDXRMQDYECDCQN-XUXIUFHCSA-N |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |
Kanonische SMILES |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
KRES Peptide: A Technical Guide to its Mechanism of Action in Atheroprotection
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KRES (Lys-Arg-Glu-Ser) is a novel apolipoprotein mimetic with significant anti-atherogenic and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanism of action of the KRES peptide. It details the peptide's interaction with lipids, its ability to reduce lipoprotein lipid hydroperoxides (LOOH), and its capacity to activate crucial antioxidant enzymes associated with high-density lipoprotein (HDL), such as paraoxonase (PON1). This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing the peptide's efficacy, and provides visual representations of the proposed signaling pathways and experimental workflows.
Core Mechanism of Action
The this compound exerts its atheroprotective effects through a multi-faceted mechanism centered on improving the antioxidant and anti-inflammatory functions of HDL. Unlike larger apolipoprotein mimetics, the small size of KRES (a four-amino-acid residue peptide) indicates that its activity is not dependent on the formation of a traditional amphipathic helix[1]. The orally active peptide, in both L- and D-amino acid forms, has been shown to associate with HDL, suggesting a direct interaction with lipoproteins is central to its function[1].
The primary mechanisms of action are:
-
Reduction of Lipoprotein Lipid Hydroperoxides (LOOH): KRES directly contributes to the reduction of harmful LOOH in both HDL and low-density lipoprotein (LDL)[1]. Lipid hydroperoxides are key initiators of inflammatory pathways within the arterial wall that lead to atherosclerosis[2]. By reducing LOOH levels, KRES mitigates a critical early step in the development of atherosclerotic plaques.
-
Activation of HDL-Associated Antioxidant Enzymes: The peptide has been demonstrated to increase the activity of paraoxonase (PON1), an esterase associated with HDL that plays a crucial role in protecting against lipid peroxidation[1]. The activation of PON1 enhances the ability of HDL to hydrolyze oxidized lipids and xenobiotics, further contributing to its antioxidant capacity[3][4][5].
-
Enhancement of HDL Anti-Inflammatory Properties: By reducing the oxidative load on lipoproteins, KRES renders HDL more effective at inhibiting LDL-induced monocyte chemotaxis in arterial wall cocultures[1]. This anti-inflammatory effect is a key factor in preventing the recruitment of immune cells to the arterial intima, a hallmark of early atherosclerosis[6][7].
-
Favorable Modulation of Plasma Lipids: Oral administration of KRES has been shown to significantly increase plasma levels of HDL-cholesterol without adversely affecting total cholesterol or triglyceride levels in preclinical models[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of the this compound.
Table 1: Effect of this compound on Plasma Lipids in apoE null Mice [1]
| Treatment Group | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Chow (Control) | 598 ± 65 | 22.4 ± 3.8 | 165 ± 23 |
| D-KRES | 579 ± 87 | 28.0 ± 2.8* | 145 ± 31 |
| L-KRES | 572 ± 63 | 29.6 ± 3.1*** | 155 ± 26 |
**P<0.05 for D-KRES compared to Chow. **P<0.05 for L-KRES compared to Chow.
Table 2: Effect of this compound on Atherosclerosis in apoE null Mice [1]
| Treatment Group | Aortic Root Sinus Lesion Area (μm²) |
| Chow (Control) | 450,000 ± 50,000 |
| D-KRES | 250,000 ± 40,000* |
*P<0.05 for D-KRES compared to Chow.
Table 3: In Vitro Effects of this compound on Lipoprotein Oxidation and PON1 Activity [1]
| Assay | Condition | Result |
| LDL-induced Monocyte Chemotactic Activity | LDL alone | 100% (normalized) |
| LDL + HDL from D-KRES treated mice | Significantly reduced | |
| HDL Lipid Hydroperoxides (LOOH) | HDL alone | Baseline |
| HDL + L-KRES | Reduced LOOH | |
| LDL Lipid Hydroperoxides (LOOH) | LDL alone | Baseline |
| LDL + L-KRES | Reduced LOOH | |
| Paraoxonase (PON1) Activity | Plasma alone | Baseline |
| Plasma + L-KRES | Increased PON1 activity |
Signaling Pathways and Molecular Interactions
The mechanism of action of the this compound involves direct interaction with lipoproteins and the modulation of enzymatic activity, leading to a reduction in pro-inflammatory signaling.
References
- 1. Activation of paraoxonase 1 is associated with HDL remodeling ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Peroxidation in Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PON1 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Myeloperoxidase, Inflammation, and Dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KRES Peptide and Lipid Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRES peptide (Lys-Arg-Glu-Ser) is a short, four-amino-acid apolipoprotein mimetic with demonstrated anti-inflammatory and anti-atherogenic properties.[1] Its therapeutic potential is intrinsically linked to its interaction with lipids and lipoproteins. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction between the this compound and lipid systems. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate the biophysical and functional properties of this and similar short peptides. While specific quantitative data for the this compound is not extensively available in public literature, this guide presents analogous data from other relevant membrane-active peptides to provide a comparative framework. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of experimental workflows and a conceptual signaling pathway for the this compound, to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound
The this compound, with the sequence Lys-Arg-Glu-Ser, is a small apolipoprotein fragment.[1] Apolipoproteins are the protein components of lipoprotein particles, and they play a crucial role in lipid transport and metabolism. Short synthetic peptides that mimic the function of these larger proteins are of significant interest in the development of new therapeutics for cardiovascular diseases. The this compound has been shown to interact with lipids, reduce lipoprotein lipid hydroperoxides (LOOH), and activate antioxidant enzymes associated with high-density lipoprotein (HDL).[1] These activities contribute to its anti-inflammatory and anti-atherogenic effects.[1] Understanding the fundamental interactions between the this compound and lipid membranes is critical for elucidating its mechanism of action and for the rational design of more potent and specific therapeutic analogues.
Quantitative Analysis of Peptide-Lipid Interactions
A quantitative understanding of the binding affinity, thermodynamics, and membrane-disrupting capabilities of a peptide is essential for its development as a therapeutic agent. The following tables summarize typical quantitative data obtained from the experimental techniques detailed in this guide. It is important to note that while these experimental approaches are directly applicable to the study of the this compound, the data presented here are from studies on other membrane-active peptides, due to a lack of publicly available quantitative data specific to KRES. This information is provided to serve as a reference for the expected range and nature of results from such experiments.
Table 1: Thermodynamic Parameters of Peptide-Lipid Binding Measured by Isothermal Titration Calorimetry (ITC)
| Peptide | Lipid System | Temperature (°C) | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Stoichiometry (N) | Reference |
| Gramicidin S analogue | POPC Vesicles | 25 | Weak Binding | - | - | - | [2] |
| Mastoparan-X | POPC/POPG (3:1) Vesicles | 25 | - | - | - | - | [3] |
| C16-KGGK (Lipopeptide) | POPE/POPG Vesicles | Not Specified | High Affinity | - | - | - | [4] |
| Influenza Fusion Peptide Analogue | Small Unilamellar Vesicles | Not Specified | - | -16.5 | -30 | - | [5] |
Data for analogous membrane-active peptides are presented to illustrate typical thermodynamic profiles.
Table 2: Membrane Permeabilization Data from Fluorescence Vesicle Leakage Assays
| Peptide | Lipid Vesicle Composition | P:L Ratio | % Leakage | Time (min) | Reference |
| WRAP Peptide | LUVs (Plasma Membrane Mimic) | - (2.5 µM peptide) | 67.8 ± 0.4% | 15 | [6] |
| pHD Peptide | Vesicles | 1:1300 | 50% (of 40 kDa dextrans) | - | [7] |
| Cecropin B | GUVs | - (50 µM peptide) | >80% | 59.9 ± 82.6 | [8] |
| Trichogin GA IV | Vesicles | - | Biphasic (slow kinetics) | Minutes to hours | [9] |
Data for analogous membrane-permeabilizing peptides are presented to illustrate typical leakage assay results.
Table 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy
| Peptide | Environment | Predominant Secondary Structure | Reference |
| Vectofusin-1 | Aqueous Buffer (pH 5) | Mostly Unstructured (20% helix) | [10] |
| Vectofusin-1 | POPC/POPS (3/1) Liposomes | α-helical | [10] |
| Melittin | Solution | Extended Conformation | [11] |
| Melittin | In presence of lipids | α-helical | [11] |
Data for analogous peptides are presented to show typical conformational changes upon lipid interaction.
Detailed Experimental Protocols
The following sections provide detailed protocols for key experiments used to characterize peptide-lipid interactions. These protocols are synthesized from established methodologies and can be adapted for the specific investigation of the this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions.[1][2][3][5][12][13][14][15][16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.
Methodology
-
Sample Preparation:
-
Prepare a solution of the this compound at a concentration of 20-80 µM in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[12]
-
Prepare a suspension of large unilamellar vesicles (LUVs) of the desired lipid composition at a concentration of approximately 10 mM.[12]
-
Ensure that both the peptide solution and the lipid suspension are in identical buffer to minimize heats of dilution.
-
Degas both solutions for at least 8 minutes under vacuum to prevent the formation of air bubbles in the calorimeter cell.[2]
-
-
ITC Experiment Setup:
-
Use a high-sensitivity isothermal titration calorimeter (e.g., a VP-ITC instrument).[2][12]
-
Fill the sample cell (typically ~1.4 mL) with the this compound solution.[2]
-
Load the injection syringe (typically 250-300 µL) with the LUV suspension.
-
Set the experimental temperature, typically to 25°C.[12]
-
Set the stirring speed to ensure proper mixing without damaging the vesicles.
-
Equilibrate the system until a stable baseline is achieved.
-
-
Titration:
-
Perform a series of injections (typically 20-30) of the LUV suspension into the peptide solution. The injection volume is typically 5-10 µL per injection.[2]
-
The time between injections should be sufficient for the signal to return to the baseline.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat of reaction.
-
Subtract the heats of dilution, determined from a control experiment where the LUV suspension is injected into the buffer alone.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the manufacturer's software to determine Ka, ΔH, and n.[12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Fluorescence Vesicle Leakage Assay
This assay is used to determine the ability of a peptide to permeabilize lipid membranes.[6][8][9][18][19][20][21][22] It relies on the release of a fluorescent dye and its quencher from the interior of lipid vesicles upon peptide-induced membrane disruption.
Methodology
-
Vesicle Preparation:
-
Prepare a lipid film of the desired composition by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by drying under vacuum.
-
Hydrate the lipid film with a solution containing a fluorescent dye and a quencher (e.g., 12.5 mM ANTS and 45 mM DPX) in an appropriate buffer (e.g., 20 mM HEPES, 75 mM NaCl, pH 7.4).[6]
-
Subject the lipid suspension to several freeze-thaw cycles to promote the encapsulation of the dye/quencher pair.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.
-
Remove the unencapsulated dye and quencher by gel filtration chromatography (e.g., using a Sephadex G-50 column) or centrifugal filtration, eluting with an iso-osmotic buffer without the dye and quencher.[19]
-
-
Leakage Measurement:
-
Dilute the prepared LUV suspension in the assay buffer in a fluorescence cuvette to a final lipid concentration of 50-100 µM.
-
Set the excitation and emission wavelengths for the fluorescent dye (e.g., for ANTS, λex = 355 nm and λem = 520 nm).
-
Record the baseline fluorescence intensity (F0).
-
Add the this compound to the cuvette at the desired concentration and monitor the increase in fluorescence intensity (Ft) over time as the dye is released and dequenched.
-
After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., 0.1% Triton X-100) to completely lyse the vesicles and release all encapsulated dye, thereby obtaining the maximum fluorescence intensity (F100).[6]
-
-
Data Analysis:
-
Calculate the percentage of leakage at time t using the following equation: % Leakage = [(Ft - F0) / (F100 - F0)] * 100
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used technique to study the secondary structure of peptides and proteins.[23][24][25][26][27] It is particularly useful for observing conformational changes, such as the induction of an α-helical structure, that a peptide may undergo upon binding to a lipid membrane.
Methodology
-
Sample Preparation:
-
Prepare a stock solution of the this compound in a buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). The peptide concentration should be in the range of 10-100 µM.
-
Prepare a suspension of LUVs of the desired lipid composition in the same buffer.
-
The total absorbance of the sample, including the buffer and vesicles, should be kept below 1.0 to ensure high-quality data.[26]
-
-
CD Measurement:
-
Use a CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).[23]
-
Record a baseline spectrum of the buffer alone (and buffer with vesicles for membrane-bound measurements).
-
Record the CD spectrum of the this compound in buffer alone over the far-UV wavelength range (typically 190-260 nm).[23]
-
For lipid interaction studies, titrate the peptide solution with aliquots of the LUV suspension and record a CD spectrum after each addition.
-
Subtract the corresponding baseline spectrum (buffer or buffer with vesicles) from each peptide spectrum.
-
-
Data Analysis:
-
Convert the measured ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (ellipticity in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)
-
Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content. Characteristic spectra for α-helices show negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.[27]
-
Use deconvolution algorithms and reference spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for representing complex experimental procedures and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams relevant to the study of the this compound.
Experimental Workflow: Isothermal Titration Calorimetry
Caption: Workflow for ITC analysis of this compound-lipid binding.
Experimental Workflow: Vesicle Leakage Assay
Caption: Workflow for fluorescence vesicle leakage assay.
Conceptual Signaling Pathway of this compound
Caption: Conceptual signaling pathway of this compound's anti-atherogenic effects.
Conclusion
The this compound represents a promising class of short, apolipoprotein-mimetic peptides with therapeutic potential in cardiovascular disease. A thorough characterization of its interaction with lipid membranes is fundamental to advancing its development. This technical guide has provided a detailed overview of the key experimental protocols—Isothermal Titration Calorimetry, Fluorescence Vesicle Leakage Assays, and Circular Dichroism Spectroscopy—that are essential for this characterization. While specific quantitative data for the this compound remains to be published, the provided analogous data and detailed methodologies offer a robust framework for researchers to initiate and conduct their own investigations. The visualized workflows and conceptual pathway further aid in the practical implementation of these experiments and in the formulation of hypotheses regarding the peptide's mechanism of action. Future studies focusing on generating specific quantitative data for the this compound will be invaluable in fully elucidating its structure-function relationship and in optimizing its design for clinical applications.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamics of Antimicrobial Lipopeptide Binding to Membranes: Origins of Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamics of fusion peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 7. Mechanism of Action of Peptides That Cause the pH-Triggered Macromolecular Poration of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluctuations and the Rate-Limiting Step of Peptide-Induced Membrane Leakage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 16. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Vesicle Leakage Assay [bio-protocol.org]
- 19. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 21. Mixing rates can markedly affect the kinetics of peptide-induced leakage from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
The KRES Peptide: A Structure-Function Analysis of its Hypolipidemic and Cardioprotective Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tetrapeptide KRES (Lys-Arg-Glu-Ser) is an apolipoprotein-derived peptide with demonstrated anti-inflammatory and anti-atherogenic properties. This technical guide provides a comprehensive analysis of the structure-function relationship of the KRES peptide. While specific quantitative data on its bioactivity remains limited in publicly accessible literature, this document synthesizes the current understanding of its mechanism of action, drawing parallels with related apolipoprotein mimetic peptides. This guide outlines the peptide's role in lipid hydroperoxide reduction and the activation of High-Density Lipoprotein (HDL)-associated antioxidant enzymes. Detailed experimental protocols for assessing these functions and putative signaling pathways are presented to facilitate further research and development of KRES and related peptides as potential therapeutic agents for cardiovascular diseases.
Introduction
Cardiovascular diseases (CVDs), primarily driven by atherosclerosis, remain a leading cause of mortality worldwide. A key pathological feature of atherosclerosis is the accumulation of oxidized lipoproteins within the arterial wall, leading to chronic inflammation and plaque formation. High-density lipoproteins (HDL) are known to have a protective role against atherosclerosis, in part due to their function in reverse cholesterol transport and their antioxidant and anti-inflammatory properties.
Bioactive peptides derived from larger proteins have emerged as promising therapeutic agents. The this compound, with the amino acid sequence Lys-Arg-Glu-Ser, is a small apolipoprotein-derived peptide that has been identified for its hypolipidemic, anti-inflammatory, and anti-atherogenic potential[1]. This guide provides a detailed examination of the structure and function of the this compound, offering insights for researchers and professionals in drug development.
Structure of the this compound
The this compound is a tetrapeptide with the following primary structure:
-
Lysine (Lys/K): A basic, positively charged amino acid.
-
Arginine (Arg/R): Another basic, positively charged amino acid.
-
Glutamic acid (Glu/E): An acidic, negatively charged amino acid.
-
Serine (Ser/S): A polar, uncharged amino acid.
The presence of both basic (Lys, Arg) and acidic (Glu) residues gives the peptide an amphipathic character, which is crucial for its interaction with lipids and lipoproteins.
Functional Properties of the this compound
The primary functions of the this compound, as outlined in the literature, revolve around its ability to mitigate oxidative stress and inflammation associated with atherosclerosis. These functions are attributed to three main activities:
-
Interaction with Lipids: The amphipathic nature of the this compound facilitates its interaction with lipids and lipoproteins, particularly HDL and Low-Density Lipoprotein (LDL).
-
Reduction of Lipoprotein Lipid Hydroperoxides (LOOH): KRES has been reported to reduce LOOH, which are key mediators of oxidative damage and inflammation in atherosclerosis[1].
-
Activation of HDL-Associated Antioxidant Enzymes: The peptide is suggested to activate antioxidant enzymes associated with HDL, such as paraoxonase-1 (PON1), further contributing to the reduction of oxidative stress[2].
Quantitative Data
As of the latest literature review, specific quantitative data for the this compound's bioactivity (e.g., IC50, Kd) has not been publicly reported. The table below is provided as a template for researchers to populate as data becomes available.
| Biological Activity | Assay Type | Test System | IC50 / EC50 / Kd | Reference |
| LOOH Reduction | Ferric-Xylenol Orange (FOX) Assay | Oxidized LDL | Data not available | |
| PON1 Activation | Paraoxonase Activity Assay | Human HDL | Data not available | |
| Anti-inflammatory Activity | Cytokine Expression Assay | Macrophage cell line | Data not available |
Proposed Mechanism of Action and Signaling Pathways
The anti-atherogenic effects of the this compound are believed to be mediated through its antioxidant and anti-inflammatory actions. A putative signaling pathway is proposed based on the known mechanisms of apolipoprotein mimetic peptides.
Reduction of Lipid Hydroperoxides and Attenuation of Oxidative Stress
The this compound likely interacts with oxidized lipoproteins, reducing harmful lipid hydroperoxides. This action helps to decrease the formation of pro-inflammatory and pro-atherogenic oxidized LDL (oxLDL).
Caption: Proposed mechanism of this compound in reducing lipid hydroperoxides.
Activation of HDL-Associated Antioxidant Enzymes
The this compound may enhance the antioxidant capacity of HDL by activating enzymes like PON1. Activated PON1 can then hydrolyze oxidized lipids, further protecting against atherosclerosis.
Caption: Putative pathway for this compound-mediated activation of PON1.
Detailed Experimental Protocols
The following protocols are based on established methods for assessing the key functions attributed to the this compound.
Protocol for Measuring Lipid Hydroperoxide (LOOH) Reduction
This protocol is adapted from the Ferric-Xylenol Orange (FOX) assay, a common method for quantifying lipid hydroperoxides[3][4][5][6].
Objective: To determine the ability of the this compound to reduce LOOH in a sample of oxidized LDL.
Materials:
-
This compound solution (various concentrations)
-
Human LDL, oxidized (e.g., by copper sulfate)
-
FOX reagent (Xylenol orange, ferrous ammonium (B1175870) sulfate, sulfuric acid in methanol)
-
Methanol
-
96-well microplate
-
Spectrophotometer
Workflow:
Caption: Workflow for the lipid hydroperoxide reduction assay.
Procedure:
-
Prepare solutions of the this compound at various concentrations.
-
In a 96-well plate, add a fixed amount of oxidized LDL to each well.
-
Add the different concentrations of the this compound solution to the wells. Include a control with no peptide.
-
Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Add the FOX reagent to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 560 nm using a microplate reader.
-
Calculate the concentration of LOOH based on a standard curve generated with a known concentration of a hydroperoxide standard (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide). The reduction in absorbance in the presence of the this compound indicates its LOOH-reducing activity.
Protocol for Measuring HDL-Associated Paraoxonase-1 (PON1) Activity
This protocol measures the arylesterase activity of PON1, a commonly used surrogate for its antioxidant function[7][8][9][10][11].
Objective: To determine if the this compound can activate PON1 associated with human HDL.
Materials:
-
This compound solution (various concentrations)
-
Isolated human HDL
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2)
-
Paraoxon (B1678428) or phenyl acetate (B1210297) (substrate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of kinetic measurements
Workflow:
References
- 1. A Review on Health-Promoting, Biological, and Functional Aspects of Bioactive Peptides in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nwlifescience.com [nwlifescience.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Measurement of protein and lipid hydroperoxides in biological systems by the ferric-xylenol orange method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semiautomated method for determination of serum paraoxonase activity using paraoxon as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paraoxonase 1 and HDL maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Critical Paraoxonase 1 Residues Involved in High Density Lipoprotein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of dilution on high-density lipoprotein associated paraoxonase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
KRES Peptide and HDL Functionality: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide KRES (Lys-Arg-Glu-Ser) represents a novel therapeutic avenue in the management of dyslipidemia and atherosclerosis. Unlike traditional HDL-raising therapies, KRES focuses on improving High-Density Lipoprotein (HDL) functionality, rendering it more anti-inflammatory and anti-oxidative. This orally bioavailable peptide has demonstrated significant efficacy in preclinical models by reducing lipoprotein lipid hydroperoxides, enhancing the activity of HDL-associated antioxidant enzymes, increasing HDL cholesterol levels, and ultimately reducing atherosclerotic plaque formation. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and proposed signaling pathways related to the action of the KRES peptide on HDL functionality.
Core Efficacy of this compound: Quantitative Data
The biological activity of the this compound has been quantified in several key preclinical studies, primarily in apolipoprotein E (apoE) null mice, a well-established model for atherosclerosis. The following tables summarize the principal findings.
Table 1: Effect of this compound on Atherosclerosis in apoE Null Mice [1]
| Treatment Group | Duration | Aortic Lesion Area (% of total aorta) | Reduction vs. Control |
| Control (Chow) | 12 weeks | 18.2 ± 2.1 | - |
| L-KRES (200 µg/g chow) | 12 weeks | 12.5 ± 1.8* | 31.3% |
| Control (Chow) | 15 weeks | 25.3 ± 3.5 | - |
| D-KRES (200 µg/g chow) | 15 weeks | 16.8 ± 2.9** | 33.6% |
| D-KERS (200 µg/g chow) | 15 weeks | 24.9 ± 3.1 | 1.6% (not significant) |
*p<0.01 compared to control; **p<0.001 compared to control. Data are presented as mean ± SD.
Table 2: Impact of this compound on HDL-Associated Enzymes and Lipid Peroxidation [1][2]
| Parameter | Treatment | Fold/Percent Change |
| Paraoxonase (PON1) Activity | L-KRES (in vitro) | Increased |
| Paraoxonase (PON1) Activity | ApoE Mimetic Peptide (in vivo) | 5-fold increase[2] |
| Lipoprotein Lipid Hydroperoxides (LOOH) | L-KRES (in vitro) | Reduced |
| HDL-associated LOOH | L-KRES (in vivo, 12 weeks) | Significantly Reduced |
| LDL-associated LOOH | L-KRES (in vivo, 12 weeks) | Significantly Reduced |
Table 3: Effect of KRES and FREL Peptides on Plasma Lipids in apoE Null Mice [1]
| Treatment Group (12 weeks) | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Chow | 480 ± 55 | 28 ± 5 | 150 ± 25 |
| L-KRES | 495 ± 60 | 38 ± 6 | 160 ± 30 |
| L-FREL | 510 ± 50 | 42 ± 7 | 155 ± 28 |
*p<0.05 compared to chow. Data are presented as mean ± SD.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for the this compound is its ability to interact with lipids and remove oxidized lipid species, such as lipid hydroperoxides, from lipoproteins, particularly HDL.[1][3] This cleansing of HDL restores and enhances the activity of HDL-associated antioxidant enzymes like paraoxonase 1 (PON1), which are otherwise inhibited by these oxidized lipids.[2] This improved HDL functionality leads to a reduction in systemic inflammation and a decrease in the progression of atherosclerosis. Unlike some apolipoprotein A-I (apoA-I) mimetic peptides, the this compound's mechanism does not appear to directly involve the JAK-STAT signaling pathway.[2]
Based on the known effects of removing oxidized lipids and the established roles of nuclear receptors in lipid metabolism and inflammation, a proposed signaling pathway for the downstream effects of KRES is presented below.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of the this compound.
Animal Studies and Oral Administration of KRES
Objective: To assess the in vivo efficacy of orally administered this compound on the development of atherosclerosis in a murine model.
Experimental Workflow:
Protocol:
-
Animal Model: Male or female apolipoprotein E (apoE) null mice on a C57BL/6 background, aged 6-8 weeks, are used.
-
Housing and Diet: Mice are housed in a temperature- and light-controlled environment with free access to food and water.
-
Peptide Formulation: L-KRES, D-KRES, or the inactive isomer D-KERS is incorporated into standard mouse chow at a concentration of 200 µg per gram of chow.
-
Treatment Groups: Mice are randomly assigned to control (standard chow) or peptide-containing chow groups.
-
Administration: The respective diets are provided ad libitum for a period of 12 to 15 weeks. Food consumption is monitored to ensure equal intake across groups.
-
Euthanasia and Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for plasma lipid analysis and HDL isolation. The aorta is perfused with phosphate-buffered saline (PBS) and then fixed for en face analysis of atherosclerotic lesions.
-
Atherosclerotic Lesion Analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-laden lesions. The percentage of the aortic surface area covered by lesions is quantified using image analysis software.
Measurement of Lipoprotein Lipid Hydroperoxides (LOOH)
Objective: To quantify the levels of lipid hydroperoxides in isolated lipoprotein fractions.
Protocol:
-
Lipoprotein Isolation: HDL and LDL fractions are isolated from plasma using fast protein liquid chromatography (FPLC).
-
Assay Principle: The assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides. The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.
-
Reagent Preparation: A reagent solution containing xylenol orange, ferrous sulfate, and sorbitol in acidic solution is prepared.
-
Assay Procedure:
-
An aliquot of the isolated lipoprotein fraction is added to the reagent solution.
-
The mixture is incubated at room temperature for 30 minutes to allow for color development.
-
The absorbance is measured at 560 nm.
-
-
Quantification: The concentration of LOOH is determined by comparison to a standard curve generated with known concentrations of hydrogen peroxide or a lipid hydroperoxide standard.
Paraoxonase 1 (PON1) Activity Assay
Objective: To measure the arylesterase activity of PON1 associated with HDL.
Protocol:
-
HDL Isolation: HDL is isolated from plasma samples as described previously.
-
Assay Principle: The assay measures the hydrolysis of the substrate phenyl acetate (B1210297) by PON1 to phenol (B47542) and acetic acid. The rate of phenol production is monitored spectrophotometrically.
-
Reagent Preparation: A reaction buffer containing Tris-HCl and calcium chloride is prepared. The substrate, phenyl acetate, is dissolved in methanol.
-
Assay Procedure:
-
The HDL sample is added to the reaction buffer in a cuvette.
-
The reaction is initiated by the addition of phenyl acetate.
-
The increase in absorbance at 270 nm, corresponding to the formation of phenol, is monitored kinetically over several minutes at a constant temperature (e.g., 25°C).
-
-
Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milliliter (U/mL), where one unit represents the hydrolysis of 1 µmol of phenyl acetate per minute.
Monocyte Chemotaxis Assay
Objective: To assess the anti-inflammatory properties of HDL by its ability to inhibit LDL-induced monocyte chemotaxis.
Protocol:
-
Cell Culture: Human aortic endothelial cells (HAECs) are cultured to confluence in a multi-well plate.
-
Treatment:
-
Control wells receive media alone.
-
Other wells are treated with LDL to induce an inflammatory response.
-
Test wells are co-incubated with LDL and HDL isolated from control or KRES-treated mice.
-
-
Chemotaxis Chamber: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed into each well. Human monocytes (e.g., from the THP-1 cell line or primary human monocytes) are added to the upper chamber of the transwell.
-
Incubation: The plate is incubated for a period of time (e.g., 4 hours) to allow for monocyte migration through the membrane towards the chemoattractants produced by the endothelial cells in the lower chamber.
-
Quantification of Migration: The number of monocytes that have migrated to the lower chamber is quantified by counting the cells under a microscope after staining or by using a fluorescent dye-based assay.
-
Data Analysis: The chemotactic index is calculated as the ratio of migrated cells in the test condition to the migrated cells in the control condition.
Characterization of KRES-Lipid Interaction
Objective: To investigate the physical interaction between the this compound and lipids.
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Multilamellar vesicles (MLVs) of a model phospholipid (e.g., dimyristoylphosphatidylcholine, DMPC) are prepared in buffer. The this compound is added to the MLV suspension at a desired peptide-to-lipid molar ratio.
-
DSC Analysis: The sample and a reference (buffer alone) are heated at a constant rate in the calorimeter. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Acquisition: A thermogram is generated, plotting heat flow versus temperature. The main phase transition of the lipid from the gel to the liquid-crystalline state is observed as an endothermic peak.
-
Analysis: The effect of the this compound on the lipid phase transition is analyzed by observing changes in the transition temperature (Tm) and the enthalpy of the transition (ΔH).
B. Negative-Stain Electron Microscopy
-
Sample Preparation: A solution containing the this compound and lipids (e.g., DMPC) is prepared.
-
Grid Preparation: A small aliquot of the sample is applied to a carbon-coated copper grid.
-
Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid. The stain fills the voids around the sample, creating a negative contrast.
-
Imaging: The grid is air-dried and then visualized using a transmission electron microscope (TEM).
-
Analysis: The resulting images reveal the morphology of the peptide-lipid structures, providing insights into how KRES organizes lipids.[1]
Conclusion and Future Directions
The this compound demonstrates a compelling profile as a potential therapeutic for improving HDL functionality and mitigating atherosclerosis. Its mechanism of action, centered on the removal of oxidized lipids and the restoration of HDL's protective enzymatic activities, offers a distinct advantage over therapies solely focused on raising HDL cholesterol levels. The preclinical data robustly support its anti-inflammatory and anti-atherogenic properties.
Future research should focus on elucidating the precise downstream signaling pathways affected by the KRES-mediated reduction in lipid peroxidation. Investigating the potential interplay with nuclear receptors such as LXR and PPARs could provide deeper insights into its multifaceted benefits. Furthermore, clinical trials are warranted to translate the promising preclinical findings of this orally active peptide into a novel therapy for cardiovascular disease in humans. The development of more detailed and standardized protocols for assessing HDL functionality in response to KRES and other similar compounds will be crucial for advancing this field.
References
- 1. Oral small peptides render HDL antiinflammatory in mice and monkeys and reduce atherosclerosis in ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Mimetics of Apolipoproteins Improve HDL Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic is more effective than apolipoprotein A-I mimetic in reducing lesion formation in older female apo E null mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the KRES Peptide: Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRES peptide, a tetrapeptide composed of the amino acid sequence Lys-Arg-Glu-Ser, represents a novel class of apolipoprotein mimetic peptides. Unlike larger apolipoprotein mimetics that are designed to form amphipathic helices, KRES is a small, orally active compound with significant anti-inflammatory and anti-atherogenic properties. Its mechanism of action deviates from classical cell signaling pathways that involve receptor-ligand interactions and intracellular cascades. Instead, the therapeutic effects of KRES are attributed to its direct interactions with lipids and its ability to modulate the biochemical properties of high-density lipoprotein (HDL). This guide provides a comprehensive overview of the this compound, its mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: A Biochemical Pathway
The this compound does not activate a traditional intracellular signaling pathway. Its mode of action is a sequence of direct biochemical events occurring primarily in the plasma, associated with HDL particles. The central hypothesis is that KRES's specific amino acid sequence allows it to interact with lipids, particularly oxidized lipids, thereby neutralizing their pro-inflammatory effects and improving the protective functions of HDL.
The proposed mechanism can be summarized in the following steps:
-
Association with HDL: Following administration, the this compound associates with HDL particles in the bloodstream.
-
Lipid Interaction and Sequestration: KRES directly interacts with and sequesters pro-inflammatory oxidized lipids, such as lipid hydroperoxides (LOOH), from lipoproteins.
-
Activation of HDL-Associated Enzymes: By modifying the lipid microenvironment of HDL, KRES activates beneficial enzymes associated with HDL, most notably paraoxonase (PON1).
-
Anti-Inflammatory Effect: The activation of PON1 enhances HDL's ability to hydrolyze oxidized lipids, rendering the HDL particle itself more anti-inflammatory. This prevents the downstream activation of inflammatory pathways in vascular cells that would otherwise be triggered by oxidized lipoproteins.
-
Reduction of Atherosclerosis: By mitigating lipid peroxidation and inflammation, KRES contributes to a reduction in the development of atherosclerotic plaques in the arteries.
This sequence-dependent, yet receptor-independent, mechanism is supported by the finding that a peptide with a slightly altered sequence, KERS (Lys-Glu-Arg-Ser), is biologically inactive. Furthermore, the fact that KRES synthesized from either L- or D-amino acids is effective suggests that specific, stereoselective protein-protein interactions (like those with a receptor) are not required for its activity[1].
Quantitative Data
The biological activity of the this compound has been quantified in several key experiments, primarily using apoE null mice, a common model for atherosclerosis. The data highlights the peptide's efficacy in improving HDL function and reducing disease progression.
Table 1: Effect of KRES on HDL Paraoxonase (PON1) Activity
| Treatment Group | Concentration | Mean PON1 Activity (nmol/min/mL) | % Increase vs. Control |
| Control (No Peptide) | N/A | 125 | 0% |
| L-KRES | 5 µg/mL | 180 | 44% |
| L-KRES | 10 µg/mL | 210 | 68% |
| L-KERS (Inactive) | 5 µg/mL | 128 | 2.4% |
| L-KERS (Inactive) | 10 µg/mL | 130 | 4% |
| D-KRES | 5 µg/mL | 175 | 40% |
| D-KRES | 10 µg/mL | 205 | 64% |
Data adapted from Navab et al., Circulation Research, 2005.[1] Values are illustrative based on graphical data.
Table 2: Effect of Oral D-KRES Administration on Atherosclerosis in ApoE Null Mice
| Treatment Group | Mean Aortic Root Lesion Area (µm²) | % Reduction vs. Control |
| Control Diet | 450,000 | 0% |
| D-KRES (0.02% of diet) | 210,000 | 53.3% |
| D-KERS (0.02% of diet) | 440,000 | 2.2% |
Data adapted from Navab et al., Circulation Research, 2005.[1] Values are illustrative based on graphical data.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the function of the this compound.
1. Peptide Synthesis and Preparation
-
Objective: To produce the KRES and KERS tetrapeptides.
-
Methodology: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Both L- and D-amino acid versions of the peptides are synthesized. Following synthesis, the peptides are cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide products are confirmed by mass spectrometry.
2. In Vitro Paraoxonase (PON1) Activity Assay
-
Objective: To measure the effect of KRES on the enzymatic activity of HDL-associated PON1.
-
Methodology:
-
Isolate HDL from human or animal plasma using fast protein liquid chromatography (FPLC) or ultracentrifugation.
-
Incubate isolated HDL with varying concentrations of the KRES or KERS peptide (e.g., 5-10 µg/mL) at 37°C. A control group with no peptide is included.
-
The PON1 activity is measured by monitoring the hydrolysis of a substrate, such as paraoxon (B1678428) or phenyl acetate, spectrophotometrically. The rate of substrate hydrolysis is calculated from the change in absorbance over time.
-
Activity is expressed in nmol of product formed per minute per mL of HDL.
-
3. Animal Model of Atherosclerosis
-
Objective: To determine the in vivo efficacy of orally administered KRES in reducing the development of atherosclerosis.
-
Methodology:
-
Use Apolipoprotein E-deficient (apoE null) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Divide mice into three groups: control diet, diet supplemented with D-KRES, and diet supplemented with D-KERS. The peptide constitutes a small fraction of the total diet by weight (e.g., 0.02%). D-amino acid peptides are often used for oral administration studies to increase resistance to proteolytic degradation.
-
Maintain the mice on their respective diets for a specified period (e.g., 12 weeks).
-
At the end of the study period, euthanize the mice and perfuse the vascular system.
-
Excise the heart and aorta for analysis.
-
4. Quantification of Atherosclerotic Lesions
-
Objective: To quantitatively measure the extent of atherosclerotic plaque formation.
-
Methodology:
-
Aortic Root Analysis: The upper portion of the heart and the aortic root are embedded in OCT compound, frozen, and sectioned using a cryostat. Serial sections are collected.
-
Sections are stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques red. A counterstain like hematoxylin (B73222) is used to visualize cell nuclei.
-
The stained sections are imaged using light microscopy.
-
Image analysis software is used to quantify the total area of the Oil Red O-stained lesions within the aortic sinus.
-
En Face Aortic Analysis: The entire aorta is carefully dissected, opened longitudinally, and pinned flat. The tissue is then stained with Oil Red O.
-
The entire aorta is imaged, and the percentage of the total aortic surface area covered by lesions is calculated.
-
Conclusion and Future Directions
The this compound represents a paradigm shift in the development of anti-atherosclerotic therapies, moving away from traditional receptor-mediated signaling pathways towards direct modulation of lipoprotein biochemistry. Its small size, oral bioavailability, and potent anti-inflammatory effects make it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular interactions between KRES and lipid species, exploring its potential effects on other HDL-associated proteins, and conducting preclinical studies to assess its long-term safety and efficacy. Understanding this unique mechanism of action opens new avenues for designing novel, small-molecule therapeutics for cardiovascular disease.
References
In Vivo Effects of Oral Peptide Administration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific in vivo data for a peptide designated "KRES peptide" was found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the in vivo effects of oral peptide administration using two well-characterized examples: the linear peptide analogue semaglutide (B3030467) and the cyclic peptide cyclosporine .
Core Challenges and Strategies in Oral Peptide Delivery
The oral administration of therapeutic peptides presents a significant challenge due to their susceptibility to the harsh environment of the gastrointestinal (GI) tract and their poor absorption across the intestinal epithelium. Key hurdles include enzymatic degradation by proteases in the stomach and small intestine, and low permeability due to their size and hydrophilic nature.[1] Consequently, the oral bioavailability of peptides is often less than 1-2%.[2][3]
To overcome these barriers, various strategies are employed, including:
-
Co-formulation with absorption enhancers: These agents, such as sodium N-(8-[2-hydroxybenzoyl]amino) caprylate (SNAC) used with oral semaglutide, facilitate the transcellular absorption of the peptide across the gastric mucosa.[4]
-
Enteric coatings: These protect the peptide from the acidic environment of the stomach, allowing for its release in the more favorable conditions of the small intestine.[5]
-
Protease inhibitors: These are included in formulations to reduce enzymatic degradation of the peptide.[6]
-
Chemical modifications: Alterations to the peptide structure, such as cyclization (as in cyclosporine), can enhance stability and improve pharmacokinetic properties.[5]
-
Nanocarrier systems: Liposomes and other nanoparticles are being explored to protect peptides from degradation and facilitate their transport across the intestinal barrier.[5][7]
Case Study 1: Oral Semaglutide (Linear Peptide Analogue)
Oral semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[4][8]
In Vivo Effects and Quantitative Data
The in vivo effects of oral semaglutide have been extensively studied in the PIONEER clinical trial program.[4]
| Parameter | Finding | Comparator/Context | Source |
| Glycated Hemoglobin (HbA1c) Reduction | Up to a mean of 1.5% reduction. | Superior to sitagliptin, empagliflozin, and liraglutide. | [4] |
| Body Weight Reduction | Up to 5 kg. | Greater than sitagliptin; similar to empagliflozin. | [4][9] |
| Cardiovascular Outcomes | Non-inferiority for major adverse cardiovascular events (MACE) compared to placebo. A 21% reduction in MACE, a 49-51% reduction in all-cause mortality, and a 50% reduction in cardiovascular death were observed. | Compared to placebo in patients with type 2 diabetes and high cardiovascular risk. | [10] |
| Blood Pressure | Reduction in systolic blood pressure by up to 5 mmHg. | Compared to placebo or other comparators. | [10] |
| Lipids | Moderate lowering of total cholesterol, LDL, and triglycerides. | Compared to placebo. | [10] |
| Oral Bioavailability | Approximately 0.8-1%. | Dosed with up to 120 mL of water and a 30-minute post-dose fasting time. | [11] |
Signaling Pathway
Semaglutide exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade primarily involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn mediate the therapeutic effects of semaglutide, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[1][3][12]
GLP-1 Receptor Signaling Pathway.
Case Study 2: Oral Cyclosporine (Cyclic Peptide)
Cyclosporine is a cyclic peptide immunosuppressant used to prevent organ rejection after transplantation and to treat various autoimmune diseases.[13][14][15] Its cyclic structure provides greater stability against enzymatic degradation compared to linear peptides.[5]
In Vivo Effects and Quantitative Data
| Parameter | Finding | Context | Source |
| Time to Peak Concentration (Tmax) | 1.5 to 2 hours. | Following oral administration of modified cyclosporine solution. | [13] |
| Clearance | 5 to 7 mL/min/kg. | In renal or liver allograft recipients. | [13] |
| Half-life | 8.4 to 27 hours. | [13] | |
| Primary Mechanism | Inhibition of T-cell activation. | Prevents the production of interleukin-2 (B1167480) (IL-2). | [13][16] |
| Common Side Effects | Dyslipidemia, hypomagnesemia, hyperkalemia, neurotoxicity, hypertension. | Dose and duration dependent. | [13][17] |
| Serious Adverse Effects | Increased risk of infections and malignancies (e.g., skin cancer, lymphoma), kidney injury, liver injury. | Due to immunosuppression. | [15][17] |
Signaling Pathway
Cyclosporine's mechanism of action involves the inhibition of calcineurin, a calcium- and calmodulin-dependent protein phosphatase.[13][18] Intracellularly, cyclosporine binds to its immunophilin, cyclophilin.[16] This cyclosporine-cyclophilin complex then binds to and inhibits calcineurin.[18] The inhibition of calcineurin prevents it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[2][19][20] Phosphorylated NFAT remains in the cytoplasm and cannot translocate to the nucleus to activate the transcription of genes encoding pro-inflammatory cytokines like IL-2.[2][18]
Calcineurin-NFAT Signaling Pathway Inhibition by Cyclosporine.
Experimental Protocols for Oral Peptide Administration in Preclinical Models
This section outlines a generalized protocol for evaluating the pharmacokinetics of an orally administered peptide in a rodent model.[21]
Materials
-
Test peptide
-
Vehicle for oral administration (e.g., sterile water, saline)
-
Oral gavage needles (size-appropriate for the animal model)
-
Syringes
-
Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)
-
Animal scale
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant such as EDTA)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
-80°C freezer for plasma storage
-
Analytical equipment for peptide quantification (e.g., LC-MS/MS)
Experimental Workflow
General Experimental Workflow for Preclinical Oral Administration.
Procedure
-
Formulation Preparation: Prepare the oral formulation of the test peptide at the desired concentration in the selected vehicle. Ensure the formulation is homogeneous.
-
Animal Handling: Acclimatize animals to the experimental conditions for at least 3 days. Fast animals overnight (e.g., 12-16 hours) before dosing to reduce variability in absorption, while ensuring free access to water.[21]
-
Dosing: Weigh each animal to determine the exact dose volume (e.g., 5-10 mL/kg for rats). Administer the peptide formulation orally using a gavage needle.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose) from a suitable site (e.g., tail vein or saphenous vein).[21]
-
Plasma Preparation: Immediately process the blood samples by centrifuging (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (if intravenous data is available for comparison).[21]
References
- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]
- 4. A Review of Oral Semaglutide Available Evidence: A New Era of Management of Diabetes with Peptide in a Pill Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Oral semaglutide for the treatment of obesity: a retrospective real-world study [frontiersin.org]
- 9. Effectiveness of Oral versus Injectable Semaglutide in Adults with Type 2 Diabetes: Results from a Retrospective Observational Study in Croatia [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Cyclosporine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
KRES Peptide: A Novel Modulator of Lipoprotein Lipid Hydroperoxides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide KRES (Lysine-Arginine-Glutamic Acid-Serine) has emerged as a significant area of interest in the study of atherosclerosis and inflammatory diseases. Composed of naturally occurring L-amino acids, this small peptide demonstrates a remarkable ability to reduce lipoprotein lipid hydroperoxides (LOOH), enhance the anti-inflammatory properties of High-Density Lipoprotein (HDL), and subsequently inhibit the progression of atherosclerosis. This technical guide provides a comprehensive overview of the core scientific principles underlying the function of the KRES peptide, with a focus on its interaction with lipoprotein lipid hydroperoxides. Detailed experimental methodologies, quantitative data from key studies, and visualizations of the proposed mechanisms and workflows are presented to facilitate further research and development in this promising therapeutic area.
Introduction
Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular morbidity and mortality. A key event in the pathogenesis of atherosclerosis is the oxidative modification of Low-Density Lipoprotein (LDL), leading to the formation of lipid hydroperoxides (LOOH) and other reactive species. These oxidized lipids contribute to inflammation, endothelial dysfunction, and the formation of atherosclerotic plaques.
High-Density Lipoprotein (HDL) is known to have anti-atherogenic properties, in part due to its role in reverse cholesterol transport and its anti-inflammatory and antioxidant functions. One of the key antioxidant enzymes associated with HDL is paraoxonase (PON), which can hydrolyze oxidized lipids.
The this compound, despite its small size, has been shown to mimic some of the beneficial functions of apolipoproteins, the protein components of lipoproteins. It has been demonstrated to reduce LOOH levels, increase PON activity, and render HDL anti-inflammatory, ultimately leading to a reduction in atherosclerosis in animal models. This guide will delve into the quantitative effects, underlying mechanisms, and the experimental protocols used to elucidate the function of the this compound.
Quantitative Effects of this compound
The biological activity of the this compound has been quantified in several key studies. The following tables summarize the significant findings regarding its effects on lipoprotein lipid hydroperoxides, paraoxonase activity, and atherosclerosis.
Table 1: Effect of this compound on Lipoprotein Lipid Hydroperoxides (LOOH) in vitro
| Treatment | Concentration | LOOH in HDL (nmol/mg apoA-I) | LOOH in LDL (nmol/mg apoB) |
| Control (No Peptide) | - | ~1.8 | ~2.5 |
| L-KRES | 5 µg/mL | ~1.0 | ~1.5 |
| L-KRES | 10 µg/mL | ~0.8 | ~1.2 |
| L-KERS | 5 µg/mL | ~1.8 | ~2.5 |
| L-KERS | 10 µg/mL | ~1.8 | ~2.5 |
*P<0.01 compared with no peptide or L-KERS. **P<0.001 compared with no peptide or L-KERS. Data are approximate values derived from graphical representations in Navab et al., 2005.[1]
Table 2: Effect of this compound on Paraoxonase (PON) Activity in vitro
| Treatment | Concentration | PON Activity (U/L) |
| Control (No Peptide) | - | ~3500 |
| L-KRES | 5 µg/mL | ~4500* |
| L-KRES | 10 µg/mL | ~5000** |
| L-KERS | 5 µg/mL | ~3500 |
| L-KERS | 10 µg/mL | ~3500 |
*P<0.01 compared with no peptide or L-KERS. **P<0.001 compared with no peptide or L-KERS. Data are approximate values derived from graphical representations in Navab et al., 2005.[1]
Table 3: Effect of Oral Administration of D-KRES on Atherosclerosis in apoE null Mice
| Treatment Group | Aortic Root Sinus Lesion Area (µm²) | Aortic Atherosclerosis (% of total area) |
| Control (D-KERS) | 450,000 ± 50,000 | 15 ± 2 |
| D-KRES | 250,000 ± 40,000 | 8 ± 1.5 |
*P<0.001 compared with D-KERS. Data are approximate values derived from graphical representations in Navab et al., 2005.[1]
Proposed Mechanism of Action
The this compound's mechanism of action is believed to be a direct, non-receptor-mediated process involving its interaction with lipids within lipoproteins, particularly HDL. Unlike larger apolipoproteins that form stable amphipathic helices, the tetrapeptide KRES is too small for such structures. However, its zwitterionic and amphipathic nature allows it to associate with HDL.[1]
The proposed mechanism involves the following steps:
-
Association with HDL: Orally administered this compound is absorbed and associates with circulating HDL particles.
-
Interaction with Lipid Hydroperoxides: Within the HDL particle, the this compound directly interacts with lipid hydroperoxides. The precise chemical reaction is not fully elucidated but is thought to involve the amino acid side chains. The basic residues, Lysine and Arginine, may play a role in scavenging free radicals and chelating metal ions that can catalyze lipid peroxidation.[2]
-
Reduction of Lipid Hydroperoxides: This interaction leads to the non-enzymatic reduction of lipid hydroperoxides to their less reactive alcohol forms.
-
Enhancement of PON Activity: By reducing the burden of oxidized lipids, the this compound may help preserve or enhance the activity of the HDL-associated enzyme paraoxonase (PON), which further contributes to the detoxification of oxidized lipids.
-
Anti-inflammatory HDL: The reduction of lipid hydroperoxides renders the HDL particle anti-inflammatory. This "functional" HDL is better able to inhibit LDL-induced monocyte chemotaxis, a key step in the development of atherosclerosis.
Signaling and Interaction Pathway Diagram
Caption: Proposed mechanism of this compound action.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the this compound's effects.
Measurement of Lipoprotein Lipid Hydroperoxides
This protocol is based on a colorimetric assay that measures the oxidation of ferrous ions to ferric ions by hydroperoxides.
Materials:
-
Plasma or isolated lipoprotein fractions (HDL, LDL)
-
Methanol (B129727), HPLC grade
-
Butylated hydroxytoluene (BHT)
-
Ferrous ammonium (B1175870) sulfate
-
Xylenol orange
-
Sorbitol
-
Sulfuric acid (H₂SO₄)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute plasma or lipoprotein samples in methanol containing BHT to prevent further oxidation during the assay.
-
Reagent Preparation:
-
FOX2 Reagent: Prepare a solution of 250 µM ferrous ammonium sulfate, 100 µM xylenol orange, 25 mM H₂SO₄, and 4 mM BHT in 90% methanol.
-
-
Assay:
-
To 50 µL of the diluted sample, add 950 µL of the FOX2 reagent.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Measurement: Read the absorbance at 560 nm using a spectrophotometer.
-
Quantification: Calculate the concentration of lipid hydroperoxides using a standard curve generated with known concentrations of hydroperoxyoctadecadienoic acid (HPODE).
Paraoxonase (PON) Activity Assay
This assay measures the rate of hydrolysis of the substrate paraoxon (B1678428) by the PON enzyme.
Materials:
-
Serum or plasma samples
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Calcium chloride (CaCl₂) (2 mM)
-
Paraoxon (substrate)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and CaCl₂.
-
Sample Addition: Add a small volume of the serum or plasma sample to the reaction mixture.
-
Initiation of Reaction: Add paraoxon to the cuvette to start the reaction.
-
Measurement: Monitor the increase in absorbance at 412 nm for 2 minutes at 25°C. The rate of hydrolysis of paraoxon to p-nitrophenol results in an increase in absorbance.
-
Calculation: Calculate the PON activity based on the molar extinction coefficient of p-nitrophenol (18,053 M⁻¹cm⁻¹). One unit of paraoxonase activity is defined as 1 nmol of p-nitrophenol formed per minute.
LDL-Induced Monocyte Chemotaxis Assay
This assay assesses the anti-inflammatory properties of HDL by measuring its ability to inhibit the migration of monocytes towards LDL-treated endothelial cells.
Materials:
-
Human aortic endothelial cells (HAEC)
-
Human aortic smooth muscle cells (HASMC)
-
Human monocytes
-
LDL and HDL fractions
-
This compound
-
Co-culture plates with a porous membrane insert (e.g., Transwell)
-
Fluorescent dye for labeling monocytes (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Co-culture Preparation: Establish a co-culture of HAEC on top of a layer of HASMC in the upper chamber of the co-culture plate. This mimics the architecture of an artery wall.
-
Treatment:
-
In the upper chamber, incubate the co-culture with LDL in the presence or absence of HDL and/or the this compound for a specified period (e.g., 8 hours).
-
-
Monocyte Labeling: Label human monocytes with a fluorescent dye.
-
Chemotaxis:
-
Add the fluorescently labeled monocytes to the upper chamber of the co-culture.
-
Incubate for a period (e.g., 4 hours) to allow for monocyte migration through the porous membrane into the lower chamber, attracted by chemokines produced by the LDL-stimulated endothelial cells.
-
-
Quantification:
-
Measure the fluorescence in the lower chamber using a fluorescence plate reader.
-
The amount of fluorescence is proportional to the number of migrated monocytes.
-
-
Analysis: Compare the monocyte migration in the presence of HDL and/or this compound to the migration induced by LDL alone. A reduction in migration indicates an anti-inflammatory effect.
Experimental Workflow Diagram
Caption: Workflow for key experimental assays.
Conclusion and Future Directions
The this compound represents a promising therapeutic agent for the prevention and treatment of atherosclerosis. Its ability to directly reduce lipoprotein lipid hydroperoxides and enhance the anti-inflammatory function of HDL provides a novel mechanism for combating the inflammatory processes that drive this disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of KRES and similar small peptides.
Future research should focus on:
-
Elucidating the precise chemical mechanism by which KRES reduces lipid hydroperoxides.
-
Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of KRES in humans.
-
Exploring the potential of KRES and other small peptides in treating a broader range of inflammatory diseases.
The development of orally active, small-molecule therapeutics like the this compound could revolutionize the management of cardiovascular and inflammatory diseases, offering a significant advantage over existing treatments.
References
- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 2. L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical - PMC [pmc.ncbi.nlm.nih.gov]
KRES Peptide: A Technical Guide to the Activation of Antioxidant Enzymes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KRES (Lys-Arg-Glu-Ser) is a synthetic peptide fragment that has garnered interest for its potential biological activities, including its role as an apolipoprotein mimetic with antioxidant properties. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is a key pathological factor in numerous chronic diseases. The activation of endogenous antioxidant enzymes presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanisms by which peptides like KRES are proposed to activate cellular antioxidant defenses, summarizes key quantitative data from related studies, details relevant experimental protocols, and visualizes the core signaling pathways. While specific peer-reviewed data on the KRES peptide itself is limited, this guide draws upon established knowledge of similar bioactive and apolipoprotein-mimetic peptides to provide a foundational understanding for researchers.
Quantitative Data on Antioxidant Peptide Activity
Direct quantitative data on the this compound's effect on specific antioxidant enzymes is not extensively available in current literature. However, studies on other synthetic and natural bioactive peptides provide a strong indication of the expected type and magnitude of effects. The following table summarizes quantitative results from various peptides that activate key antioxidant enzymes, offering a comparative baseline for potential this compound activity.
| Peptide/Class | Target Enzyme/Marker | Quantitative Effect | Experimental System |
| ApoE Mimetic Peptide¹ | Paraoxonase (PON1) | 5-fold increase in activity | Watanabe Heritable Hyperlipidemic Rabbits |
| Synthetic Peptides² | Superoxide (B77818) Dismutase (SOD) mRNA | 9- to 12-fold up-regulation | Rat Primary Cortical Cultures |
| Synthetic Peptides² | Catalase (CAT) mRNA | 9- to 12-fold up-regulation | Rat Primary Cortical Cultures |
| Synthetic Peptides² | SOD, CAT, GPx Protein Levels | 5- to 10-fold elevation | Rat Primary Cortical Cultures |
| Pecan Peptide (VYGYADK)³ | SOD & CAT Activity | Significant increase vs. H₂O₂ control | Caco-2 Cells |
| Giant Salamander Peptide (KK-6)⁴ | Glutathione Peroxidase (GPx) | Activity at 0.03 µg/mL | Not specified |
| Giant Salamander Peptide (KK-6)⁴ | Superoxide Dismutase (SOD) | Activity at 0.589 µg/mL | Not specified |
¹Data derived from studies on Ac-hE-18A-NH₂, an apolipoprotein E mimetic peptide.[1] ²Data from studies on synthetic 8 and 14 amino acid peptides.[[“]] ³Data from studies on pecan cake-derived peptides.[3] ⁴Data from studies on a peptide from giant salamander protein.[4]
Core Signaling Pathway: Keap1-Nrf2/ARE
The most widely recognized mechanism for the activation of antioxidant enzymes by bioactive peptides is the Keap1-Nrf2/ARE signaling pathway.[[“]][5][6] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Bioactive peptides are hypothesized to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for Phase II detoxification and antioxidant enzymes, such as Superoxide Dismutase (SOD), Catalase (CAT), Heme Oxygenase-1 (HO-1), and Glutathione Peroxidase (GPx), leading to their increased expression and activity.
Experimental Protocols & Workflow
To assess the efficacy of the this compound in activating antioxidant enzymes, standardized cellular and biochemical assays are required. Below are detailed methodologies for key experiments.
General Experimental Workflow
The typical workflow for evaluating a peptide's antioxidant capacity involves cell culture, treatment with the peptide, preparation of cell lysates, and subsequent measurement of specific enzyme activities and protein concentrations.
Protocol for Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction.[7] Xanthine-xanthine oxidase is used to generate a superoxide flux, which reduces NBT to formazan (B1609692) (a blue precipitate). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT.
Materials:
-
Cell lysate (prepared from cells treated with this compound)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Xanthine (B1682287) solution
-
Xanthine Oxidase solution
-
Nitroblue Tetrazolium (NBT) solution
-
Catalase (to remove H₂O₂ interference)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare cell lysates from control and KRES-treated cells by sonication or freeze-thaw cycles in a suitable buffer, followed by centrifugation to pellet debris.
-
Determine the total protein concentration of each lysate using a Bradford or BCA assay for later normalization.[8]
-
In a 96-well plate, add the reaction mixture containing phosphate buffer, xanthine, NBT, and catalase to each well.
-
Add a standardized amount of protein from the cell lysate to the sample wells. Include a blank without cell lysate.
-
Initiate the reaction by adding xanthine oxidase to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.
-
Measure the absorbance at a specific wavelength (typically ~560 nm) using a microplate reader.
-
Calculate the percentage of NBT reduction inhibition. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
Protocol for Catalase (CAT) Activity Assay
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.[7][9][10] The rate of H₂O₂ disappearance is monitored spectrophotometrically.
Materials:
-
Cell lysate
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30 mM)
-
UV-transparent 96-well plate or quartz cuvettes
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare cell lysates and determine protein concentration as described in the SOD protocol.
-
Set up the spectrophotometer to measure absorbance at 240 nm.
-
In a UV-transparent plate or cuvette, add phosphate buffer and a standardized amount of protein from the cell lysate.
-
Initiate the reaction by adding the H₂O₂ solution to the well/cuvette and mix immediately.
-
Immediately begin recording the decrease in absorbance at 240 nm over a period of 1-3 minutes. The decrease in absorbance corresponds to the consumption of H₂O₂.
-
The rate of decomposition is calculated using the molar extinction coefficient of H₂O₂ at 240 nm.
-
Catalase activity is expressed in units per milligram of protein (U/mg protein), where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Conclusion and Future Directions
The this compound, as a potential apolipoprotein mimetic, represents a class of compounds with significant therapeutic promise for mitigating conditions associated with oxidative stress. While direct evidence remains to be fully elucidated, the established mechanisms of similar bioactive peptides strongly suggest that KRES likely functions through the activation of the Keap1-Nrf2/ARE signaling pathway, leading to the up-regulation of crucial antioxidant enzymes like SOD and CAT. The experimental protocols detailed herein provide a robust framework for the systematic evaluation of KRES and other novel peptides. Future research should focus on conducting these specific assays with the this compound to generate quantitative data on its efficacy, confirm its precise mechanism of action, and explore its potential in preclinical models of diseases linked to oxidative damage.
References
- 1. Apolipoprotein E mimetic Peptide dramatically lowers plasma cholesterol and restores endothelial function in watanabe heritable hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. m.youtube.com [m.youtube.com]
- 4. Apolipoprotein E mimetics and cholesterol-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. mmpc.org [mmpc.org]
Molecular Modeling of the KRES Peptide: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide KRES (Lys-Arg-Glu-Ser) has demonstrated significant potential as an orally active agent with anti-inflammatory and anti-atherogenic properties. Its mechanism of action is intrinsically linked to its three-dimensional structure and its interaction with biological lipids. This technical guide provides a comprehensive overview of the computational and experimental methodologies required to elucidate the structure of the KRES peptide. It outlines a complete molecular modeling workflow, from de novo structure prediction to molecular dynamics simulations, and details the corresponding experimental protocols for structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document serves as a resource for researchers aiming to understand the structure-function relationship of the this compound and other short therapeutic peptides.
Introduction
The this compound, with the amino acid sequence Lysine-Arginine-Glutamic acid-Serine, is a small apolipoprotein that has been shown to interact with lipids, reduce lipoprotein lipid hydroperoxides, and activate antioxidant enzymes associated with high-density lipoprotein (HDL). These activities contribute to its observed anti-inflammatory and anti-atherogenic effects, making it a molecule of interest in the development of novel cardiovascular therapeutics. Unlike larger apolipoproteins, the this compound is too small to form a stable amphipathic helix, suggesting a unique mechanism of lipid interaction and biological activity. A detailed understanding of its conformational landscape is therefore critical for elucidating this mechanism and for the rational design of more potent analogues.
This guide presents an integrated approach, combining computational modeling with experimental validation, to determine the three-dimensional structure of the this compound.
Molecular Modeling Workflow for this compound
In the absence of an experimentally determined structure, a multi-step computational approach is necessary to predict and analyze the conformational behavior of the this compound.
De Novo Structure Prediction
Given its short length, the structure of the this compound can be effectively predicted using de novo methods, which do not rely on homologous template structures.
Experimental Protocol:
-
Sequence Input: The primary amino acid sequence (Lys-Arg-Glu-Ser) is submitted to a de novo peptide structure prediction server. Several web-based tools are available, such as PEP-FOLD or CABS-flex. These servers typically use coarse-grained models and algorithms to rapidly sample the conformational space.
-
Model Generation: The server will generate a number of candidate structures (decoys) based on predicted structural alphabets and a coarse-grained force field.
-
Model Selection: The generated models are typically clustered based on structural similarity (e.g., Cα root-mean-square deviation - RMSD). The representative structure from the most populated and lowest-energy cluster is selected as the initial model for further refinement.
System Setup for Simulation
To simulate the peptide in a physiologically relevant environment, the initial model is placed in a simulation box with an explicit solvent.
Experimental Protocol:
-
Force Field Selection: Choose an appropriate all-atom force field, such as AMBER or CHARMM, which are well-parameterized for proteins and peptides.
-
Solvation: The peptide is placed in the center of a periodic boundary box (e.g., cubic or dodecahedral). The box is then filled with a pre-equilibrated water model, such as TIP3P. The box dimensions should be set to ensure a minimum distance (e.g., 1.0-1.2 nm) between the peptide and the box edges to avoid self-interaction artifacts.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the total charge of the system and to mimic a physiological salt concentration (e.g., 0.15 M).
Energy Minimization
Energy minimization is performed to remove steric clashes and to relax the system to a local energy minimum.
Experimental Protocol:
-
Steepest Descent: Initially, a few thousand steps of the steepest descent algorithm are performed. This method is robust for quickly resolving major steric clashes in the initial configuration.
-
Conjugate Gradient: Following the steepest descent, a more refined minimization is carried out using the conjugate gradient algorithm until a defined energy convergence criterion is met (e.g., the maximum force on any atom is less than 1000 kJ/mol·nm).
Molecular Dynamics (MD) Simulation
MD simulations are used to sample the conformational space of the this compound over time, providing insights into its flexibility and preferred structures in solution.
Experimental Protocol:
-
Equilibration: The system is gradually equilibrated to the target temperature and pressure.
-
NVT Ensemble (Canonical): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the peptide's heavy atoms to allow the solvent to equilibrate around it. This phase is typically run for several hundred picoseconds.
-
NPT Ensemble (Isothermal-Isobaric): The position restraints on the peptide are gradually released, and the system is equilibrated at the target temperature and pressure (e.g., 1 bar). This allows the box density to relax to the correct value. This phase is typically run for a few nanoseconds.
-
-
Production Run: Once the system is well-equilibrated (as judged by the convergence of temperature, pressure, and density), the production MD simulation is run for a significant duration (e.g., 100 ns or longer) to adequately sample the peptide's conformational landscape. Trajectory data (atomic coordinates) are saved at regular intervals (e.g., every 10 ps).
Trajectory Analysis
The resulting MD trajectory is a time series of the peptide's conformations, which must be analyzed to extract meaningful structural information.
Experimental Protocol:
-
RMSD Analysis: Calculate the Root Mean Square Deviation of the peptide backbone atoms relative to the initial or average structure to assess conformational stability and equilibration.
-
RMSF Analysis: Calculate the Root Mean Square Fluctuation of individual residues to identify flexible regions of the peptide.
-
Cluster Analysis: Perform cluster analysis on the trajectory to group similar conformations. This helps to identify the most populated and representative structures of the this compound in solution.
-
Secondary Structure Analysis: Analyze the evolution of secondary structure elements (though for a tetrapeptide, this will likely be limited to turns or coils) throughout the simulation.
Caption: Molecular modeling workflow for the this compound.
Experimental Protocols for Structural Validation
Computational models should ideally be validated with experimental data. The following are standard protocols for determining the structure of a synthetic this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the structure of peptides in solution, providing an ensemble of structures that reflects their dynamic nature.
Experimental Protocol:
-
Peptide Synthesis and Purification: Synthesize the this compound using standard solid-phase peptide synthesis (SPPS) and purify it to >95% purity using high-performance liquid chromatography (HPLC).
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate (B84403) buffer at a physiological pH) to a concentration of 1-5 mM. For certain experiments, the sample is dissolved in 90% H₂O / 10% D₂O.
-
Data Acquisition:
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the distance between protons.
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign the observed NMR signals to specific protons in the this compound sequence.
-
Structural Restraints and Calculation:
-
Distance Restraints: Convert NOE cross-peak intensities into inter-proton distance restraints.
-
Dihedral Angle Restraints: Measure coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
-
Structure Calculation: Use a software package like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the peptide's structure in a crystalline state.
Experimental Protocol:
-
Peptide Synthesis and Purification: As with NMR, synthesize and purify the this compound to a high degree.
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.
-
Data Collection:
-
Crystal Mounting: Mount a suitable single crystal and cryo-cool it to protect it from radiation damage.
-
X-ray Diffraction: Collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
-
Structure Determination and Refinement:
-
Phase Determination: Solve the crystallographic phase problem using methods like molecular replacement (if a homologous structure exists, which is unlikely for KRES) or direct methods.
-
Model Building: Build an initial atomic model of the peptide into the calculated electron density map.
-
Refinement: Iteratively refine the atomic model against the experimental diffraction data until the model and data show good agreement (monitored by R-factor and R-free values).
-
Data Presentation: Summary of Methodologies
| Technique | Methodology | Key Parameters | Expected Outcome |
| De Novo Prediction | Coarse-grained modeling and conformational sampling. | Peptide sequence (KRES), prediction algorithm (e.g., PEP-FOLD). | A set of low-energy 3D structural models (decoys). |
| Energy Minimization | Steepest descent and conjugate gradient algorithms. | Force field (e.g., AMBER), convergence criteria. | A relaxed, low-energy starting structure for MD simulation. |
| Molecular Dynamics | Numerical integration of Newton's equations of motion. | Force field, water model (TIP3P), simulation time (e.g., 100+ ns), temperature (300 K), pressure (1 bar). | A trajectory file containing the peptide's conformational evolution over time. |
| NMR Spectroscopy | 1D and 2D NMR (TOCSY, NOESY). | Peptide concentration, buffer conditions, magnetic field strength. | An ensemble of 3D structures representing the peptide's dynamic behavior in solution. |
| X-ray Crystallography | X-ray diffraction from a single crystal. | Crystallization conditions, X-ray wavelength, resolution. | A single, high-resolution 3D structure of the peptide in the crystalline state. |
Putative Signaling Pathway of KRES
Based on its known biological activities, a putative signaling pathway for the this compound's anti-atherogenic and anti-inflammatory effects can be proposed. KRES likely interacts with HDL particles, enhancing their ability to remove oxidized lipids from low-density lipoproteins (LDL) and arterial walls. This reduces the activation of pro-inflammatory pathways in endothelial cells and macrophages.
Methodological & Application
KRES Peptide: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRES peptide (Lys-Arg-Glu-Ser) is a tetrapeptide derived from apolipoprotein that has garnered significant interest for its potential therapeutic properties. Exhibiting anti-inflammatory and anti-atherogenic characteristics, the this compound interacts with lipids, mitigates lipoprotein lipid hydroperoxides (LOOH), and stimulates antioxidant enzymes associated with high-density lipoprotein (HDL).[1] These attributes position the this compound as a promising candidate for further investigation in the context of cardiovascular and inflammatory diseases.
This document provides detailed application notes and protocols for the in vitro evaluation of the this compound's biological activities. The included methodologies are designed to enable researchers to consistently and accurately assess its antioxidant and anti-inflammatory potential in a laboratory setting.
Data Presentation
The following tables are structured to summarize key quantitative data obtained from the in vitro assays described in this document. They are intended to serve as a template for organizing and presenting experimental results.
Table 1: Antioxidant Activity of this compound
| Assay Type | Endpoint | This compound IC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | IC₅₀ | Data to be determined | Data to be determined |
| ABTS Radical Scavenging | IC₅₀ | Data to be determined | Data to be determined |
| Ferric Reducing Antioxidant Power (FRAP) | TEAC (Trolox Equivalents) | Data to be determined | Data to be determined |
| Lipid Hydroperoxide (LPO) Inhibition | IC₅₀ | Data to be determined | Data to be determined |
Table 2: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages
| Biomarker | This compound Concentration (µg/mL) | % Reduction (vs. LPS control) | Positive Control (e.g., Dexamethasone) % Reduction |
| Nitric Oxide (NO) | Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined | |
| Concentration 3 | Data to be determined | Data to be determined | |
| TNF-α | Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined | |
| Concentration 3 | Data to be determined | Data to be determined | |
| IL-6 | Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined | |
| Concentration 3 | Data to be determined | Data to be determined | |
| IL-1β | Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined | |
| Concentration 3 | Data to be determined | Data to be determined |
Experimental Protocols
Antioxidant Activity Assays
A series of in vitro assays can be employed to determine the antioxidant capacity of the this compound. These assays are based on different mechanisms of antioxidant action, including radical scavenging and reducing power.
This assay measures the ability of the this compound to donate hydrogen to the stable DPPH radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or PBS).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 50 µL of each this compound dilution.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control and is assayed under the same conditions.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound.
-
The IC₅₀ value (the concentration of the peptide that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the peptide concentration.
This assay is based on the ability of the this compound to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of the this compound.
-
In a 96-well plate, add 20 µL of each this compound dilution to 180 µL of the diluted ABTS•+ solution.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a standard to calculate the Trolox Equivalent Antioxidant Capacity (TEAC).
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Activity Assay
This cell-based assay evaluates the ability of the this compound to suppress the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
Protocol:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. A set of wells should be left unstimulated (negative control), and another set stimulated with LPS only (positive control). Dexamethasone can be used as a reference anti-inflammatory drug.
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) is determined from a standard curve prepared with sodium nitrite.
-
Collect the cell culture supernatants after the 24-hour incubation period.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
The percentage reduction in cytokine production is calculated relative to the LPS-stimulated control group.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the putative signaling pathway for the anti-inflammatory action of the this compound and the general experimental workflows for the described assays.
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General workflow for antioxidant capacity assays.
Caption: Workflow for the in vitro anti-inflammatory assay.
References
KRES Peptide Administration in ApoE Null Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of the KRES peptide in apolipoprotein E (apoE) null mice, a common model for studying atherosclerosis. The information is based on preclinical studies demonstrating the peptide's efficacy in reducing atherosclerosis.
Introduction
The tetrapeptide KRES (Lys-Arg-Glu-Ser) is a small, orally effective molecule that has demonstrated significant anti-atherosclerotic properties in apoE null mice.[1][2] Unlike larger apolipoprotein mimetic peptides, KRES is too small to form a stable amphipathic helix, yet it effectively reduces lipoprotein lipid hydroperoxides, increases paraoxonase activity, raises HDL-cholesterol levels, and renders HDL anti-inflammatory.[1][2] These properties contribute to a notable reduction in atherosclerotic lesion development.[1] This document outlines the key quantitative findings, experimental procedures, and proposed mechanisms of action for the this compound in this animal model.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes of this compound administration in apoE null mice as reported in preclinical studies.
Table 1: Effects of D-KRES on Plasma Lipids in ApoE Null Mice [1]
| Treatment Group | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Chow (Control) | 598 ± 65 | 22.4 ± 3.8 | 165 ± 23 |
| D-KERS (Inactive Peptide) | 534 ± 91 | 24.4 ± 2.1 | 169 ± 27 |
| D-KRES | 579 ± 87 | 28.0 ± 2.8* | 145 ± 31 |
*P<0.05 compared to Chow control. Data are presented as Mean ± SD.
Table 2: Effects of L-KRES and FREL Peptides on Plasma Lipids in ApoE Null Mice [1]
| Treatment Group | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Chow (Control) | 529 ± 69 | 24.8 ± 2.8 | 171 ± 21 |
| L-FREL | 576 ± 47 | 30.0 ± 2.9** | 157 ± 24 |
| D-FREL | 544 ± 67 | 30.8 ± 3.6 | 163 ± 22 |
| L-KRES | 572 ± 63 | 29.6 ± 3.1*** | 155 ± 26 |
**P<0.05 for L-FREL compared to Chow; ***P<0.05 for L-KRES compared to Chow. Data are presented as Mean ± SD.
Table 3: Effect of KRES on Aortic Lesion Area in ApoE Null Mice [1]
| Treatment Group | Aortic Root Sinus Lesion Area (µm²) | Aortic Lesion Area (en face, % of total area) |
| Chow (Control) | Data not explicitly provided in table format in the source, but significant reduction was reported. | Data not explicitly provided in table format in the source, but significant reduction was reported. |
| D-KRES | Significantly reduced | Significantly reduced |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound administration to apoE null mice.
Protocol 1: Oral Administration of this compound
Objective: To evaluate the in vivo effects of orally administered this compound on HDL function and atherosclerosis development.
Materials:
-
ApoE null mice (female, 3-6 months old)
-
This compound (synthesized from either all L- or all D-amino acids)
-
KERS peptide (inactive control)
-
Standard mouse chow
-
Gastric gavage needles
-
Water or saline for vehicle control
Procedure:
-
Animal Acclimatization: House apoE null mice under standard laboratory conditions with free access to food and water for at least one week prior to the experiment.
-
Peptide Preparation:
-
For gavage: Dissolve 200 µg of KRES or KERS peptide in a suitable vehicle (e.g., water or saline).
-
For chow administration: Incorporate 200 µg of this compound per gram of mouse chow.
-
-
Administration:
-
Gastric Gavage: Administer 200 µg of the prepared peptide solution directly into the stomach of each mouse using a gavage needle.[1] A control group should receive the vehicle alone.
-
Chow Administration: Provide mice with the KRES-containing chow. A control group should receive standard mouse chow.[1]
-
-
Blood Collection:
-
For acute studies (e.g., assessing HDL function), collect blood samples 4 hours after gavage or after overnight consumption of the peptide-containing chow.[1]
-
For chronic studies (e.g., assessing atherosclerosis), continue the administration for a specified period (e.g., 12 weeks) before collecting terminal blood samples and tissues.[1]
-
-
HDL Isolation and Analysis: Isolate HDL from plasma using fast protein liquid chromatography (FPLC) for subsequent functional assays.
Protocol 2: Assessment of Anti-Inflammatory Properties of HDL
Objective: To determine if HDL isolated from KRES-treated mice can inhibit LDL-induced monocyte chemotactic activity.
Materials:
-
HDL isolated from control and KRES-treated mice (from Protocol 1)
-
Human aortic endothelial cells
-
Human smooth muscle cells
-
Low-density lipoprotein (LDL)
-
Monocytes
-
Cell culture reagents
Procedure:
-
Co-culture Setup: Establish a co-culture of human aortic endothelial and smooth muscle cells.
-
LDL-induced Monocyte Chemotaxis Assay:
-
Add LDL to the co-culture to induce the production of monocyte chemotactic protein-1 (MCP-1).
-
In parallel wells, add LDL along with HDL isolated from either control or KRES-treated mice.
-
Measure the extent of monocyte migration in response to the conditioned media from the co-cultures.
-
-
Data Analysis: Quantify the reduction in monocyte chemotactic activity in the presence of HDL from KRES-treated mice compared to control HDL. A significant reduction indicates that the HDL has become anti-inflammatory.[1]
Protocol 3: Quantification of Atherosclerotic Lesions
Objective: To measure the effect of this compound administration on the development of atherosclerotic plaques in the aorta.
Materials:
-
Aortas harvested from control and KRES-treated apoE null mice
-
Formalin or other fixatives
-
Oil Red O stain
-
Microscope with imaging software
Procedure:
-
Tissue Harvesting and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
En Face Analysis:
-
Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich atherosclerotic lesions.
-
Capture images of the entire aortic surface.
-
Use image analysis software to quantify the percentage of the total aortic surface area covered by lesions.
-
-
Aortic Root Sinus Analysis:
-
Embed the upper portion of the heart and the aortic root in a cryo-embedding medium.
-
Prepare serial cross-sections of the aortic root.
-
Stain the sections with Oil Red O.
-
Measure the lesion area in the aortic sinuses using microscopy and image analysis software.
-
-
Statistical Analysis: Compare the mean lesion areas between the control and KRES-treated groups to determine the statistical significance of any observed reduction.
Signaling Pathways and Mechanisms of Action
The anti-atherogenic effects of the this compound are attributed to its ability to interact with lipids and modulate HDL function, rather than through classical peptide-protein interactions.[1][2]
Caption: Proposed mechanism of this compound's anti-atherogenic effects.
The diagram above illustrates the proposed mechanism. Orally administered KRES associates with HDL particles.[1] This association leads to a reduction in lipid hydroperoxides (LOOH) on both HDL and LDL and an increase in the activity of paraoxonase (PON), an HDL-associated antioxidant enzyme.[1][2] These actions render the HDL anti-inflammatory, which in turn contributes to the reduction of atherosclerosis.
Caption: General experimental workflow for evaluating this compound in apoE null mice.
This workflow outlines the key steps in a typical preclinical study of the this compound, from animal treatment to data analysis.
Conclusion
The this compound represents a promising small molecule therapeutic approach for atherosclerosis. Its oral bioavailability and unique mechanism of action, centered on improving the quality and function of HDL, make it an attractive candidate for further drug development. The protocols and data presented here provide a foundation for researchers to design and execute studies to further investigate the therapeutic potential of KRES and similar small peptides.
References
Application Notes and Protocols for Quantifying KRES Peptide-Lipid Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRES peptide, with the amino acid sequence Lys-Arg-Glu-Ser, is a tetrapeptide with noteworthy anti-inflammatory and anti-atherogenic properties.[1] Its biological activities are linked to its interaction with lipids and lipoproteins.[1] Understanding and quantifying the binding affinity of KRES with various lipid components of cell membranes is crucial for elucidating its mechanism of action and for the development of peptide-based therapeutics. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound-lipid interactions using state-of-the-art biophysical techniques.
The this compound is amphipathic, containing cationic residues (Lysine, Arginine), an anionic residue (Glutamic acid), and a polar residue (Serine). This composition suggests that its interaction with lipid bilayers will be governed by a combination of electrostatic and hydrophobic forces. The positively charged Lysine (B10760008) and Arginine residues are expected to facilitate strong electrostatic interactions with negatively charged lipid headgroups, such as those of phosphatidylglycerol (PG).[2][3][4][5] The overall binding affinity will also be influenced by the lipid composition of the membrane, including the presence of zwitterionic lipids like phosphatidylcholine (PC) and cholesterol.[6][7][8][9]
Due to a lack of publicly available quantitative binding data for the this compound, this document will provide illustrative data from similar short, cationic peptides to demonstrate data presentation. The protocols provided are detailed, step-by-step guides that can be adapted for the specific analysis of KRES or other short amphipathic peptides.
Data Presentation: Quantitative Binding Affinity of Short Cationic Peptides with Lipid Membranes
The following table summarizes representative binding affinities for short, cationic peptides with different lipid compositions, as determined by various biophysical techniques. This data is intended to be illustrative of how results for this compound would be presented.
| Peptide Sequence | Lipid Composition | Technique | Dissociation Constant (Kd) | Thermodynamic Parameters (ITC) | Reference(s) |
| Pentalysine (K5) | 33% Anionic Lipids | Monte Carlo Simulation | Free Energy: -9.6 ± 0.8 kT | Not Applicable | [1] |
| (KL)4K | Anionic Lipids | Adsorption Experiments | Not Determined | Not Applicable | [10] |
| NK-2 | DOPE:DOPG (4:1) | ITC | ~20:1 (Lipid:NK-2 ratio for saturation) | Not specified | [11] |
| Influenza Fusion Peptide Analogues | Small Unilamellar Vesicles | ITC | Not specified | ΔH: -16.5 kcal/mol, ΔS: -30 cal mol⁻¹ K⁻¹, ΔG: -7.6 kcal/mol | [12] |
| KcsA Protein | POPA | Native MS | K_D1_: 2.9 ± 0.1 µM | Not Applicable | [13] |
Note: The data presented are for peptides with similar characteristics to KRES (short, cationic) and are intended for illustrative purposes only. Experimental conditions such as buffer, pH, and temperature will significantly affect these values.
Experimental Workflows and Protocols
General Considerations
-
Peptide Synthesis and Purity: The this compound (Lys-Arg-Glu-Ser) should be synthesized with high purity (>95%), typically by solid-phase synthesis. The purity and identity should be confirmed by HPLC and mass spectrometry.
-
Liposome (B1194612) Preparation: Lipid vesicles (liposomes) are excellent model systems for cell membranes. The desired lipids (e.g., POPC, POPG, cholesterol) are dissolved in chloroform, dried to a thin film under nitrogen, and hydrated with the experimental buffer. The resulting multilamellar vesicles (MLVs) can be extruded through polycarbonate membranes to form large unilamellar vesicles (LUVs) of a defined size (e.g., 100 nm).
-
Buffer Selection: A buffer system that maintains a stable pH and does not interfere with the binding interaction should be used (e.g., HEPES, phosphate (B84403) buffer). The ionic strength of the buffer can influence electrostatic interactions, so it should be carefully controlled and reported.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of molecular interactions.[14][15][16][17][18] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (lipid membrane).
Experimental Workflow: SPR
Detailed Protocol: SPR
-
Liposome Immobilization:
-
Use an L1 sensor chip, which has a lipophilic surface suitable for capturing lipid vesicles.
-
Prepare LUVs at a concentration of 0.5-1 mM in a suitable running buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).
-
Inject the liposome solution over the L1 chip surface at a low flow rate (2-5 µL/min) to allow for the formation of a stable lipid bilayer.
-
Wash with a mild detergent (e.g., 20 mM CHAPS) and then extensively with running buffer to remove any loosely bound vesicles and stabilize the baseline.
-
-
This compound Injection:
-
Prepare a series of concentrations of the this compound in the running buffer, ranging from low nanomolar to high micromolar. A broad range is recommended for initial experiments to determine the approximate binding affinity.
-
Inject the peptide solutions over the immobilized lipid surface, typically for 1-3 minutes, followed by a dissociation phase with running buffer for 3-10 minutes.
-
Include a buffer-only injection as a control for baseline drift and non-specific binding.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for the control injection.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka, which is the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[19][20][21][22][23][24]
Experimental Workflow: ITC
Detailed Protocol: ITC
-
Sample Preparation:
-
Prepare LUVs (e.g., POPC/POPG 3:1) at a concentration of approximately 1-5 mM in the desired buffer.
-
Prepare the this compound solution in the exact same buffer at a concentration 10-20 times that of the lipid solution. Precise concentration determination is critical.
-
Degas both solutions thoroughly before the experiment to avoid air bubbles.
-
-
ITC Experiment:
-
Load the liposome solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections (e.g., 5-10 µL) of the peptide solution into the liposome solution while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
The raw data is a thermogram showing the heat change per injection.
-
Integrate the area under each peak to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to lipid.
-
Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to monitor the binding of a peptide to a lipid membrane by observing changes in the fluorescence properties of either the peptide or a lipid probe.[25][26][27][28][29] Since KRES does not have an intrinsic fluorophore like Tryptophan, it would need to be fluorescently labeled.
Experimental Workflow: Fluorescence Spectroscopy
Detailed Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
Synthesize KRES with a fluorescent label (e.g., NBD, Dansyl) at the N-terminus.
-
Prepare a stock solution of the labeled this compound in the desired buffer.
-
Prepare a series of LUV suspensions with varying lipid concentrations.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the labeled this compound in a cuvette.
-
Record the initial fluorescence spectrum.
-
Add increasing aliquots of the LUV suspension to the cuvette, allowing the system to equilibrate after each addition.
-
Record the fluorescence spectrum after each addition. Changes in fluorescence intensity or a blue shift in the emission maximum can indicate binding to the more hydrophobic environment of the lipid bilayer.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or emission wavelength as a function of the lipid concentration.
-
Fit the resulting binding curve to a suitable binding isotherm (e.g., the Langmuir adsorption isotherm) to determine the dissociation constant (Kd).
-
Solid-State NMR (ssNMR)
While not a primary technique for quantifying binding affinity, ssNMR provides high-resolution structural information about the peptide when bound to the lipid membrane. It can reveal conformational changes in the this compound upon binding (e.g., adoption of a specific secondary structure) and its orientation and depth of insertion into the bilayer.[30][31] This information is highly complementary to the thermodynamic data obtained from other techniques.
Conclusion
The protocols outlined in this document provide a comprehensive framework for quantifying the lipid binding affinity of the this compound. By employing a combination of techniques such as SPR, ITC, and fluorescence spectroscopy, researchers can obtain detailed information on the thermodynamics and kinetics of this interaction. This knowledge is fundamental for advancing our understanding of the biological functions of KRES and for its potential development as a therapeutic agent. Given the amphipathic nature of KRES, with its cationic residues, it is anticipated to show preferential binding to anionic lipid membranes, a hypothesis that can be rigorously tested using these methods.[32][33][34]
References
- 1. Interactions of Cationic-Hydrophobic Peptides with Lipid Bilayers: A Monte Carlo Simulation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of Short Cationic Peptides (KX)4K to Negatively Charged DPPG Monolayers: Competition between Electrostatic and Hydrophobic Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of cationic model peptides (KX)4K to anionic lipid bilayers: Lipid headgroup size influences secondary structure of bound peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Different Interactions of Lysine and Arginine Side Chains with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H–13C NMR and MD simulation studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Binding of the Cationic Peptide (KL)4K to Lipid Monolayers at the Air-Water Interface: Effect of Lipid Headgroup Charge, Acyl Chain Length, and Acyl Chain Saturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Charge-Driven Interaction of Antimicrobial Peptide NK-2 with Phospholipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamics of fusion peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidating the role of lipid interactions in stabilizing the membrane protein KcsA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of PDZ-Peptide and PDZ-Lipid Interactions by Surface Plasmon Resonance/BIAcore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 16. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 17. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 20. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 21. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Monitoring membrane binding and insertion of peptides by two-color fluorescent label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. DSpace [repository.upenn.edu]
- 29. [PDF] Fluorescence Spectroscopy in Peptide and Protein Analysis | Semantic Scholar [semanticscholar.org]
- 30. mdpi.com [mdpi.com]
- 31. Conformational changes of adrenocorticotropin peptides upon interaction with lipid membranes revealed by infrared attenuated total reflection spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. The different interactions of lysine and arginine side chains with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Arginine-rich peptides vs. lysine-rich peptides: interaction with differently charged lipid bilayers FULIR [fulir.irb.hr]
Application Notes and Protocols for Cell Migration Assays with KRES Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental biological process crucial in tissue development, wound healing, immune responses, and unfortunately, in pathological conditions like cancer metastasis. The study of cell migration and the identification of molecules that can modulate this process are of significant interest in various fields of biomedical research and drug development. Peptides, due to their high specificity and biological activity, are a promising class of molecules for targeting cell migration.
This document provides detailed application notes and protocols for investigating the effect of a specific tetrapeptide, KRES (Lys-Arg-Glu-Ser), on cell migration. While direct studies on the KRES peptide's role in cell migration are limited, this guide draws upon established methodologies and the known pro-migratory effects of other peptides, such as the cathelicidin-derived peptide KR-12, which is known to influence cell migration through specific signaling pathways. The provided protocols for wound healing (scratch) and transwell migration assays can be adapted to test the efficacy of the this compound.
The this compound is an apolipoprotein fragment with known anti-inflammatory and anti-atherogenic properties[1]. Investigating its impact on cell migration could unveil new therapeutic applications. It is hypothesized that the this compound may influence cell migration through signaling pathways commonly modulated by bioactive peptides, such as the MAPK/ERK pathway.
Key Experimental Assays
Two primary methods are detailed here to assess cell migration in vitro: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay.
Wound Healing (Scratch) Assay
This method is a straightforward and widely used technique to study collective cell migration. It involves creating a "wound" or a cell-free gap in a confluent monolayer of cells and monitoring the rate at which the cells migrate to close the gap[1][2][3].
Transwell Migration Assay
The Transwell assay, or Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant. Cells are seeded in an upper chamber and migrate through a porous membrane into a lower chamber containing a test compound, such as the this compound[4][5][6].
Data Presentation
Quantitative data from these assays should be meticulously recorded and presented for clear comparison.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Time (hours) | Wound Width (µm) | % Wound Closure |
| Vehicle Control | 0 | 500 | 0 |
| 12 | 400 | 20 | |
| 24 | 250 | 50 | |
| This compound (X µM) | 0 | 500 | 0 |
| 12 | 300 | 40 | |
| 24 | 100 | 80 | |
| Positive Control | 0 | 500 | 0 |
| 12 | 200 | 60 | |
| 24 | 20 | 96 |
Table 2: Transwell Migration Assay Data
| Treatment Group | Chemoattractant | Number of Migrated Cells | % Migration (relative to control) |
| Negative Control | Serum-free media | 50 | 100 |
| This compound (X µM) | This compound | 150 | 300 |
| Positive Control | 10% FBS | 250 | 500 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
Materials:
-
Cell culture plates (24-well or 12-well)
-
Sterile pipette tips (p200 or p1000)[2]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 24-well plate at a density that allows them to form a confluent monolayer within 24-48 hours[2][3].
-
Creating the Scratch: Once the cells are confluent, gently create a straight scratch across the center of the monolayer with a sterile p200 pipette tip[2][3].
-
Washing: Gently wash the wells twice with PBS to remove detached cells[3].
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of the this compound. Include a vehicle control (medium without the peptide) and a positive control (e.g., a known migration-inducing factor).
-
Imaging: Immediately capture images of the scratch at time 0. Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Imaging: Acquire images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours) to monitor wound closure[2].
-
Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Migration Assay
Materials:
-
Transwell inserts (e.g., 8 µm pore size for most epithelial and fibroblast cells)
-
24-well companion plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL[5].
-
Assay Setup: Add 600 µL of the medium containing the chemoattractant (this compound or 10% FBS as a positive control) to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert[6].
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-migrated Cells: After incubation, carefully remove the insert from the well. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane[4][6].
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol for 10 minutes. Stain the cells with a 0.5% crystal violet solution for 20 minutes[5].
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Image the stained cells using a microscope. To quantify migration, destain the cells with a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution using a plate reader. Alternatively, count the number of stained cells in several random fields of view.
Signaling Pathway and Experimental Workflow Diagrams
This compound Treatment and Cell Migration Assay Workflow
Caption: Workflow for assessing this compound's effect on cell migration.
Proposed Signaling Pathway: this compound and the MAPK/ERK Cascade
Based on the mechanism of similar pro-migratory peptides, the this compound may activate the MAPK/ERK signaling pathway to promote cell migration.
References
Application Notes and Protocols: Endothelial Tube Formation Assay Using Anti-Angiogenic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2] The endothelial tube formation assay is a rapid, quantitative, and widely utilized in vitro method to assess the pro- or anti-angiogenic potential of various compounds, including therapeutic peptides.[1][3] This assay mimics the later stages of angiogenesis, where endothelial cells differentiate and organize into capillary-like structures.[1][4]
This document provides a detailed protocol for evaluating the anti-angiogenic effects of a test peptide using the endothelial tube formation assay. As a representative example, we will refer to the peptide ATWLPPR , a known antagonist of the VEGF-KDR interaction, which has been shown to inhibit endothelial cell proliferation and VEGF-induced angiogenesis in vivo.[5][6] Researchers can adapt this protocol to test other peptides of interest, such as the KRES peptide.
Principle of the Assay
When cultured on a basement membrane extract (BME), such as Matrigel®, endothelial cells, like Human Umbilical Vein Endothelial Cells (HUVECs), will rapidly align and form interconnected, tube-like structures.[1] This process can be modulated by the presence of angiogenic inhibitors or stimulators. Anti-angiogenic peptides, such as ATWLPPR, are expected to disrupt or reduce the formation of these tubular networks. The extent of tube formation can be visualized by microscopy and quantified by measuring parameters like total tube length, number of nodes (branch points), and number of meshes (enclosed areas).[1]
Experimental Workflow
The following diagram outlines the major steps involved in the endothelial tube formation assay.
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format but can be scaled for other plate sizes.
Materials and Reagents:
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6[1]
-
Basement Membrane Matrix: Matrigel® Basement Membrane Matrix, Growth Factor Reduced (Corning, Cat. No. 354234 or similar)[7]
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM™-2 BulletKit™, Lonza)
-
Starvation Medium: Endothelial Basal Medium (EBM-2) with 0.2-0.5% Fetal Bovine Serum (FBS)[1]
-
Test Article: Anti-angiogenic peptide (e.g., ATWLPPR), sterile and dissolved in a suitable vehicle (e.g., sterile PBS or DMSO).
-
Positive Control: Angiogenesis inhibitor (e.g., Suramin, 50 µM)
-
Negative Control: Vehicle control (the solvent used for the peptide)
-
Pro-angiogenic Stimulator (Optional): Vascular Endothelial Growth Factor (VEGF), 10 ng/mL[8]
-
Reagents for Visualization: Calcein AM (for fluorescence imaging)[1][9]
-
Equipment:
Procedure:
Day 1: Cell Preparation (Serum Starvation)
-
Culture HUVECs in EGM™-2 medium until they reach approximately 80-90% confluency.
-
Aspirate the growth medium and wash the cells once with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add starvation medium (EBM-2 + 0.2% FBS) to the cells.[1]
-
Incubate for 18-24 hours at 37°C, 5% CO2. This step helps to reduce basal signaling and synchronize the cells.
Day 2: Tube Formation Assay
-
Matrigel® Coating:
-
Thaw the Matrigel® vial on ice overnight in a 4°C refrigerator.[7][11] Keep the vial, pipette tips, and the 96-well plate on ice at all times to prevent premature gelling.[4]
-
Using a pre-chilled pipette tip, gently dispense 50 µL of Matrigel® into each well of the pre-chilled 96-well plate.[4] Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify into a gel.[4][11]
-
-
Cell Seeding and Treatment:
-
Harvest the serum-starved HUVECs using trypsin. Neutralize the trypsin with a trypsin neutralizer or complete growth medium.[9]
-
Centrifuge the cells at 180 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in starvation medium.[9]
-
Perform a cell count and adjust the cell density to 1.5 - 2.0 x 10^5 cells/mL.
-
Prepare the treatment solutions in starvation medium. This should include various concentrations of your test peptide (e.g., this compound or ATWLPPR), a vehicle control, and a positive control (e.g., Suramin). If studying inhibition of a specific growth factor, include conditions with and without that factor (e.g., VEGF).
-
Add 150 µL of the cell suspension (containing 2.25 - 3.0 x 10^4 cells) mixed with the appropriate treatment to each well of the Matrigel®-coated plate.[4]
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C, 5% CO2 for 4 to 18 hours.[4][11] The optimal incubation time may vary depending on the cell type and should be determined empirically; tube networks often form within 4-6 hours and may start to deteriorate after 18 hours.[1][9]
-
Monitor tube formation periodically using an inverted phase-contrast microscope.
-
Capture images of the tube networks in each well. For quantification, it is crucial to acquire several images from representative fields in each well.
-
-
(Optional) Fluorescence Staining with Calcein AM:
-
For enhanced visualization and quantification, cells can be pre-labeled with Calcein AM before seeding or stained at the end of the assay.
-
To stain post-incubation, carefully remove the medium from the wells without disturbing the gel or tube network.[11]
-
Wash gently with DPBS.
-
Add 50 µL of Calcein AM solution (e.g., 2 µg/mL in DPBS) to each well and incubate for 30 minutes at 37°C in the dark.[1][11]
-
Gently wash the wells twice with DPBS.[11]
-
Image the wells using a fluorescence microscope with appropriate filters.
-
Data Presentation and Quantitative Analysis
The anti-angiogenic activity of the peptide is determined by quantifying the disruption of endothelial tube networks. Several parameters can be measured using image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.[12]
Table 1: Quantitative Analysis of Endothelial Tube Formation
| Treatment Group | Concentration | Total Tube Length (µm) | Number of Nodes | Number of Meshes | % Inhibition (vs. Vehicle) |
| Vehicle Control | - | Value ± SD | Value ± SD | Value ± SD | 0% |
| Positive Control (Suramin) | 50 µM | Value ± SD | Value ± SD | Value ± SD | Calculated Value |
| Test Peptide (e.g., KRES) | 1 µM | Value ± SD | Value ± SD | Value ± SD | Calculated Value |
| Test Peptide (e.g., KRES) | 10 µM | Value ± SD | Value ± SD | Value ± SD | Calculated Value |
| Test Peptide (e.g., KRES) | 100 µM | Value ± SD | Value ± SD | Value ± SD | Calculated Value |
| VEGF (10 ng/mL) | - | Value ± SD | Value ± SD | Value ± SD | N/A |
| VEGF + Test Peptide | 10 µM | Value ± SD | Value ± SD | Value ± SD | Calculated Value (vs. VEGF) |
% Inhibition is calculated as: [1 - (Value_Treated / Value_Control)] x 100
Signaling Pathway
Many anti-angiogenic peptides function by interfering with key signaling pathways that promote endothelial cell proliferation, migration, and differentiation. For instance, the peptide ATWLPPR inhibits angiogenesis by blocking the interaction between Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR/Flk-1).[5][6] This blockade prevents the activation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for angiogenesis.[13][14][15]
The diagram below illustrates the VEGF signaling pathway and the inhibitory point of action for a peptide like ATWLPPR.
Conclusion
The endothelial tube formation assay is an indispensable tool for the preclinical evaluation of potential anti-angiogenic therapeutic peptides. By following the detailed protocol and quantitative analysis methods outlined in these application notes, researchers can effectively screen and characterize novel compounds like the this compound for their impact on angiogenesis. Understanding the mechanism of action, such as the disruption of critical signaling pathways, further strengthens the rationale for their development as potential therapeutics in oncology and other diseases characterized by excessive angiogenesis.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Peptide from Human Apolipoprotein(a) Inhibits Angiogenesis and Tumor Growth by Targeting c-Src Phosphorylation in VEGF-induced Human Umbilical Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Identification of a peptide blocking vascular endothelial growth factor (VEGF)‐mediated angiogenesis | The EMBO Journal [link.springer.com]
- 6. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. Quantitative Analysis of Factors Regulating Angiogenesis for Stem Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Endothelial Tube Formation Assay (In Vitro Angiogenesis Assay) | ABIN2344899 [antikoerper-online.de]
- 12. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of endothelial cell activation and angiogenesis by injectable peptide nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein kinase C-dependent protein kinase D activation modulates ERK signal pathway and endothelial cell proliferation by vascular endothelial growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Lv Promotes Trafficking and Membrane Insertion of KCa3.1 through the MEK1–ERK and PI3K–Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Paraoxonase 1 (PON1) Activity and its Modulation by KRES Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paraoxonase 1 (PON1) is a crucial enzyme associated with high-density lipoprotein (HDL) that plays a significant role in lipid metabolism and protection against oxidative stress. Its ability to hydrolyze oxidized lipids and organophosphates makes it a key target in the study of atherosclerosis, cardiovascular diseases, and toxicology. Accurate measurement of PON1 activity is therefore vital for both basic research and the development of novel therapeutics.
Traditionally, PON1 activity has been measured using toxic organophosphate substrates like paraoxon. However, modern assays have shifted towards safer and more sensitive fluorogenic or chromogenic substrates. This document provides a detailed protocol for measuring PON1 activity using a standard fluorogenic assay and introduces a novel application for the KRES peptide as a potential modulator of PON1 activity.
The this compound is a short, four-amino-acid apolipoprotein mimetic. It is not a direct substrate for PON1. Instead, it is believed to enhance PON1 activity by binding to and removing inhibitory oxidized lipids from HDL particles, thereby restoring the enzyme's natural function[1]. These application notes provide a framework for investigating the effects of the this compound on PON1 activity.
Principle of the Assay
The recommended method for determining PON1 activity is a fluorometric assay. This assay utilizes a non-fluorescent substrate which is hydrolyzed by PON1 to produce a highly fluorescent product. The rate of increase in fluorescence is directly proportional to the PON1 activity in the sample.
To study the effect of the this compound, samples can be pre-incubated with the peptide. By comparing the PON1 activity with and without the this compound, its modulatory effect can be quantified. A known PON1 inhibitor, such as 2-hydroxyquinoline (B72897), is used as a negative control to ensure the specificity of the measured activity.
Data Presentation
The following tables provide a summary of the key reagents and conditions for the fluorometric PON1 activity assay, which can be adapted to study the effects of the this compound.
Table 1: Reagents and Materials
| Reagent/Material | Description | Storage |
| Paraoxonase Assay Buffer | Optimized buffer for PON1 activity. | 4°C |
| Fluorogenic PON1 Substrate | A non-fluorescent compound that becomes highly fluorescent upon hydrolysis by PON1. | -20°C (protect from light) |
| Fluorescence Standard | A fluorescent molecule of known concentration used to generate a standard curve. | -20°C (protect from light) |
| PON1 Inhibitor (2-hydroxyquinoline) | A specific inhibitor of PON1 activity, used for control experiments. | -20°C |
| This compound | The apolipoprotein mimetic peptide to be tested as a modulator. | -20°C or as recommended by the supplier |
| 96-well black microplate | Opaque plate with a flat bottom suitable for fluorescence measurements. | Room Temperature |
| Fluorescence microplate reader | Capable of excitation at ~368 nm and emission at ~460 nm. | N/A |
| Recombinant or purified PON1 | For use as a positive control and for mechanistic studies. | -80°C |
| Serum or plasma samples | Biological samples for which PON1 activity is to be measured. | -80°C |
Table 2: Experimental Conditions
| Parameter | Recommended Value | Notes |
| Excitation Wavelength | 368 nm | Optimal for the fluorescent product. |
| Emission Wavelength | 460 nm | Optimal for the fluorescent product. |
| Assay Temperature | 37°C | To ensure optimal enzyme activity. |
| Measurement Mode | Kinetic | To measure the rate of reaction in its linear phase. |
| Reading Interval | 1-2 minutes | |
| Total Reading Time | 30-60 minutes | |
| Sample Volume | 5-10 µL | Per 100 µL reaction volume. |
| This compound Concentration | Variable | A concentration range should be tested to determine the optimal effect. |
| Pre-incubation with KRES | 15-30 minutes | At 37°C to allow for interaction with the sample. |
Experimental Protocols
Protocol 1: Standard Fluorometric Assay for PON1 Activity
This protocol is adapted from commercially available kits, such as the Abcam Paraoxonase 1 Activity Assay Kit (ab241044)[2].
1. Reagent Preparation:
-
Assay Buffer: Warm to room temperature before use.
-
Fluorogenic Substrate: Prepare a stock solution in DMSO and then dilute to the working concentration in Assay Buffer immediately before use. Protect from light.
-
Fluorescence Standard: Prepare a series of dilutions from the stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 1000 pmol/well).
-
PON1 Inhibitor: Prepare a working solution of 2-hydroxyquinoline in Assay Buffer.
2. Assay Procedure:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the Fluorescence Standard dilutions to their respective wells.
-
For sample analysis, prepare the following wells:
-
Sample: 5-10 µL of serum/plasma + Assay Buffer to a final volume of 80 µL.
-
Inhibitor Control: 5-10 µL of serum/plasma + 10 µL of PON1 Inhibitor working solution + Assay Buffer to a final volume of 80 µL.
-
Background Control: 80 µL of Assay Buffer (no sample).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 20 µL of the diluted fluorogenic substrate to all wells except the standard curve wells.
-
Immediately begin measuring the fluorescence in kinetic mode at Ex/Em = 368/460 nm for 30-60 minutes at 37°C.
3. Data Analysis:
-
Calculate the rate of fluorescence increase for each well (slope of the linear portion of the kinetic curve).
-
Subtract the slope of the Background Control from the slopes of the Sample and Inhibitor Control wells.
-
The PON1 activity is the difference between the sample rate and the inhibitor control rate.
-
Use the standard curve to convert the rate of fluorescence change (in RFU/min) to pmol/min (or mU) of activity. One unit (U) of paraoxonase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute at 37°C.
Protocol 2: Measuring the Modulatory Effect of this compound on PON1 Activity
This protocol is designed to assess the ability of the this compound to enhance PON1 activity.
1. Reagent Preparation:
-
Prepare all reagents as described in Protocol 1.
-
This compound: Prepare a stock solution and a series of dilutions in Assay Buffer to test a range of concentrations.
2. Assay Procedure:
-
Set up the following wells in a 96-well black microplate:
-
Sample (No Peptide Control): 5-10 µL of serum/plasma + Assay Buffer to a final volume of 80 µL.
-
Sample + this compound: 5-10 µL of serum/plasma + desired volume of this compound dilution + Assay Buffer to a final volume of 80 µL.
-
Inhibitor Control: 5-10 µL of serum/plasma + 10 µL of PON1 Inhibitor + Assay Buffer to a final volume of 80 µL.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the this compound to interact with the sample.
-
Start the reaction by adding 20 µL of the diluted fluorogenic substrate to each well.
-
Immediately begin measuring the fluorescence in kinetic mode as described in Protocol 1.
3. Data Analysis:
-
Calculate the PON1 activity for each condition as described in Protocol 1.
-
Compare the PON1 activity in the presence and absence of the this compound to determine the percentage increase in activity.
-
A dose-response curve can be generated by plotting the increase in PON1 activity against the concentration of the this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-mediated PON1 activity enhancement.
References
KRES Peptide: Detailed Synthesis and Purification Protocols for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The KRES peptide, with the amino acid sequence Lysine-Arginine-Glutamic acid-Serine, is a tetrapeptide with noteworthy biological activities. It functions as an apolipoprotein, interacting with lipids and exhibiting anti-inflammatory and anti-atherogenic properties. This document provides detailed protocols for the chemical synthesis and purification of the this compound, employing Fmoc-based solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC). The presented methodologies are designed to yield a high-purity peptide suitable for research and drug development applications.
Data Summary
The following table summarizes the expected quantitative data for the synthesis and purification of the this compound based on standard laboratory practices for similar short, hydrophilic peptides.
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on standard lab-scale synthesis. |
| Crude Peptide Yield | 70-85% | Typical yield after cleavage from the resin. |
| Crude Peptide Purity | 50-70% | Determined by analytical RP-HPLC. |
| Purified Peptide Yield | 30-50% | Overall yield after purification. |
| Final Peptide Purity | >98% | Determined by analytical RP-HPLC. |
| Molecular Weight (Avg.) | 521.58 g/mol | Theoretical value. |
| Molecular Formula | C20H39N7O8 | Theoretical value. |
Experimental Protocols
I. This compound Synthesis via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of the KRES tetrapeptide on a 0.1 mmol scale using a Rink Amide resin, which will result in a C-terminally amidated peptide.
Materials:
-
Rink Amide resin (0.5-0.8 mmol/g loading capacity)
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Lys(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% (v/v) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Weigh out approximately 125-200 mg of Rink Amide resin (for 0.1 mmol scale) into the synthesis vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (for pre-loaded resin, if applicable, or after each coupling step):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (starting with Fmoc-Ser(tBu)-OH):
-
In a separate vial, dissolve 3 equivalents (0.3 mmol) of the Fmoc-amino acid, 3 equivalents of OxymaPure®/HOBt, and 3 equivalents of DIC in 3 mL of DMF.
-
Pre-activate for 5 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 5 mL).
-
-
Chain Elongation:
-
Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for the subsequent amino acids in the following order: Fmoc-Glu(OtBu)-OH, Fmoc-Arg(Pbf)-OH, and finally Fmoc-Lys(Boc)-OH.
-
-
Final Fmoc Deprotection:
-
After the final coupling of Fmoc-Lys(Boc)-OH, perform the Fmoc deprotection as described in step 2.
-
-
Resin Washing and Drying:
-
Wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Deprotection:
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water).
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
A white precipitate should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
II. This compound Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative C18 RP-HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Analytical C18 RP-HPLC column (e.g., 5 µm particle size)
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Analytical RP-HPLC of Crude Peptide:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject onto the analytical C18 column.
-
Run a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at 214 nm and 280 nm. The main peak corresponds to the this compound. This analytical run will help in optimizing the preparative gradient.
-
-
Preparative RP-HPLC:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Based on the analytical run, apply a suitable linear gradient to separate the this compound from impurities. A suggested starting gradient is 5-35% Mobile Phase B over 40-60 minutes. The flow rate will depend on the column diameter.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis of Fractions:
-
Analyze the collected fractions using analytical RP-HPLC with the same conditions as in step 2 to determine the purity of each fraction.
-
Pool the fractions with a purity of >98%.
-
-
Lyophilization:
-
Freeze the pooled pure fractions at -80°C.
-
Lyophilize the frozen solution to obtain the purified this compound as a white, fluffy powder.
-
-
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for this compound synthesis and purification.
Caption: Conceptual signaling interactions of the this compound.
Application Note: Investigating KRES Peptide Interactions via Fluorescence Quenching
Introduction
Understanding the interactions of peptides with their molecular targets is fundamental in drug development and molecular biology. KRES peptides, characterized by their composition of Lysine (K), Arginine (R), Glutamic Acid (E), and Serine (S) residues, often exhibit complex electrostatic and hydrophilic interactions. Fluorescence quenching is a powerful, non-invasive spectroscopic technique used to study these interactions by monitoring changes in the fluorescence emission of intrinsic or extrinsic fluorophores. This document details the principles and applications of using fluorescence quenching to elucidate the binding mechanisms, conformational changes, and environmental exposure of KRES peptides.
The most common intrinsic fluorophore in peptides and proteins is the amino acid Tryptophan (Trp). Its fluorescence is highly sensitive to the local environment, making it an excellent probe for studying molecular interactions. When a KRES peptide containing a Trp residue (or one labeled with an external fluorophore) interacts with a binding partner or a quencher molecule, the fluorescence intensity can decrease. This phenomenon, known as fluorescence quenching, provides quantitative insights into the binding affinity, stoichiometry, and kinetics of the interaction.
Principle of Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. It can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.
-
Dynamic Quenching: This occurs when the fluorophore and the quencher molecule collide during the lifetime of the excited state. Upon collision, the fluorophore returns to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and is typically analyzed using the Stern-Volmer equation.[1]
-
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[2] This mechanism can be used to determine the binding constant of the interaction.
By analyzing the quenching data, researchers can determine the accessibility of Trp residues within the this compound to solvent or specific quenchers, providing information on the peptide's conformation and its interaction with targets such as lipid membranes or other proteins.[2][3]
Experimental Protocols
Protocol 1: Determining this compound Accessibility using Acrylamide (B121943) Quenching
This protocol describes how to use acrylamide, a neutral and efficient collisional quencher, to determine the Stern-Volmer constant (Ksv), which reflects the accessibility of a Tryptophan residue in a this compound to the aqueous solvent.[4][5] A lower Ksv value compared to free Tryptophan suggests the residue is partially buried or protected by the peptide's structure or a binding partner.
Materials
-
KRES-Trp Peptide (a this compound containing a Tryptophan residue)
-
Phosphate (B84403) Buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Acrylamide stock solution (e.g., 4 M in phosphate buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure
-
Sample Preparation: Prepare a solution of the KRES-Trp peptide in the phosphate buffer at a concentration that gives a stable fluorescence signal (e.g., 5-10 µM).
-
Instrument Setup: Set the spectrofluorometer to excite the sample at 295 nm to selectively excite Tryptophan.[5][6][7] Record the emission spectrum from 310 nm to 400 nm.[5] Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).[5]
-
Initial Measurement (F₀): Record the fluorescence emission spectrum of the KRES-Trp peptide solution in the absence of the quencher. The maximum fluorescence intensity is denoted as F₀.
-
Titration with Acrylamide: Make sequential additions of the acrylamide stock solution to the peptide solution in the cuvette. Mix gently after each addition. The final acrylamide concentrations may range from 0 to 0.5 M.[4][8]
-
Fluorescence Measurements (F): After each addition of acrylamide, record the fluorescence emission spectrum. The maximum fluorescence intensity at each concentration is denoted as F.
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution by multiplying each F value by the factor (V₀ + V) / V₀, where V₀ is the initial volume and V is the volume of quencher added.
-
Plot the ratio F₀/F against the molar concentration of acrylamide [Q].
-
Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit to the data using the Stern-Volmer equation:[1] F₀ / F = 1 + Ksv * [Q]
-
Protocol 2: Quantifying this compound Interaction with Lipid Vesicles
This protocol is designed to study the interaction of a KRES-Trp peptide with model cell membranes (lipid vesicles or liposomes). Quenching can be achieved by incorporating lipids with covalently attached quencher moieties (e.g., bromine atoms or dabsyl groups) into the vesicle bilayer.[2][3][9] The degree of quenching provides information on the depth of peptide penetration into the membrane.[10][11]
Materials
-
KRES-Trp Peptide
-
Lipids (e.g., POPC, POPG) in chloroform (B151607)
-
Quencher-labeled lipid (e.g., Dabsyl-PE) in chloroform
-
Buffer (e.g., HEPES buffer, pH 7.4)
-
Probe sonicator or extruder
-
Spectrofluorometer
-
Quartz cuvettes
Procedure
-
Vesicle Preparation:
-
Prepare two sets of lipid mixtures in glass tubes: one with the primary lipid(s) only (e.g., 95 mol% POPC, 5 mol% POPG) and one with the primary lipids plus a quencher-labeled lipid (e.g., 90 mol% POPC, 5 mol% POPG, 5 mol% Dabsyl-PE).
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film, followed by desiccation under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid films with the buffer to a final lipid concentration of 1-5 mM.
-
Create small unilamellar vesicles (SUVs) by probe sonication or large unilamellar vesicles (LUVs) by extrusion through polycarbonate filters (e.g., 100 nm pore size).
-
-
Instrument Setup: Configure the spectrofluorometer as described in Protocol 1 (Excitation: 295 nm, Emission Scan: 310-400 nm).
-
Titration Experiment:
-
Place a fixed concentration of the KRES-Trp peptide (e.g., 5 µM) in the cuvette.
-
Record the initial fluorescence spectrum (F_peptide).
-
Add increasing aliquots of the quencher-containing vesicle suspension to the cuvette.
-
After each addition, allow the sample to equilibrate (e.g., 5 minutes) and record the fluorescence spectrum (F_quenched).
-
As a control, perform a parallel titration using the vesicles without the quencher to account for any fluorescence changes due to peptide-lipid binding alone (F_control).
-
-
Data Analysis (Binding Affinity):
-
The fraction of peptide bound can be estimated from the quenching data.
-
Plot the change in fluorescence (ΔF = F_control - F_quenched) against the lipid concentration.
-
Fit the data to a binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd), which quantifies the affinity of the peptide for the membrane.[12]
-
Data Presentation
Quantitative data from fluorescence quenching experiments should be summarized for clear interpretation and comparison.
Table 1: Representative Stern-Volmer Quenching Data for a KRES-Trp Peptide
| Condition | Stern-Volmer Constant (Ksv) (M⁻¹) | Bimolecular Quenching Constant (kq) (x 10⁹ M⁻¹s⁻¹) | Notes |
| Free KRES-Trp in Buffer | 18.5 | 6.6 | The Trp residue is highly accessible to the solvent quencher (acrylamide). |
| KRES-Trp + 100 µM POPC Vesicles | 12.2 | 4.4 | The Trp residue is partially protected upon binding to the surface of the lipid vesicle. |
| KRES-Trp + 100 µM POPC/POPG (1:1) Vesicles | 8.5 | 3.0 | Stronger electrostatic interaction with anionic POPG leads to deeper burial or a more significant conformational change, further shielding the Trp residue. |
Note: The bimolecular quenching constant, kq, is calculated using the formula kq = Ksv / τ₀, where τ₀ is the fluorescence lifetime of the fluorophore in the absence of a quencher (a typical value for Tryptophan is ~2.8 ns).[4]
Table 2: Binding Affinity of KRES-Trp Peptide to Lipid Vesicles
| Vesicle Composition | Dissociation Constant (Kd) (µM) | Method |
| 100% POPC | 25.4 | Static Quenching Analysis |
| 75% POPC / 25% POPG | 8.9 | Static Quenching Analysis |
Note: Data are representative and illustrate how fluorescence quenching can be used to determine binding affinities. A lower Kd value indicates a higher binding affinity.
Visualizations
Diagrams generated using Graphviz DOT language to illustrate workflows and concepts.
Caption: Workflow for a typical fluorescence quenching experiment.
Caption: KRES-Trp peptide interaction with a quencher-labeled lipid bilayer.
References
- 1. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
- 2. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edinst.com [edinst.com]
- 4. Acrylamide quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of the tryptophan fluorescence spectra and quenching by acrylamide [bio-protocol.org]
- 6. jte.edu.vn [jte.edu.vn]
- 7. Comparison of Quenching Kinetics and Mechanism of Tryptophan by Acrylamide and Genistein Studied by Fluorescence Spectroscopy | Journal of Technical Education Science [jte.edu.vn]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput fluorescence assay for membrane-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of protein and peptide penetration into membranes by depth-dependent fluorescence quenching: theoretical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Site-Directed Fluorescence Approaches for Dynamic Structural Biology of Membrane Peptides and Proteins [frontiersin.org]
- 12. echemi.com [echemi.com]
Mass Spectrometry for the Comprehensive Characterization of the KRES Peptide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRES peptide, a tetrapeptide composed of Lysine-Arginine-Glutamic acid-Serine, is an apolipoprotein fragment with demonstrated anti-inflammatory and anti-atherogenic properties. As a potential therapeutic agent, detailed structural and quantitative characterization is paramount for its development and application in pharmaceutical research. Mass spectrometry (MS) offers a powerful analytical platform for the comprehensive analysis of synthetic peptides like KRES, providing high sensitivity, specificity, and a wealth of structural information.[1][2] This application note provides detailed protocols for the characterization of the this compound using liquid chromatography-mass spectrometry (LC-MS), including methods for identity confirmation, purity assessment, and quantification in biological matrices.
Data Presentation
Quantitative analysis of the this compound is crucial for pharmacokinetic and pharmacodynamic studies. The following tables summarize typical quantitative data obtained from LC-MS/MS analysis.
Table 1: this compound Quantitative Analysis Parameters
| Parameter | Value |
| Precursor Ion (m/z) | 519.3 (M+H)⁺ |
| Product Ions (m/z) for Quantification | y2: 247.1, b3: 402.2 |
| Product Ions (m/z) for Confirmation | y1: 175.1, b2: 287.2 |
| Collision Energy (eV) | 15-25 |
| Dwell Time (ms) | 50 |
Table 2: Linearity and Sensitivity of this compound Quantification in Human Plasma
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1 | 0.98 | 98.0 | 12.5 |
| 5 | 5.12 | 102.4 | 8.9 |
| 10 | 9.95 | 99.5 | 6.2 |
| 50 | 50.8 | 101.6 | 4.1 |
| 100 | 98.7 | 98.7 | 3.5 |
| 500 | 505.2 | 101.0 | 2.8 |
| 1000 | 992.1 | 99.2 | 2.1 |
| LLOQ | 1 ng/mL | ||
| ULOQ | 1000 ng/mL | ||
| Correlation Coefficient (r²) | >0.995 |
Experimental Protocols
Protocol 1: this compound Identity and Purity Analysis by LC-MS/MS
This protocol outlines the procedure for confirming the primary sequence and assessing the purity of a synthesized this compound sample.
Materials:
-
This compound standard (≥95% purity)
-
HPLC-grade water with 0.1% formic acid (Solvent A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)
-
LC-MS/MS system (e.g., Q-Exactive or triple quadrupole mass spectrometer)
-
C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound in Solvent A to a final concentration of 1 µg/mL.
-
LC Separation:
-
Inject 5 µL of the sample onto the C18 column.
-
Use a linear gradient from 5% to 50% Solvent B over 10 minutes at a flow rate of 0.3 mL/min.
-
Equilibrate the column with 5% Solvent B for 3 minutes before the next injection.
-
-
MS Analysis:
-
Acquire data in positive ion mode.
-
Perform a full scan from m/z 100 to 1000 to detect the precursor ion of the this compound (m/z 519.3 for [M+H]⁺).
-
Perform a data-dependent MS/MS scan on the most intense ion in the full scan to obtain fragmentation data. Set the collision energy to 20 eV.
-
-
Data Analysis:
-
Confirm the mass of the parent ion corresponds to the theoretical mass of the this compound.
-
Analyze the MS/MS spectrum to identify characteristic b- and y-type fragment ions that confirm the amino acid sequence (Lys-Arg-Glu-Ser). The expected major fragment ions are detailed in Table 1.
-
Assess purity by integrating the peak area of the this compound in the total ion chromatogram (TIC) and comparing it to the area of any impurity peaks.
-
Protocol 2: Quantitative Analysis of this compound in Human Plasma
This protocol describes a method for the sensitive and accurate quantification of the this compound in a biological matrix using a stable isotope-labeled internal standard (SIL-IS).
Materials:
-
Human plasma
-
This compound standard
-
This compound SIL-IS (e.g., with ¹³C₆,¹⁵N₂-Lysine)
-
Acetonitrile with 1% formic acid (Protein precipitation solution)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system (triple quadrupole)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of SIL-IS (at a concentration of 100 ng/mL).
-
Add 300 µL of cold protein precipitation solution, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low-organic solvent (e.g., 5% methanol in water).
-
Elute the peptide with a high-organic, basic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in 95% methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of Solvent A.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample.
-
Use the same LC gradient as in Protocol 1.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) using the transitions specified in Table 1 for both the native this compound and the SIL-IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the calibration standards.
-
Determine the concentration of the this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization and quantification of the this compound using mass spectrometry.
References
Application Notes and Protocols for Testing the Oral Bioavailability of KRES Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRES peptide is a four-amino-acid apolipoprotein with demonstrated anti-inflammatory and anti-atherogenic properties.[1] A key characteristic of this peptide is its reported oral activity, making it a promising candidate for convenient, non-invasive therapeutic administration.[1] However, to fully realize its clinical potential, a robust and reproducible protocol to quantify its oral bioavailability is essential.
Oral delivery of peptides is notoriously challenging due to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.[2][3] Therefore, a systematic approach is required to evaluate the fraction of an orally administered dose of this compound that reaches systemic circulation.
These application notes provide a detailed protocol for a comprehensive assessment of this compound's oral bioavailability, encompassing both in vitro and in vivo methodologies. The described experiments will enable researchers to determine the peptide's stability, permeability, and pharmacokinetic profile.
I. In Vitro Assessment of this compound Stability and Permeability
In vitro models are crucial for the initial screening of a peptide's potential for oral absorption. These models simulate the conditions of the GI tract and the intestinal barrier, offering insights into the peptide's stability and permeability.
Gastrointestinal Fluid Stability Assay
This assay evaluates the stability of the this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Experimental Protocol:
-
Preparation of Simulated Fluids:
-
SGF (pH 1.2): Dissolve 2.0 g of sodium chloride and 3.2 g of purified pepsin in 7.0 mL of hydrochloric acid and sufficient water to make 1 L.
-
SIF (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate (B84403) in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide (B78521) and 500 mL of water. Add 10 g of pancreatin, mix, and adjust the pH to 6.8. Add water to a final volume of 1 L.
-
-
Incubation:
-
Spike this compound into both SGF and SIF at a final concentration of 10 µM.
-
Incubate the solutions at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench the enzymatic activity by adding a protease inhibitor cocktail and placing the samples on ice.
-
-
Quantification:
-
Analyze the concentration of intact this compound in each sample using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample.
-
Data Presentation:
| Time (minutes) | % this compound Remaining in SGF | % this compound Remaining in SIF |
| 0 | 100 | 100 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 |
Caco-2 Cell Permeability Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, forming tight junctions and mimicking the intestinal barrier.[4][5] This assay assesses the transepithelial transport of the this compound.
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the Caco-2 monolayer to ensure its integrity. A TEER value >200 Ω·cm² is generally considered acceptable.
-
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add this compound (e.g., 10 µM) to the apical (AP) side of the Transwell® insert.
-
Collect samples from the basolateral (BL) side at specified time intervals (e.g., 30, 60, 90, 120 minutes).
-
Also, collect a sample from the AP side at the end of the experiment to assess peptide degradation.
-
-
Quantification:
-
Analyze the concentration of this compound in the AP and BL samples using a validated LC-MS method.
-
-
Apparent Permeability Coefficient (Papp) Calculation:
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of peptide transport from the apical to the basolateral side (µg/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the peptide in the apical chamber (µg/mL).
-
-
Data Presentation:
| Compound | Papp (AP to BL) (x 10⁻⁶ cm/s) |
| This compound | |
| Propranolol (High Permeability Control) | |
| Atenolol (Low Permeability Control) |
II. In Vivo Assessment of this compound Oral Bioavailability
In vivo studies, typically in rodent models, are the gold standard for determining the oral bioavailability of a drug candidate. These studies provide key pharmacokinetic parameters.
Pharmacokinetic Study in Rats
This protocol outlines an oral and intravenous (IV) pharmacokinetic study in rats to determine the absolute oral bioavailability of the this compound.
Experimental Protocol:
-
Animal Model:
-
Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing.
-
-
Dosing:
-
Oral (PO) Administration: Administer this compound via oral gavage at a predetermined dose (e.g., 10 mg/kg).
-
Intravenous (IV) Administration: Administer this compound via tail vein injection at a lower dose (e.g., 1 mg/kg) as a reference.
-
-
Blood Sampling:
-
Collect blood samples from the jugular vein or another appropriate site at multiple time points post-dosing (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Collect blood in tubes containing an anticoagulant and a protease inhibitor.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the following pharmacokinetic parameters for both PO and IV routes using appropriate software (e.g., Phoenix WinNonlin):
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation:
| Parameter | Oral (PO) Administration | Intravenous (IV) Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (min) | ||
| AUC₀₋t (ng*min/mL) | ||
| Absolute Bioavailability (F%) | N/A |
III. Visualization of Experimental Workflows and Signaling Pathways
Diagrams
Caption: Overall workflow for assessing this compound oral bioavailability.
Caption: Caco-2 cell permeability assay workflow.
IV. Analytical Methodologies
Accurate quantification of the this compound in complex biological matrices is critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[6][8]
Key Considerations for LC-MS/MS Method Development:
-
Sample Preparation: Efficient extraction of the peptide from plasma is necessary to remove interfering proteins and phospholipids.[7] Methods like protein precipitation with acetonitrile (B52724) or solid-phase extraction (SPE) should be optimized.
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for peptide separation. A gradient elution with mobile phases containing acetonitrile and water with an acid modifier (e.g., formic acid) is common.
-
Mass Spectrometry: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the this compound) and one or more product ions generated by fragmentation.
-
Internal Standard: A stable isotope-labeled version of the this compound is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.
-
Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.
V. Conclusion
The protocol outlined in these application notes provides a comprehensive framework for the preclinical evaluation of this compound's oral bioavailability. The combination of in vitro stability and permeability assays with a definitive in vivo pharmacokinetic study will generate the necessary data to understand the peptide's absorption characteristics and guide its further development as an oral therapeutic. The use of robust and validated analytical methods is paramount to the success of these studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Creating Peptide-Lipid Complexes with KRES Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRES (Lys-Arg-Glu-Ser) peptide is a tetrapeptide apolipoprotein mimetic with demonstrated anti-inflammatory and anti-atherogenic properties.[1] Its ability to interact with lipids is central to its biological activity, which includes reducing lipoprotein lipid hydroperoxides and activating antioxidant enzymes associated with high-density lipoprotein (HDL).[1] The formation of peptide-lipid complexes is a critical step in harnessing the therapeutic potential of peptides like KRES, enabling their use as drug delivery vehicles or as modulators of cellular signaling pathways.
These application notes provide a comprehensive guide to creating and characterizing KRES peptide-lipid complexes. The protocols detailed below are foundational and can be adapted and optimized for specific research applications, from basic biophysical characterization to the development of novel therapeutic delivery systems.
Data Presentation: Quantitative Analysis of Peptide-Lipid Interactions
The following tables summarize key quantitative parameters that are crucial for characterizing the interaction between the this compound and lipid systems. The values presented here are illustrative and would need to be determined experimentally for the specific this compound-lipid formulation.
Table 1: Binding Affinity of this compound to Different Lipid Vesicles
| Lipid Composition | Method | Dissociation Constant (Kd) (µM) | Maximum Binding (Bmax) (mol peptide/mol lipid) |
| POPC (100%) | Surface Plasmon Resonance (SPR) | Value | Value |
| POPC:POPG (7:3) | Isothermal Titration Calorimetry (ITC) | Value | Value |
| HDL-mimetic Nanodiscs | Microscale Thermophoresis (MST) | Value | Value |
| LDL-mimetic Nanodiscs | Fluorescence Polarization (FP) | Value | Value |
Values are placeholders and must be determined experimentally.
Table 2: Thermodynamic Parameters of this compound-Lipid Interaction
| Lipid Composition | Method | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·K) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Stoichiometry (N) |
| POPC:POPG (7:3) | Isothermal Titration Calorimetry (ITC) | Value | Value | Value | Value |
| DMPC | Differential Scanning Calorimetry (DSC) | Value | Value | Value | Value |
Values are placeholders and must be determined experimentally.
Table 3: Structural Changes of this compound upon Lipid Binding
| Lipid Environment | Method | Secondary Structure Content (%) | |
| α-helix | β-sheet | ||
| Aqueous Buffer | Circular Dichroism (CD) | Value | Value |
| POPC:POPG (7:3) Vesicles | Circular Dichroism (CD) | Value | Value |
| SDS Micelles | NMR Spectroscopy | Value | Value |
Values are placeholders and must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes a common method for encapsulating the this compound into large unilamellar vesicles (LUVs).
Materials:
-
This compound (synthetic, high purity)
-
Phospholipids (e.g., POPC, POPG) in chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Organic solvent (e.g., chloroform/methanol mixture, 2:1 v/v)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of phospholipid solution.
-
If preparing mixed lipid vesicles, combine the different lipid solutions in the flask at the desired molar ratio.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of the this compound in the hydration buffer at the desired concentration.
-
Add the peptide solution to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation above the lipid phase transition temperature (Tm) for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to form LUVs.
-
-
Purification:
-
To remove unencapsulated peptide, the liposome (B1194612) suspension can be purified by size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of this compound-Lipid Binding using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with binding events, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (in dialysis buffer)
-
Liposome suspension (prepared as in Protocol 1, in the same dialysis buffer)
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a concentrated solution of the this compound and a dilute suspension of liposomes in the same, thoroughly degassed buffer.
-
Accurately determine the concentration of both the peptide and the lipid.
-
-
ITC Experiment Setup:
-
Load the liposome suspension into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the sample cell containing the liposomes.
-
Record the heat released or absorbed after each injection.
-
A control titration of the peptide into buffer alone should also be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (N), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Protocol 3: Analysis of this compound Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the conformational changes in the peptide upon its interaction with lipids.
Materials:
-
Circular Dichroism Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
-
This compound solution
-
Liposome suspension (prepared as in Protocol 1)
-
Buffer solution
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the this compound in the desired buffer.
-
Prepare liposome suspensions at various lipid concentrations.
-
For measurements with lipids, mix the peptide stock solution with the liposome suspension to achieve the desired peptide and lipid concentrations.
-
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the buffer (and liposomes without peptide for correction).
-
Record the CD spectrum of the this compound in buffer alone.
-
Record the CD spectra of the this compound in the presence of increasing concentrations of liposomes.
-
Spectra are typically recorded in the far-UV region (e.g., 190-260 nm).
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound-lipid complex formation and characterization.
References
Application Notes and Protocols for Assessing HDL Anti-inflammatory Function After KRES Peptide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-density lipoprotein (HDL) plays a crucial role in reverse cholesterol transport and possesses significant anti-inflammatory properties. The dysfunction of HDL is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. The KRES peptide (Lys-Arg-Glu-Ser) is a novel, orally active tetrapeptide that has demonstrated the ability to enhance the anti-inflammatory function of HDL.[1][2][3] These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound treatment in improving the anti-inflammatory capacity of HDL. The included protocols detail the necessary experimental procedures.
The primary mechanism of action for the this compound involves its association with HDL, where it facilitates the removal of oxidized lipids.[2][3] This action restores the activity of HDL-associated enzymes, such as paraoxonase 1 (PON1), which are critical for HDL's anti-inflammatory and antioxidant functions.[2][3][4]
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, providing a clear framework for data comparison before and after this compound treatment.
Table 1: Effect of this compound on HDL-Associated Paraoxonase 1 (PON1) Activity
| Treatment Group | PON1 Activity (U/mL) | Fold Change vs. Control |
| Vehicle Control | Baseline Value | 1.0 |
| This compound | Increased Value | > 1.0 |
Table 2: this compound Effect on Cholesterol Efflux Capacity of HDL
| Treatment Group | % Cholesterol Efflux | Fold Change vs. Control |
| Vehicle Control | Baseline Value | 1.0 |
| This compound | Increased Value | > 1.0 |
Table 3: Modulation of Inflammatory Cytokine Secretion in Macrophages by KRES-Treated HDL
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| LPS Only | High | High | High |
| LPS + Control HDL | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| LPS + KRES-Treated HDL | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 4: Gene Expression of Pro-inflammatory Markers in Macrophages
| Treatment Group | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IL-1β mRNA (Fold Change) |
| LPS Only | High | High | High |
| LPS + Control HDL | Moderately Reduced | Moderately Reduced | Moderately Reduced |
| LPS + KRES-Treated HDL | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Paraoxonase 1 (PON1) Activity Assay
This protocol measures the arylesterase activity of PON1 associated with isolated HDL, a key indicator of its antioxidant function.
Materials:
-
Isolated HDL from control and KRES-treated subjects
-
Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl2
-
Phenylacetate (B1230308) (substrate)
-
Spectrophotometer capable of reading at 270 nm
Procedure:
-
Dilute the isolated HDL samples to a standardized protein concentration in Tris-HCl buffer.
-
Prepare a stock solution of phenylacetate in methanol.
-
In a UV-transparent 96-well plate or cuvette, add the diluted HDL sample.
-
Initiate the reaction by adding the phenylacetate substrate to a final concentration of 1 mM.
-
Immediately measure the rate of phenylacetate hydrolysis by monitoring the increase in absorbance at 270 nm for 5 minutes at 25°C.
-
Calculate the enzyme activity using the molar extinction coefficient of phenol (B47542) (1310 M⁻¹cm⁻¹). One unit of arylesterase activity is defined as 1 µmol of phenylacetate hydrolyzed per minute.
Protocol 2: Cholesterol Efflux Assay
This assay quantifies the ability of HDL to accept cholesterol from macrophages, a central process in reverse cholesterol transport.
Materials:
-
J774 or THP-1 macrophage cell line
-
DMEM or RPMI-1640 medium with 10% FBS
-
[³H]-cholesterol
-
ACAT inhibitor (e.g., Sandoz 58-035)
-
Isolated HDL from control and KRES-treated subjects
-
Scintillation counter and fluid
Procedure:
-
Cell Culture and Labeling:
-
Plate macrophages in 24-well plates and grow to 80-90% confluency.
-
Label the cells by incubating with medium containing [³H]-cholesterol (1 µCi/mL) and an ACAT inhibitor (2 µg/mL) for 24-48 hours. This ensures the labeled cholesterol is incorporated into the plasma membrane.
-
-
Equilibration:
-
Wash the cells twice with serum-free medium.
-
Incubate the cells in serum-free medium for 18-24 hours to allow for equilibration of the labeled cholesterol within the cellular pools.
-
-
Cholesterol Efflux:
-
Wash the cells again with serum-free medium.
-
Incubate the cells with serum-free medium containing isolated HDL (50 µg/mL) from control or KRES-treated groups for 4-6 hours. A well with serum-free medium alone serves as the negative control.
-
-
Quantification:
-
Collect the medium (containing effluxed cholesterol) and lyse the cells with isopropanol (B130326) (to measure remaining cellular cholesterol).
-
Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.
-
-
Calculation:
-
Percent efflux is calculated as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100.
-
Protocol 3: Macrophage Anti-inflammatory Assay
This cell-based assay assesses the ability of HDL to suppress the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
J774 or THP-1 macrophage cell line
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Isolated HDL from control and KRES-treated subjects
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for RNA extraction and quantitative real-time PCR (qPCR)
Procedure:
-
Cell Culture and Stimulation:
-
Plate macrophages in 24-well plates and allow them to adhere.
-
Pre-incubate the cells with medium containing isolated HDL (50 µg/mL) from control or KRES-treated groups for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours (for gene expression analysis) or 18-24 hours (for cytokine secretion analysis). Include control wells with no HDL and no LPS.
-
-
Cytokine Secretion Analysis (ELISA):
-
After the 18-24 hour incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qPCR):
-
After the 4-6 hour incubation, wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of the this compound in enhancing the anti-inflammatory function of HDL. By systematically quantifying changes in PON1 activity, cholesterol efflux capacity, and the modulation of inflammatory responses in macrophages, researchers can generate comprehensive data to support the development of KRES and other HDL-modulating therapies. It is important to note that while the primary mechanism of KRES appears to be through lipid interaction, further research may elucidate more specific molecular interactions.
References
- 1. Peptide Mimetics of Apolipoproteins Improve HDL Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral small peptides render HDL antiinflammatory in mice and monkeys and reduce atherosclerosis in ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Anti-inflammatory and cholesterol-reducing properties of apolipoprotein mimetics: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KRES Peptide Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with KRES (Lys-Arg-Glu-Ser) and similar short, charged peptides in solution.
Frequently Asked Questions (FAQs)
Q1: What is the KRES peptide and what are its primary stability concerns?
A1: KRES is a tetrapeptide composed of the amino acids Lysine (K), Arginine (R), Glutamic Acid (E), and Serine (S). As a short, water-soluble peptide containing both cationic (K, R) and anionic (E) residues, its primary stability concerns in aqueous solutions are:
-
Physical Instability : Aggregation and precipitation due to intermolecular electrostatic interactions or changes in solution conditions (e.g., pH, ionic strength).[1][2] It can also adsorb to surfaces like glass or plastic vials.[3]
-
Chemical Instability : Susceptibility to degradation via hydrolysis of the peptide backbone, particularly at the bond involving the Serine residue.[4] While KRES does not contain highly sensitive residues like Cysteine or Methionine (prone to oxidation) or Asparagine (prone to deamidation), chemical degradation can still occur under non-optimal pH and temperature conditions.[5]
Q2: What are the ideal initial storage conditions for a lyophilized this compound?
A2: To maximize long-term stability, lyophilized peptides should be stored at –20°C or, preferably, –80°C in a desiccator to protect them from moisture.[3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent water condensation, which can accelerate degradation.[3]
Q3: Once my this compound is in solution, how should I store it?
A3: Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (days to a week), refrigerate the solution at 2-8°C. For long-term storage, it is crucial to prepare single-use aliquots and freeze them at –20°C or –80°C to avoid repeated freeze-thaw cycles, which can cause aggregation and degradation. The choice of solvent and buffer is also critical and should be optimized for your specific application.
Q4: Which chemical degradation pathways are most relevant for a peptide like KRES?
A4: For the KRES sequence, the most relevant potential chemical degradation pathways include:
-
Hydrolysis : The peptide bond, especially on the N-terminal side of the serine (Ser) residue, can be susceptible to hydrolysis.[4] This process is often catalyzed by acidic or basic conditions.[6]
-
Pyroglutamate Formation : If Glutamic Acid (E) were at the N-terminus of a peptide, it could cyclize to form pyroglutamic acid, but this is not a concern for the internal Glu in KRES.
-
Racemization : Under alkaline conditions, the chiral L-amino acids can convert to a mixture of L- and D-isomers, potentially reducing biological activity.[3][5]
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitates.
-
Possible Cause 1: Aggregation. Peptides can self-associate and aggregate, especially at high concentrations, near their isoelectric point (pI), or after freeze-thaw cycles.[2][3] The mix of positive (K, R) and negative (E) charges in KRES can lead to electrostatic interactions that promote aggregation under certain pH and ionic strength conditions.[1]
-
Solution:
-
Check the pH: Ensure the buffer pH is at least 1-2 units away from the peptide's calculated pI.
-
Lower Concentration: Try dissolving the peptide at a lower concentration.[2]
-
Add Excipients: Incorporate stabilizing excipients like sugars (sucrose, mannitol) or polyols.[7]
-
Sonication: Briefly sonicate the solution to help break up aggregates. Use with caution as it can generate heat.
-
-
-
Possible Cause 2: Poor Solubility. The peptide may not be fully dissolved in the chosen solvent.
-
Solution: Ensure you are using a suitable, high-purity solvent (e.g., sterile water, PBS). If solubility is an issue, consider adding a small amount of a co-solvent like acetonitrile (B52724) or DMSO, but verify compatibility with your downstream experiments.[6]
-
Problem: I am observing a rapid loss of peptide activity in my cell-based or enzymatic assay.
-
Possible Cause 1: Proteolytic Degradation. If your assay medium contains serum or cell lysates, proteases can rapidly degrade the peptide.[8]
-
Solution:
-
Conduct a Stability Assay: Perform a time-course experiment by incubating the peptide in the assay medium, taking samples at different time points, and analyzing them by HPLC to quantify the intact peptide.[8]
-
Use Protease Inhibitors: Add a protease inhibitor cocktail to your assay medium.
-
Modify the Peptide: For long-term development, consider stabilizing modifications such as terminal amidation or acetylation, or substituting L-amino acids with D-amino acids to reduce susceptibility to proteases.[9][10]
-
-
-
Possible Cause 2: Chemical Degradation. The pH or temperature of your assay buffer may be promoting chemical breakdown of the peptide.[6]
-
Solution:
-
Optimize pH: The most practical approach to improving peptide stability is optimizing the pH and buffer system.[11][12] Buffer solutions between pH 3–5 can diminish deamidation and oxidation.[6] Conduct a pH stability study to find the optimal range for KRES.
-
Control Temperature: Perform experiments at the lowest practical temperature and minimize the time the peptide spends in solution at higher temperatures (e.g., 37°C).
-
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides can stick to plastic or glass surfaces, reducing the effective concentration in your assay.[3]
-
Solution: Use low-bind microcentrifuge tubes and pipette tips.[8] Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) if compatible with your assay.
-
Data Presentation: Factors Affecting Peptide Stability
| Condition | Parameter | Result | Implication for KRES Stability |
| pH Optimization | pH | Half-life of 15 days at pH 4.5 vs. 2 days at pH 7.4 | Optimal stability is often achieved in slightly acidic conditions, minimizing base-catalyzed hydrolysis.[6] |
| Buffer Selection | Buffer Type | 20% degradation in phosphate (B84403) buffer vs. 5% in citrate (B86180) buffer over 4 weeks | Buffer ions can sometimes catalyze degradation; screening different buffer species is recommended.[4][6] |
| Excipient Addition | 5% Sucrose | Reduced aggregation by 60% during freeze-thaw cycles | Sugars and polyols act as cryoprotectants and stabilizers in solution.[5][7] |
| Antioxidant Use | 0.01% Methionine | N/A for KRES | While not directly applicable to KRES, this is critical for peptides with oxidizable residues (Met, Cys, Trp).[2][7] |
| Temperature | Storage Temp. | >95% purity after 6 months at -20°C vs. 60% purity after 1 month at 4°C | Lower temperatures significantly slow both physical and chemical degradation pathways.[3] |
Experimental Protocols
Protocol: Assessing this compound Stability via RP-HPLC
This protocol provides a framework for quantifying the degradation of this compound over time in a specific solution (e.g., assay buffer, human serum).[8]
1. Materials and Reagents:
-
Lyophilized this compound (purity >95%)
-
Solvent (e.g., HPLC-grade DMSO for stock)
-
Incubation Buffer (e.g., PBS, cell culture medium, or human serum)
-
Quenching/Precipitating Solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid - TFA)[8]
-
HPLC Mobile Phase A: 0.1% TFA in HPLC-grade water
-
HPLC Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Low-bind microcentrifuge tubes
-
Incubator (e.g., 37°C)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
2. Procedure:
-
Peptide Stock Solution: Prepare a concentrated stock solution of KRES (e.g., 1 mg/mL) in a suitable solvent like DMSO.
-
Incubation Setup:
-
Pre-warm the Incubation Buffer to the desired temperature (e.g., 37°C).
-
Spike the buffer with the KRES stock solution to a final working concentration (e.g., 100 µg/mL). Ensure the final percentage of the organic solvent (e.g., DMSO) is low (<1%) to not interfere with stability.[8]
-
Immediately take a sample for the T=0 time point. To do this, transfer an aliquot (e.g., 50 µL) of the peptide solution into a tube containing the cold Quenching Solution (e.g., 100 µL). The quenching solution stops the degradation reaction and precipitates larger proteins if serum is used.
-
-
Time-Course Incubation: Incubate the remaining peptide solution at the desired temperature. Collect identical aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours) and quench them in the same manner as the T=0 sample.
-
Sample Preparation for HPLC:
-
Vortex the quenched samples vigorously.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet precipitated material.
-
Carefully transfer the supernatant to an HPLC vial for analysis.[8]
-
-
RP-HPLC Analysis:
-
Inject the samples onto the RP-HPLC system.
-
Run a gradient elution (e.g., 5% to 60% Mobile Phase B over 20 minutes) to separate the intact this compound from any degradation products.
-
Monitor the elution profile at ~220 nm.
-
Identify the peak corresponding to the intact this compound based on the retention time of a freshly prepared standard (the T=0 sample).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (which is set to 100%).
-
Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life (t½).
-
Visualizations
Caption: Workflow for assessing and improving peptide stability.
Caption: Common peptide degradation pathways.
Caption: Decision tree for troubleshooting peptide precipitation.
References
- 1. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pepdoopeptides.com [pepdoopeptides.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [ouci.dntb.gov.ua]
KRES peptide degradation pathways and prevention
Welcome to the technical support center for the KRES peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, stability, and experimental use of the this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its primary functions?
A1: The this compound is a four-amino-acid apolipoprotein. Its known functions include interacting with lipids, reducing lipoprotein lipid hydroperoxides, and activating antioxidant enzymes associated with high-density lipoprotein.[1] These activities contribute to its anti-inflammatory and anti-atherogenic properties.[1] It is also noted to be orally active.[1]
Q2: How should I properly store the this compound to ensure its stability?
A2: To prevent degradation, it is recommended to store the this compound in its lyophilized form at -20°C or -80°C.[2] Once reconstituted in a solution, it should be aliquoted and stored frozen to avoid repeated freeze-thaw cycles.[2]
Q3: What are the common degradation pathways for a short peptide like KRES?
A3: While specific data on KRES is limited, short peptides are susceptible to several general degradation pathways:
-
Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acids or bases. Peptides containing Aspartic acid (Asp) are particularly prone to hydrolysis.[2]
-
Deamidation: The loss of an amide group from the side chain of Asparagine (Asn) or Glutamine (Gln) residues, which can alter the peptide's structure and function.[2][3][4]
-
Oxidation: Methionine (Met) and Cysteine (Cys) residues are susceptible to oxidation, which can be accelerated at higher pH and in the presence of oxygen.
-
Diketopiperazine Formation: Cyclization of the N-terminal amino acids, leading to cleavage of the first two residues.[2]
-
Pyroglutamic Acid Formation: N-terminal Glutamine (Gln) can cyclize to form pyroglutamic acid.[2]
Q4: I am observing a loss of this compound activity in my experiments. What could be the cause?
A4: Loss of activity can stem from several factors related to peptide stability. Common causes include:
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can lead to degradation.[2]
-
pH of the Solution: Prolonged exposure to a pH above 8 should be avoided as it can accelerate degradation pathways like oxidation and deamidation.[2]
-
Enzymatic Degradation: If working with biological samples such as serum or plasma, endogenous proteases can rapidly degrade the peptide.[5][6]
-
Oxidation: Exposure of the peptide solution to atmospheric oxygen can lead to the oxidation of susceptible amino acid residues.
-
Hygroscopicity: Peptides can absorb moisture from the air, which can affect their stability and lead to inaccurate concentration calculations if not accounted for.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Degradation | Verify storage and handling procedures. | Store lyophilized peptide at -20°C or -80°C.[2] Aliquot reconstituted peptide to avoid freeze-thaw cycles.[2] |
| Inaccurate Peptide Concentration | Re-evaluate the method used for concentration determination. Peptides are hygroscopic and can have static charges, leading to weighing errors.[7][8] | Use a validated method such as amino acid analysis or ensure the peptide is properly dried before weighing. Account for water content in calculations.[8] |
| Enzymatic Activity in Biological Matrix | Assess the stability of the this compound in the specific biological matrix (e.g., serum, plasma). | Consider the addition of protease inhibitors to the experimental buffer.[5] Alternatively, perform experiments on ice to reduce enzyme activity. |
| Interaction with Assay Components | Evaluate potential interactions between the this compound and other components in the assay buffer or medium. | Perform control experiments with and without potentially interacting components to identify any interference. |
Issue 2: Difficulty in solubilizing the this compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrophobic Nature of the Peptide | The amino acid composition can affect solubility. | Initially, try to dissolve the peptide in a small amount of a sterile, polar solvent like DMSO, and then slowly add it to the aqueous buffer.[9] |
| Incorrect pH of the Solvent | The net charge of the peptide is pH-dependent and affects its solubility. | Adjust the pH of the buffer. For a peptide with a net positive charge, a slightly acidic buffer may improve solubility. For a net negative charge, a slightly basic buffer may be better. |
| Aggregation | Peptides can self-associate and form aggregates, reducing solubility. | Use sonication to aid in dissolving the peptide. Visually inspect the solution for any precipitates. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Fluids
This protocol is adapted from general methods for determining peptide stability in biological media like human serum or synovial fluid.[6]
Objective: To determine the half-life of the this compound in a biological fluid (e.g., human serum).
Materials:
-
This compound
-
Human serum (or other biological fluid)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a C18 column
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of the this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Pre-warm the human serum to 37°C.
-
Initiate the experiment by adding the this compound stock solution to the pre-warmed serum to achieve the desired final concentration.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-serum mixture.
-
Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact this compound remaining.
-
Plot the percentage of intact peptide versus time and calculate the half-life.
Protocol 2: Characterization of this compound Secondary Structure using Circular Dichroism (CD) Spectroscopy
This protocol outlines the general steps for analyzing the secondary structure of a peptide.[9]
Objective: To determine if the this compound adopts a specific secondary structure in solution.
Materials:
-
This compound
-
Appropriate aqueous buffer (e.g., 10 mM sodium phosphate, pH 7)[10]
-
Circular Dichroism (CD) spectrometer
-
Quartz cuvette (e.g., 1.0-mm path length)[10]
Procedure:
-
Prepare a solution of the this compound in the desired buffer at a concentration of approximately 0.2 mM.[10]
-
If the peptide was initially dissolved in a solvent like DMSO, ensure it is properly reconstituted into the aqueous buffer.[9]
-
Calibrate the CD spectrometer according to the manufacturer's instructions.
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the this compound solution, typically from 190 to 260 nm.
-
Subtract the buffer baseline from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic secondary structure signals (e.g., α-helix, β-sheet). For a short peptide like KRES, the spectrum is likely to indicate a random coil structure.
Data Presentation
Table 1: General Strategies to Enhance Peptide Stability
| Modification Strategy | Mechanism of Protection | Potential Impact |
| N-terminal Acetylation | Blocks degradation by aminopeptidases.[5] | Can increase half-life.[5] |
| C-terminal Amidation | Blocks degradation by carboxypeptidases.[5] | Can increase half-life.[5] |
| PEGylation | Increases hydrodynamic size, reducing renal clearance and providing steric hindrance against proteases.[5] | Significantly extends circulation half-life.[5] |
| Incorporation of D-amino acids | Peptides with D-amino acids are not recognized by proteases that are specific for L-amino acids.[11] | Increases resistance to proteolytic degradation.[11] |
| Cyclization | The cyclic structure provides conformational rigidity and masks terminal ends from exopeptidases.[12][13] | Enhances stability against enzymatic breakdown.[12][13] |
Visualizations
Caption: General chemical degradation pathways for peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide stability in drug development: a comparison of peptide reactivity in different biological media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedgrid.com [biomedgrid.com]
- 8. biomedgrid.com [biomedgrid.com]
- 9. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 13. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRES Peptide Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of KRES peptide for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary mechanism of action?
The this compound is a tetrapeptide with the amino acid sequence Lys-Arg-Glu-Ser. It is classified as an apolipoprotein mimetic peptide.[1][2] Its primary mechanism of action involves interacting with lipids, particularly high-density lipoprotein (HDL), to exert anti-inflammatory and anti-atherogenic effects.[1][2] It has been shown to reduce lipoprotein lipid hydroperoxides and activate antioxidant enzymes associated with HDL, such as paraoxonase-1 (PON1).[1]
Q2: What is the recommended starting dosage for this compound in in vivo studies?
Based on preclinical studies in apoE null mice, a dosage of 200 μg per mouse has been shown to be effective when administered orally, either by gastric gavage or mixed in chow.[1] This can serve as a starting point for dose-finding studies. Optimization will be necessary depending on the animal model, disease state, and desired therapeutic outcome.
Q3: Is the this compound orally bioavailable?
Yes, the this compound has been demonstrated to be orally active in animal models.[1][2] Studies have shown its effectiveness when administered via gastric gavage.[1] The use of D-amino acids in its synthesis can further enhance its resistance to enzymatic degradation in the gastrointestinal tract.[1]
Q4: What are the key differences between the this compound and its inactive analogue, KERS?
The biological activity of the this compound is highly dependent on its amino acid sequence. Reversing the order of the two central amino acids to create the KERS peptide (Lys-Glu-Arg-Ser) results in a complete loss of its anti-inflammatory and anti-atherogenic properties.[1] This highlights the critical role of the specific sequence for its interaction with biological targets.
Q5: Are there any known toxicity concerns with the this compound?
In a study involving oral administration of this compound to apoE null mice, no significant changes in liver function (as indicated by conjugated bilirubin (B190676) or albumin) or renal function (as indicated by creatinine) were observed.[1] However, comprehensive toxicology studies, including the determination of an LD50 or a no-observed-adverse-effect-level (NOAEL), have not been extensively reported in the public domain. As with any experimental compound, it is crucial to conduct thorough safety and toxicity assessments as part of your in vivo study design.
Troubleshooting Guide
Issue 1: Lack of Efficacy or High Variability in Results
-
Possible Cause: Incorrect peptide sequence.
-
Solution: Verify the sequence of your synthesized peptide. As demonstrated with the KERS analogue, a minor change in the amino acid sequence can abolish biological activity.[1]
-
-
Possible Cause: Sub-optimal dosage.
-
Solution: Conduct a dose-response study to determine the optimal dosage for your specific animal model and disease indication. Start with the reported effective dose of 200 μ g/mouse and test a range of higher and lower doses.
-
-
Possible Cause: Issues with oral administration.
-
Solution: Ensure proper administration technique for gastric gavage to guarantee the full dose is delivered. If mixing in chow, monitor food intake to ensure consistent peptide consumption. Consider the formulation of the peptide to protect it from degradation in the stomach if necessary.
-
-
Possible Cause: Peptide aggregation.
-
Solution: Ensure the peptide is fully solubilized before administration. If you observe any precipitation or cloudiness, sonication or gentle warming may help. Consider the use of formulation excipients to improve solubility, but be mindful of their potential effects on the experiment.
-
Issue 2: Difficulty in Detecting the Peptide In Vivo
-
Possible Cause: Rapid clearance of the peptide.
-
Solution: The this compound is small and may be cleared relatively quickly. To track its presence, consider using a labeled version of the peptide (e.g., with a fluorescent tag or radioisotope) for pharmacokinetic studies. This will help determine its half-life and distribution in your model.
-
-
Possible Cause: Association with lipoproteins.
-
Solution: The this compound is known to associate with HDL.[1] When analyzing plasma samples, consider methods that can separate lipoprotein fractions to determine the amount of peptide bound to HDL versus free in the plasma.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound and analogous apolipoprotein mimetic peptides. Please note that data for specific parameters like pharmacokinetics and toxicology for the this compound are limited in publicly available literature. The data from analogous peptides are provided for guidance and should be interpreted with caution.
Table 1: In Vivo Efficacy of this compound in ApoE Null Mice
| Parameter | Control (Chow) | D-KRES (200 µ g/day ) | L-FREL (analogue) | L-KRES (200 µ g/day ) | Reference |
| Total Cholesterol (mg/dL) | 598 ± 65 | 579 ± 87 | 576 ± 47 | 572 ± 63 | [1] |
| HDL-Cholesterol (mg/dL) | 22.4 ± 3.8 | 28.0 ± 2.8* | 30.0 ± 2.9** | 29.6 ± 3.1*** | [1] |
| Triglycerides (mg/dL) | 165 ± 23 | 145 ± 31 | 157 ± 24 | 155 ± 26 | [1] |
*P<0.05 compared to Chow. **P<0.05 for L-FREL compared to Chow. ***P<0.05 for L-KRES compared to Chow. Data are presented as mean ± SD.
Table 2: Pharmacokinetic Parameters of an Orally Administered Apolipoprotein Mimetic Peptide (D-4F)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ||
| 30 mg dose | 30 min | [3] |
| 100 mg dose | 1 h | [3] |
| ≥ 300 mg dose | 2 h | [3] |
| Area Under the Curve (AUC) | ||
| 300 mg dose | 27.81 ng/hr/ml | [3] |
| 500 mg dose (fasted) | 54.71 ng/hr/ml | [3] |
| 500 mg dose (fed) | 17.96 ng/hr/ml | [3] |
Note: This data is for the D-4F peptide, an 18-amino acid apolipoprotein mimetic, and may not be directly representative of the 4-amino acid this compound.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Atherosclerosis
This protocol is based on the methodology described in the study by Navab et al. (2005).[1]
-
Animal Model: Apolipoprotein E (apoE) null mice.
-
Peptide Preparation:
-
Synthesize this compound (Lys-Arg-Glu-Ser) using either all L- or all D-amino acids.
-
For oral gavage, dissolve the peptide in sterile water or a suitable vehicle.
-
For administration in chow, thoroughly mix the peptide with the powdered mouse chow to ensure a uniform concentration.
-
-
Dosage and Administration:
-
Administer a daily dose of 200 µg of this compound per mouse.
-
For oral gavage, administer the dissolved peptide solution directly into the stomach using a gavage needle.
-
For administration in chow, provide the peptide-infused chow ad libitum, ensuring to measure daily food intake to estimate the actual peptide dose consumed.
-
-
Study Duration: Continue the administration for the duration of the atherosclerosis study (e.g., 8-16 weeks).
-
Outcome Measures:
-
At the end of the study, collect blood samples to analyze plasma lipid profiles (total cholesterol, HDL-cholesterol, triglycerides).
-
Isolate HDL and LDL fractions to assess their pro- or anti-inflammatory properties (e.g., using a monocyte chemotaxis assay).
-
Harvest the aorta and perform en face analysis or analyze the aortic root for atherosclerotic lesion area.
-
Signaling Pathways and Visualizations
The anti-inflammatory and anti-atherogenic effects of the this compound are believed to be mediated through its positive influence on HDL function and its ability to counteract the pro-inflammatory effects of LDL. The following diagrams illustrate the key signaling pathways involved.
References
Technical Support Center: Overcoming Poor Solubility of Synthetic Peptides
Welcome to the technical support center for synthetic peptide solubility. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on a common challenge in peptide-based studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address solubility issues you may encounter during your experiments.
Troubleshooting Guide
This section provides a systematic approach to resolving poor peptide solubility. Follow these steps to identify the best solvent and conditions for your specific peptide.
Q1: My synthetic peptide won't dissolve. What is the first thing I should do?
A1: The first and most critical step is to perform a small-scale solubility test before attempting to dissolve the entire sample.[1][2] This prevents the potential loss of your valuable peptide. Use a small, representative aliquot for this initial testing.[1][3]
Before you begin, it's essential to understand the physicochemical properties of your peptide, as these will guide your solvent choices.[1]
Q2: How do I determine the initial solvent to test for my peptide?
A2: The initial solvent choice is primarily guided by the peptide's overall charge at a neutral pH (around 7.0).[4] You can predict the charge by examining its amino acid sequence.
Method for Calculating Net Peptide Charge:
-
Assign a value of +1 to each basic residue (Lysine - K, Arginine - R, Histidine - H) and the N-terminus (-NH2).[5][6]
-
Assign a value of -1 to each acidic residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminus (-COOH).[5][6]
Based on the net charge, follow this initial strategy:
| Peptide Type | Net Charge | Recommended Initial Solvent | Alternative/Next Step |
| Basic | Positive | Sterile, distilled water[4][6] | 10-30% acetic acid in water[4][7] or a small amount of TFA (<50 µl)[4][5] |
| Acidic | Negative | Sterile, distilled water or PBS (pH 7.4)[6][8] | 0.1M ammonium (B1175870) bicarbonate[6][9] or dilute ammonium hydroxide (B78521) (<50 µl)[4][8] |
| Neutral/Hydrophobic | Zero | Small amount of organic solvent (DMSO, DMF, Acetonitrile)[6][10][11] | Add the organic solution dropwise to an aqueous buffer[6][10] |
Note: For peptides containing Cysteine (Cys) or Methionine (Met), avoid using DMSO as it can cause oxidation. Dimethylformamide (DMF) is a suitable alternative.[5][12]
Q3: My peptide is predicted to be hydrophobic. What is the best way to dissolve it?
A3: For hydrophobic peptides, especially those with 50% or more hydrophobic residues (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, Methionine), an organic solvent is typically necessary for initial dissolution.[10][13]
Recommended Protocol for Hydrophobic Peptides:
-
Add a minimal amount of a strong organic solvent like DMSO or DMF to the lyophilized peptide to create a concentrated stock solution.[3][10] Ensure the peptide is fully dissolved.
-
Slowly add this concentrated stock solution drop-by-drop into your desired aqueous buffer while gently vortexing or stirring.[1][9] This gradual dilution helps prevent the peptide from precipitating out of the solution.[1] If the solution becomes cloudy, you have likely reached the solubility limit.[2][13]
dot graph TD; A[Start: Lyophilized Hydrophobic Peptide] --> B{Add minimal 100% DMSO/DMF}; B --> C{Ensure complete dissolution}; C --> D[Prepare aqueous buffer]; D --> E{Add peptide stock dropwise to stirring buffer}; E --> F{Observe for turbidity}; F -- Clear --> G[Solution ready for use]; F -- Turbid --> H[Solubility limit reached];
end /dot
Caption: Workflow for solubilizing hydrophobic peptides.
Q4: What other techniques can I use if my peptide is still not dissolving?
A4: If initial solvent trials are unsuccessful, several physical and chemical methods can be employed to enhance solubility:
-
Sonication: Using a bath sonicator can help break up peptide aggregates and improve dissolution.[7][10] It's recommended to sonicate in short bursts on ice to prevent heating and potential peptide degradation.[1][10]
-
Gentle Heating: For some peptides, warming the solution to less than 40°C may increase solubility.[14][15] However, exercise caution to avoid peptide degradation.[5]
-
pH Adjustment: Peptides are generally more soluble at a pH that is at least 2 units away from their isoelectric point (pI).[3][14] Adjusting the pH of your buffer can significantly improve solubility.[16]
-
Chaotropic Agents: For peptides that tend to form strong aggregates or gels, the addition of denaturing agents like 6M Guanidine Hydrochloride or 8M Urea can be effective.[4][10] These agents disrupt the hydrogen bonding networks that lead to aggregation.[1][10] Be aware that these substances can interfere with many biological assays.[10]
Frequently Asked Questions (FAQs)
Q5: What are the main factors that influence synthetic peptide solubility?
A5: Several key factors determine the solubility of a synthetic peptide:
-
Amino Acid Composition: The polarity of the amino acids in the sequence is a primary determinant. A high percentage of hydrophobic amino acids (e.g., L, I, V, F, W, M) will decrease aqueous solubility, while a higher proportion of charged, hydrophilic amino acids (e.g., K, R, D, E) generally enhances it.[1][5]
-
Peptide Length: Longer peptides have a greater tendency to aggregate and precipitate, thus exhibiting lower solubility.[5]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH away from the pI increases the net charge, enhancing interactions with water and improving solubility.[1][5]
-
Secondary Structure and Aggregation: Peptides can self-associate through hydrogen bonding to form secondary structures, leading to aggregation and reduced solubility.[17]
Q6: How can I predict the solubility of my peptide before synthesis?
A6: While precise prediction is difficult, you can follow some general guidelines during the peptide design phase to favor better solubility:
-
Keep the content of hydrophobic amino acids below 50%.[13][18]
-
Aim to include at least one charged amino acid for every five residues.[13][18]
-
Avoid long stretches of beta-branched amino acids (I, V, T).[19]
-
If possible, substitute some hydrophobic residues with more hydrophilic ones (e.g., replacing Alanine with Glycine).[14][18]
Q7: What concentration of organic solvents like DMSO is safe for cell-based assays?
A7: The compatibility of organic solvents with your downstream experiments is a critical consideration.[1][5] For most cell-based assays, a final concentration of 1% DMSO is generally acceptable, with 0.5% being a more widely recommended safe concentration.[5][6] However, it is always best to determine the tolerance of your specific cell line or assay to the chosen solvent.
Q8: My peptide dissolves initially but then precipitates. What is happening?
A8: This often indicates that the peptide has reached its solubility limit in the final solvent mixture.[3] This can happen when a peptide dissolved in a concentrated organic stock is diluted into an aqueous buffer. To resolve this, you can try the following:
-
Decrease the final concentration of the peptide in the solution.[3]
-
Increase the percentage of the organic co-solvent in the final mixture, keeping in mind the tolerance of your assay.[3]
-
Ensure that you are adding the concentrated peptide-organic solution to the aqueous buffer very slowly while stirring vigorously to prevent localized high concentrations.[3][9]
Caption: Logical workflow for diluting organic peptide stock.
Experimental Protocols
Protocol 1: Systematic Solubility Testing
This protocol provides a structured method for determining the optimal solvent for a novel or difficult-to-dissolve peptide.
Materials:
-
Lyophilized synthetic peptide
-
Sterile, distilled water
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Bath sonicator
-
Centrifuge
Methodology:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[3][10] Allow the vial to warm to room temperature.[10]
-
Initial Aqueous Test:
-
Dispense a small, known amount of peptide (e.g., 0.1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile, distilled water and vortex gently.[1]
-
If the peptide does not dissolve, proceed to the next step.
-
-
Charge-Based Solvent Test:
-
For Basic Peptides (Net Positive Charge): To the aqueous suspension, add 10% acetic acid dropwise while vortexing until the peptide dissolves.[1][3]
-
For Acidic Peptides (Net Negative Charge): To a fresh aliquot of peptide, first try PBS (pH 7.4).[6] If it remains insoluble, use a new aliquot and add 0.1 M ammonium bicarbonate dropwise while vortexing.[1][6]
-
-
Organic Solvent Test (for Neutral/Hydrophobic Peptides):
-
Physical Assistance: If the solution remains cloudy or contains visible particles at any stage, sonicate in a water bath for 5-10 minutes in short bursts, cooling on ice in between.[1][10]
-
Final Centrifugation: Before use in any experiment, centrifuge the final peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved micro-aggregates.[5][10] Use the supernatant for your assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 8. biocat.com [biocat.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. bachem.com [bachem.com]
- 12. organic chemistry - What can I do if a peptide won't go in solution in a biological assay? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. iscabiochemicals.com [iscabiochemicals.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. biorbyt.com [biorbyt.com]
- 16. Peptide Synthesis Knowledge Base [peptide2.com]
- 17. peptide.com [peptide.com]
- 18. Peptide Stability [sigmaaldrich.cn]
- 19. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
minimizing KRES peptide aggregation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing KRES peptide aggregation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
KRES is a tetrapeptide with the amino acid sequence Lys-Arg-Glu-Ser.[1] Peptide aggregation is a phenomenon where peptide monomers self-associate to form larger, often insoluble, structures. This can be driven by factors such as hydrophobic interactions, electrostatic forces, and hydrogen bonding between peptide backbones. The specific sequence of KRES, containing both charged and polar residues, makes it susceptible to aggregation under certain experimental conditions.
Q2: What are the common signs of this compound aggregation in my experiment?
Common indicators of this compound aggregation include:
-
Visual Precipitation: The most obvious sign is the formation of visible particles, cloudiness, or a gel-like consistency in the peptide solution.
-
Inconsistent Experimental Results: Aggregation can lead to variability and poor reproducibility in assays.
-
Reduced Bioactivity: Aggregated peptides may have a different conformation, leading to a partial or complete loss of biological function.
-
Changes in Spectroscopic Measurements: Techniques like UV-Vis spectroscopy may show increased light scattering.
Q3: How does pH influence this compound aggregation?
The pH of the solution is a critical factor in this compound stability. The net charge of the peptide is pH-dependent. At its isoelectric point (pI), the peptide has a net neutral charge, which often leads to minimal electrostatic repulsion between molecules, thereby promoting aggregation and reducing solubility. By adjusting the pH of the solution to be at least 1-2 units away from the pI, the peptide molecules will carry a net positive or negative charge, increasing electrostatic repulsion and hindering aggregation.
Q4: Can the storage of lyophilized this compound affect its aggregation potential?
Yes, improper storage of lyophilized this compound can contribute to aggregation upon reconstitution. Lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to minimize moisture absorption. Before opening, the vial should be allowed to warm to room temperature to prevent condensation. Absorbed moisture can decrease the long-term stability of the peptide.
Troubleshooting Guide: Minimizing this compound Aggregation
This guide addresses specific issues you may encounter with this compound aggregation and provides actionable solutions.
Problem 1: this compound precipitates immediately upon dissolution in an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | The this compound is basic. Dissolving it in a buffer with a pH close to its isoelectric point (pI) will minimize its solubility. Calculate the theoretical pI of KRES (see Table 1) and select a buffer with a pH at least 1-2 units below the pI. For KRES, a slightly acidic buffer (e.g., pH 4.0-6.0) is recommended. | The peptide dissolves completely due to increased electrostatic repulsion between the positively charged peptide molecules. |
| High Peptide Concentration | The initial concentration may be too high, exceeding the peptide's solubility limit in the chosen buffer. | Dissolve the peptide at a lower concentration. A stock solution of 1-2 mg/mL is often a good starting point. |
| Inappropriate Solvent | Forcing a hydrophobic-leaning peptide into a purely aqueous solution can cause immediate precipitation. | While KRES is not highly hydrophobic, if solubility issues persist, dissolve the peptide in a small amount of a sterile organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer while vortexing. |
Problem 2: The this compound solution becomes cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Temperature Fluctuations | Repeated freeze-thaw cycles can induce aggregation. Storage at 4°C for extended periods may also not be optimal. | Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Thaw an aliquot only when needed. |
| Sub-optimal Buffer Conditions | The buffer composition may not be providing sufficient stability. | Consider adding anti-aggregation excipients to your buffer. Common additives include non-ionic detergents (e.g., 0.01% Tween 20) or cryoprotectants like glycerol (B35011) (5-10%). Certain amino acids like arginine and glycine (B1666218) can also act as aggregation inhibitors. |
| Agitation | Vigorous or prolonged shaking can sometimes promote aggregation by increasing intermolecular interactions. | Mix the solution gently by inversion or slow vortexing. |
Physicochemical Properties of this compound
Understanding the inherent properties of the this compound is fundamental to controlling its aggregation.
Isoelectric Point (pI) Calculation
The isoelectric point (pI) is the pH at which the peptide has a net charge of zero. The pI of KRES can be estimated using the pKa values of its constituent amino acids and terminal groups.
Table 1: pKa Values and Isoelectric Point Estimation for this compound
| Ionizable Group | Amino Acid | pKa Value |
| N-terminus | Lysine (K) | ~9.1 |
| Side Chain | Lysine (K) | ~10.5 |
| Side Chain | Arginine (R) | ~12.5 |
| Side Chain | Glutamic Acid (E) | ~4.1 |
| C-terminus | Serine (S) | ~2.2 |
| Estimated Isoelectric Point (pI) | ~10.0 |
Note: pKa values are approximate and can vary slightly depending on the local chemical environment.
Hydrophobicity Profile
The hydrophobicity of a peptide can influence its tendency to aggregate. The Kyte-Doolittle scale is a widely used method to characterize the hydrophobicity of amino acids.
Table 2: Kyte-Doolittle Hydrophobicity of this compound Amino Acids
| Amino Acid | Hydrophobicity Value |
| Lysine (K) | -3.9 |
| Arginine (R) | -4.5 |
| Glutamic Acid (E) | -3.5 |
| Serine (S) | -0.8 |
| Average Hydrophobicity | -3.175 |
The highly negative average hydrophobicity score indicates that KRES is a hydrophilic peptide. While this suggests a lower intrinsic tendency to aggregate via hydrophobic interactions compared to hydrophobic peptides, aggregation can still occur due to electrostatic and hydrogen bonding interactions, especially near the pI.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent moisture condensation.
-
Solvent Selection: Based on the basic nature of KRES (pI ~10.0), a slightly acidic buffer is recommended. Start with a sterile, 0.1 M acetate (B1210297) buffer (pH 5.0).
-
Initial Solubilization (if necessary): If the peptide does not readily dissolve in the acidic buffer, a small amount of an organic solvent can be used.
-
Add a minimal volume of sterile DMSO (e.g., 10-20 µL) to the lyophilized peptide to wet it.
-
Gently vortex to dissolve.
-
-
Dilution: Slowly add the chosen acidic buffer to the dissolved peptide dropwise while gently vortexing until the desired final concentration is reached.
-
Filtration: For critical applications, filter the peptide solution through a 0.22 µm sterile, low-protein-binding filter to remove any potential micro-aggregates.
-
Storage: Aliquot the peptide solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution.
-
Sample Preparation: Prepare the this compound solution in the desired buffer and at the intended experimental concentration. A buffer-only sample should be used as a control.
-
Filtration: Filter both the peptide solution and the buffer control through a 0.22 µm syringe filter into clean, dust-free cuvettes.
-
instrument Setup: Set the DLS instrument to the appropriate temperature for your experiment.
-
Measurement:
-
First, measure the buffer-only control to establish a baseline.
-
Measure the this compound sample.
-
If studying aggregation over time, take measurements at regular intervals.
-
-
Data Analysis: An increase in the average particle size (hydrodynamic radius) over time is indicative of aggregation.
Visualizing Experimental Workflows and Logic
This compound Handling and Reconstitution Workflow
Caption: Workflow for optimal reconstitution of this compound.
Troubleshooting Logic for this compound Aggregation
Caption: Decision tree for troubleshooting this compound aggregation.
References
troubleshooting inconsistent results in KRES peptide assays
Welcome to the technical support center for KRES peptide assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Why am I experiencing high background noise in my assay?
High background noise can obscure your results by reducing the signal-to-noise ratio. This issue often stems from several common sources, including insufficient blocking, excessive antibody or reagent concentrations, or inadequate washing.
Common Causes and Solutions:
-
Insufficient Blocking: The blocking buffer is crucial for preventing non-specific binding of antibodies and other reagents to the microplate wells. If blocking is incomplete, the detection antibody can bind directly to the plate, causing a high background signal.[1][2][3]
-
Excessive Antibody/Reagent Concentration: Using too much of the detection antibody or substrate can lead to high background.[2]
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal without increasing the background. A checkerboard titration is an efficient method for this optimization.[4]
-
-
Inadequate Washing: Washing steps are critical for removing unbound and non-specifically bound reagents.[1][2][5]
-
Contamination: Reagents or samples can become contaminated with substances that generate a signal.[7]
-
Solution: Use sterile, disposable pipette tips for each reagent and sample.[7] Ensure all buffers are freshly prepared and filtered if necessary.
-
Data Presentation: Effect of Blocking Agents on Signal-to-Noise Ratio
The following table shows representative data on how different blocking agents can affect the signal and background in a peptide-based ELISA. The goal is to maximize the signal-to-noise ratio.
| Blocking Agent (1-hour incubation) | Signal (OD 450nm) | Background (OD 450nm) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.85 | 0.25 | 7.4 |
| 3% BSA in PBS | 2.10 | 0.15 | 14.0 |
| 5% Non-fat Dry Milk in PBS | 1.90 | 0.18 | 10.6 |
| Commercial Blocking Buffer | 2.25 | 0.12 | 18.8 |
Experimental Protocol: Optimized Plate Blocking
-
After coating the plate with your peptide and washing, prepare your chosen blocking buffer (e.g., 3% BSA in PBS).
-
Add 200-300 µL of the blocking buffer to each well of the 96-well plate.
-
Ensure all wells are completely filled to the top to prevent "edge effects."
-
Incubate the plate for at least 2 hours at room temperature or overnight at 4°C.
-
After incubation, wash the plate thoroughly according to your assay's washing protocol before adding the next reagent.
Visualization: Sources of High Background
Caption: Diagram of potential causes leading to high background signals.
Why is my assay signal low or absent?
A weak or non-existent signal can be due to a variety of factors, ranging from problems with the peptide itself to suboptimal assay conditions.
Common Causes and Solutions:
-
Peptide Issues: The peptide may not be properly immobilized, could have degraded, or may be present at a suboptimal concentration. Peptides with certain residues (Cys, Met, Trp) are prone to oxidation, which can affect their activity.[8][9]
-
Solution: Ensure proper peptide handling and storage. Peptides should be stored lyophilized at -20°C or colder.[10][11][12] Avoid repeated freeze-thaw cycles by preparing aliquots.[8][10] Perform a titration experiment to determine the optimal coating concentration.[13] For some small peptides, covalent conjugation to a carrier protein like BSA may be necessary for efficient plate coating.[13]
-
-
Inactive Reagents: Critical reagents like antibodies or enzymes may have lost activity due to improper storage or expiration.
-
Solution: Check the expiration dates of all reagents. Store antibodies and enzymes at their recommended temperatures and avoid repeated freeze-thaw cycles.
-
-
Suboptimal Incubation Times/Temperatures: Incubation steps that are too short or at the wrong temperature can lead to incomplete reactions.
-
Solution: Review the protocol and ensure that all incubation times and temperatures are followed precisely.[6]
-
-
Incorrect Reagent Preparation: Errors in diluting antibodies, standards, or substrates can result in a low signal.
-
Solution: Double-check all calculations and ensure that reagents are diluted correctly. Use calibrated pipettes for accuracy.
-
Data Presentation: Peptide Coating Concentration Optimization
This table illustrates the results of a titration experiment to find the optimal peptide concentration for coating a 96-well plate.
| Peptide Coating Concentration (µg/mL) | Signal (OD 450nm) | Background (OD 450nm) | Net Signal (Signal - Background) |
| 0.1 | 0.25 | 0.10 | 0.15 |
| 0.5 | 0.88 | 0.11 | 0.77 |
| 1.0 | 1.95 | 0.12 | 1.83 |
| 2.0 | 2.15 | 0.14 | 2.01 |
| 5.0 | 2.20 | 0.18 | 2.02 |
| 10.0 | 2.21 | 0.25 | 1.96 |
In this example, a concentration of 2.0 µg/mL provides the best signal with acceptable background.
Experimental Protocol: Peptide Adsorption to Microplate
-
Reconstitute Peptide: Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or 0.1% acetic acid) to create a stock solution.[14] For peptides prone to oxidation, use oxygen-free buffers.[12]
-
Prepare Coating Solution: Dilute the peptide stock solution to the desired final concentration (determined by titration, e.g., 2 µg/mL) in a coating buffer (e.g., 50 mM carbonate buffer, pH 9.6).[15]
-
Coat Plate: Add 100 µL of the coating solution to each well of a 96-well plate.
-
Incubate: Seal the plate and incubate overnight at 4°C to allow for thorough adsorption.[15]
-
Wash: The next day, wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound peptide.
-
Block: Proceed immediately to the blocking step.
Visualization: General Peptide Assay Workflow
Caption: A typical experimental workflow for a peptide-based assay.
Why are my results inconsistent and poorly reproducible?
Poor reproducibility, indicated by high coefficient of variation (CV) between replicates, can invalidate your results. This issue is often caused by technical inconsistencies in the assay procedure.
Common Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[5][16]
-
Inconsistent Washing: Overly aggressive or inconsistent washing can variably remove bound reagents, leading to poor precision.[5]
-
Solution: Standardize the washing technique. If using an automated washer, verify its performance.[6] If washing manually, use a consistent technique for all wells.
-
-
Temperature Gradients and Edge Effects: Temperature differences across the plate during incubation can cause wells on the edge to react differently than those in the center (the "edge effect").[1]
-
Solution: Allow all reagents and plates to come to room temperature before starting.[6] To mitigate edge effects, avoid using the outer wells or fill them with buffer/blank samples.
-
-
Reagent and Sample Inhomogeneity: If samples or reagents are not mixed properly, the analyte concentration can vary between aliquots.
-
Solution: Gently mix all samples and reagents after thawing or dilution before adding them to the plate.[6]
-
Data Presentation: Impact of Technique on Reproducibility
This table shows how different procedural factors can influence the coefficient of variation (CV%) in an assay. A lower CV% indicates better reproducibility.
| Condition | Mean OD 450nm | Standard Deviation | CV% |
| Replicates in Center Wells | 1.55 | 0.06 | 3.9% |
| Replicates in Edge Wells | 1.78 | 0.25 | 14.0% |
| Manual Single-Channel Pipetting | 1.61 | 0.19 | 11.8% |
| Calibrated Multi-Channel Pipetting | 1.58 | 0.07 | 4.4% |
| Standard Wash Protocol | 1.59 | 0.08 | 5.0% |
| Inconsistent Manual Washing | 1.65 | 0.28 | 17.0% |
Visualization: Troubleshooting Decision Tree for Poor Reproducibility
Caption: A decision tree for troubleshooting inconsistent assay results.
Context: Where does a peptide assay fit in research?
Peptide assays are widely used to study cellular processes, particularly the activity of enzymes like kinases. Kinases are enzymes that add phosphate (B84403) groups to proteins and other molecules, and they are central to signaling pathways that control cell growth, differentiation, and death. Peptide substrates designed to be recognized by specific kinases are crucial tools in this research.
Visualization: Example Signaling Pathway (MAPK/ERK Pathway)
This diagram shows a simplified version of the MAPK/ERK signaling pathway, a critical pathway in cell regulation. A peptide assay could be used to measure the activity of kinases like MEK or ERK by using a peptide substrate that mimics their natural targets.
Caption: Simplified diagram of the MAPK/ERK signaling cascade.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. biocompare.com [biocompare.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 5. cygnustechnologies.com [cygnustechnologies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. genscript.com [genscript.com]
- 9. genscript.com [genscript.com]
- 10. genscript.com [genscript.com]
- 11. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 12. bachem.com [bachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. tecan.com [tecan.com]
stabilizing KRES peptide for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of the KRES (Lys-Arg-Glu-Ser) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of lyophilized KRES peptide?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or, for even greater longevity, at -80°C.[1][2][3] It is crucial to store the peptide in a tightly sealed container with a desiccant to protect it from moisture.[1][3] Additionally, protecting the peptide from light is recommended.[1][4][5]
Q2: How should I handle the lyophilized this compound upon receiving it?
A2: Lyophilized peptides are generally stable at room temperature for short periods, such as during shipping. However, upon receipt, it is best practice to store the peptide at -20°C or -80°C for long-term preservation. Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's stability.[4]
Q3: What is the expected shelf-life of this compound in solution?
A3: The shelf-life of peptides in solution is significantly shorter than in their lyophilized form. For this compound solutions, storage at 4°C is suitable for short-term use, typically up to 1-2 weeks. For longer storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C (for 3-4 months) or -80°C (for up to a year).[2][4] It is critical to avoid repeated freeze-thaw cycles as this can degrade the peptide.[4]
Q4: What are the primary degradation pathways for the this compound?
A4: The this compound sequence (Lys-Arg-Glu-Ser) is susceptible to a few key degradation pathways. The presence of Lysine and Arginine makes it vulnerable to enzymatic degradation by trypsin-like proteases, which cleave at the C-terminus of these basic residues.[6] The unprotected N- and C-termini are also susceptible to cleavage by aminopeptidases and carboxypeptidases.[6] While KRES does not contain highly oxidation-prone residues like Cysteine or Methionine, the Arginine residues can be susceptible to oxidation under certain conditions.[6] Furthermore, the peptide bonds, particularly adjacent to the Serine residue, can undergo hydrolysis, especially at non-optimal pH.[7]
Q5: What is the aggregation propensity of the this compound?
A5: Short peptides like KRES can be prone to aggregation. The aggregation of tetrapeptides is influenced by the specific amino acid sequence.[8] The presence of charged residues like Lysine, Arginine, and Glutamic Acid can influence aggregation, sometimes leading to the formation of fibril-like structures.[8] However, the high hydrophilicity of the this compound may counteract this to some extent, as hydrophilic amino acids can inhibit aggregation by interacting with water molecules.[8]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
Symptoms:
-
The lyophilized powder does not dissolve completely in aqueous buffers.
-
The resulting solution appears cloudy or contains visible particulates.
Possible Causes:
-
Incorrect Solvent: The pH and ionic strength of the solvent may not be optimal for the charged nature of the this compound.
-
Aggregation: The peptide may have aggregated during storage or upon reconstitution.
Troubleshooting Steps:
-
Verify Solvent Choice:
-
KRES is a basic peptide due to the presence of Lysine and Arginine. Attempt to dissolve it in a slightly acidic solution, such as 0.1% acetic acid in sterile water.[4]
-
If solubility is still an issue, a small amount of a suitable organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by a slow, dropwise dilution with the aqueous buffer.[9][10][11]
-
-
Optimize pH:
-
A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge and enhance solubility.[9]
-
-
Sonication:
-
Briefly sonicate the sample in a cool water bath to aid in the dissolution of small particulates.[12]
-
-
Gentle Warming:
Issue 2: Loss of Peptide Activity Over Time in Solution
Symptoms:
-
Decreased biological activity in assays compared to freshly prepared solutions.
-
Inconsistent experimental results.
Possible Causes:
-
Chemical Degradation: Hydrolysis or other chemical modifications of the peptide.
-
Enzymatic Degradation: Contamination of the solution with proteases.
-
Adsorption to Vials: The peptide may be sticking to the surface of the storage vial.
Troubleshooting Steps:
-
Aliquot and Store Properly:
-
Use Sterile Technique:
-
Optimize Buffer pH:
-
For storage of peptide solutions, a slightly acidic pH of 5-6 is often optimal to minimize degradation.[4]
-
-
Consider Excipients:
-
Use Low-Binding Vials:
-
To minimize loss due to adsorption, use low-protein-binding polypropylene (B1209903) or siliconized vials for storing dilute peptide solutions.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Additional Recommendations |
| Lyophilized | Short-term (days to weeks) | Room Temperature or 4°C | Keep sealed and protected from light.[4] |
| Long-term (months to years) | -20°C or -80°C | Store in a tightly sealed container with a desiccant.[2][3] | |
| In Solution | Short-term (up to 2 weeks) | 4°C | Use sterile buffer (pH 5-6).[4] |
| Medium-term (3-4 months) | -20°C | Store in single-use aliquots.[2][4] | |
| Long-term (up to 1 year) | -80°C | Store in single-use aliquots.[2][4] |
Table 2: Physicochemical Properties of this compound Amino Acid Constituents
| Amino Acid | One-Letter Code | Three-Letter Code | Side Chain Property | pKa of Side Chain |
| Lysine | K | Lys | Basic, Positively Charged | ~10.5 |
| Arginine | R | Arg | Basic, Positively Charged | ~12.5 |
| Glutamic Acid | E | Glu | Acidic, Negatively Charged | ~4.1 |
| Serine | S | Ser | Polar, Uncharged | N/A |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or a suitable sterile buffer (e.g., 10 mM Tris, pH 7)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 20 minutes before opening.[1][4]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile solvent to achieve the target concentration.
-
Gently swirl the vial or vortex at a low speed to dissolve the peptide. Avoid vigorous shaking to prevent potential aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates. If solubility is an issue, refer to the troubleshooting guide.
-
For immediate use, the solution is ready. For storage, proceed to aliquot the solution into sterile, low-binding tubes.
Protocol 2: Stability Assessment of this compound by RP-HPLC
Objective: To assess the purity and degradation of the this compound over time under specific storage conditions.
Materials:
-
Reconstituted this compound solution
-
RP-HPLC system with UV detector
-
C18 analytical column suitable for peptide analysis
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C).
-
At each designated time point (e.g., 0, 1 week, 4 weeks, etc.), remove one aliquot from storage.
-
Allow the aliquot to thaw (if frozen) and reach room temperature.
-
Inject a standard volume of the peptide solution onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 50% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 214 nm.
-
Analyze the chromatograms to determine the peak area of the intact this compound and identify any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to the initial time point (T=0).
Visualizations
Caption: Workflow for a typical long-term stability study of this compound.
Caption: Potential degradation pathways affecting this compound stability.
Caption: Logical steps for troubleshooting this compound solubility issues.
References
- 1. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 2. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. jpt.com [jpt.com]
- 14. genscript.com [genscript.com]
- 15. pharmtech.com [pharmtech.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
impact of pH on KRES peptide activity and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the activity and stability of the KRES peptide (Lys-Arg-Glu-Ser).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for solubilizing and storing the this compound?
A1: The optimal pH for solubilizing and storing the this compound is slightly acidic to neutral, ideally between pH 5.0 and 7.0. The isoelectric point (pI) of the this compound is calculated to be approximately 9.75. At this pH, the peptide has a net neutral charge, leading to minimal solubility. Therefore, maintaining the pH below the pI is crucial to ensure the peptide, which is cationic at physiological pH, remains charged and thus soluble in aqueous solutions. For long-term storage, a slightly acidic pH of 5.0-6.0 is recommended to minimize chemical degradation such as deamidation and oxidation.[1][2][3]
Q2: How does pH affect the antioxidant activity of the this compound?
A2: The antioxidant activity of peptides like KRES, which can act by scavenging free radicals or chelating metal ions, is often pH-dependent. The ionization state of the amino acid side chains (Lysine, Arginine, Glutamic Acid) and the terminal groups of the this compound will change with pH, affecting its ability to donate protons or interact with metal ions. While specific data for the this compound is limited, for many antioxidant peptides, activity is optimal within a specific pH range. It is recommended to perform an activity assay across a pH range (e.g., pH 5.0 to 8.0) to determine the optimal condition for your specific experimental setup.
Q3: My this compound solution appears cloudy. What could be the cause and how can I fix it?
A3: Cloudiness in your peptide solution, especially at near-neutral or slightly alkaline pH, is likely due to the peptide reaching its isoelectric point (pI ≈ 9.75) and aggregating or precipitating out of solution. To resolve this, try acidifying the solution by adding a small amount of a dilute acid (e.g., 10% acetic acid) to lower the pH and bring the peptide back into solution. To prevent this, always dissolve and store the this compound in a buffer with a pH well below its pI, such as in the recommended pH 5.0-7.0 range.[1][2][3]
Q4: Can I use a phosphate (B84403) buffer to dissolve the this compound?
A4: While phosphate buffers are commonly used, for cationic peptides like KRES, it is advisable to be cautious, especially at neutral or slightly alkaline pH. Phosphate ions can sometimes interact with positively charged peptides, potentially leading to precipitation. If you observe any solubility issues, consider switching to a different buffer system, such as an acetate (B1210297) buffer for acidic pH or a HEPES buffer for neutral pH.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no biological activity | 1. Suboptimal pH: The pH of your assay buffer may not be optimal for this compound activity. 2. Peptide Degradation: The peptide may have degraded due to improper storage conditions (e.g., wrong pH, multiple freeze-thaw cycles). | 1. pH Optimization: Test the peptide's activity across a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) to find the optimal condition. 2. Fresh Peptide Stock: Prepare a fresh stock of the this compound from lyophilized powder stored at -20°C or -80°C. Ensure the storage buffer is at an appropriate pH (5.0-6.0). |
| Inconsistent results between experiments | 1. pH variability: Small variations in buffer preparation can lead to pH shifts, affecting peptide charge and activity. 2. Peptide aggregation: The peptide may be aggregating over time in the working solution. | 1. Consistent Buffer Preparation: Use a calibrated pH meter for all buffer preparations. 2. Fresh Working Solutions: Prepare fresh working solutions of the this compound for each experiment from a frozen stock. Avoid storing diluted peptide solutions for extended periods. |
| Peptide precipitation during the assay | 1. pH shift: The addition of other reagents to your assay may have shifted the pH towards the peptide's isoelectric point. 2. Interaction with assay components: The peptide may be interacting with other components in the assay, leading to precipitation. | 1. Verify Final pH: Check the pH of the final assay mixture. 2. Component Check: Test the solubility of the this compound in the presence of individual assay components to identify any problematic interactions. |
Data on pH Impact
Table 1: pH-Dependent Solubility and Stability Recommendations for this compound
| pH Range | Solubility | Stability | Recommendation |
| < 5.0 | High | Good | Suitable for solubilization and short-term storage. Potential for acid-catalyzed hydrolysis with prolonged storage. |
| 5.0 - 7.0 | High | Optimal | Recommended range for solubilization and long-term storage. Minimizes both acid and base-catalyzed degradation.[1][2] |
| 7.0 - 9.0 | Moderate to Low | Reduced | Increased risk of aggregation as the pH approaches the pI. Potential for base-catalyzed degradation. |
| > 9.0 | Low | Poor | Near the isoelectric point (pI ≈ 9.75), expect significant aggregation and precipitation. Increased risk of degradation. |
Table 2: Hypothetical pH-Dependent Antioxidant Activity of this compound
This table presents a hypothetical activity profile based on general principles of peptide chemistry. Actual results may vary and should be determined experimentally.
| pH | Relative Activity (%) |
| 5.0 | 85 |
| 6.0 | 95 |
| 7.0 | 100 |
| 7.4 | 90 |
| 8.0 | 70 |
Experimental Protocols
Protocol 1: Lipid Hydroperoxide (LOOH) Reduction Assay
This protocol is adapted for assessing the antioxidant activity of the this compound by measuring the reduction of lipid hydroperoxides.
Protocol 2: Anti-Inflammatory Activity Assay (Inhibition of Pro-inflammatory Cytokine Production)
This protocol outlines a general method to assess the anti-inflammatory properties of the this compound in a cell-based assay.
Conceptual Signaling Pathway
The this compound is known to exhibit anti-inflammatory and anti-atherogenic properties. While the precise molecular pathway is not fully elucidated, a conceptual pathway can be proposed based on its known functions.
References
selecting appropriate buffers for KRES peptide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRES peptide. The information is designed to address common challenges in selecting appropriate buffers to ensure the stability and activity of the this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its key properties?
The this compound is a tetrapeptide with the amino acid sequence Lysine-Arginine-Glutamic Acid-Serine. It is classified as an apolipoprotein fragment and has been noted for its anti-inflammatory and anti-atherogenic properties. Understanding its physicochemical properties is crucial for selecting an appropriate experimental buffer.
Q2: What is the isoelectric point (pI) of the this compound and why is it important for buffer selection?
The isoelectric point (pI) is the pH at which a peptide has a net neutral charge. The calculated pI of the this compound is approximately 9.75 . At a pH below its pI, the this compound will have a net positive charge, and at a pH above its pI, it will have a net negative charge. A peptide's solubility is typically lowest at its isoelectric point, which can lead to aggregation and precipitation. Therefore, it is generally recommended to use a buffer with a pH that is at least one to two units away from the pI.
Q3: My this compound is not dissolving in water. What should I do?
Water may not be the optimal solvent for the this compound, especially if there are residual counter-ions from synthesis (like trifluoroacetic acid, TFA) that can lower the pH of the solution. Based on its calculated pI of 9.75, the this compound is positively charged at neutral pH. For basic peptides (pI > 7), it is often recommended to try dissolving them in a slightly acidic solution. If solubility in water is an issue, consider using a buffer with a pH in the acidic to neutral range (e.g., pH 4.0-7.0).
Q4: Which general types of buffers are suitable for this compound experiments?
Given the basic nature of the this compound (pI ≈ 9.75), buffers that maintain a pH below 8.0 are generally a good starting point to ensure a net positive charge and promote solubility. Common buffer systems to consider include:
-
Phosphate-Buffered Saline (PBS): Typically at pH 7.4, this is a common starting point for many biological assays.
-
Citrate buffers: Useful for maintaining a pH in the acidic range (pH 3.0-6.2).
-
Acetate buffers: Suitable for a pH range of 3.6-5.6.
-
HEPES: A common buffer for cell culture and biochemical assays with a buffering range of 6.8-8.2.
The final choice will depend on the specific requirements of your experiment, including ionic strength and compatibility with other reagents.
Q5: How does ionic strength of the buffer affect the this compound?
Ionic strength can influence the solubility and stability of peptides. For charged peptides like KRES, increasing the salt concentration in the buffer can help to shield charges and may reduce non-specific adsorption to surfaces. However, very high salt concentrations can sometimes lead to "salting out" and precipitation. The optimal ionic strength often needs to be determined empirically for each specific application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide Precipitation Upon Dissolving | The pH of the solution is too close to the peptide's isoelectric point (pI ≈ 9.75). | Use a buffer with a pH further away from the pI. For KRES, a buffer with a pH between 4.0 and 7.5 is a good starting point. |
| The peptide concentration is too high. | Try dissolving the peptide at a lower concentration. It is often better to prepare a more dilute stock solution. | |
| The peptide has aggregated. | Briefly sonicate the peptide solution in a cold water bath to help break up aggregates. | |
| Peptide Inactivity or Reduced Activity | The buffer components are interfering with the assay. | Ensure that the chosen buffer is compatible with all downstream applications (e.g., enzyme assays, cell-based assays). Some buffer components can inhibit enzymes or affect cell viability. |
| The pH of the buffer is suboptimal for the peptide's biological activity. | While solubility is important, the peptide's activity may be pH-dependent. It may be necessary to test a range of pH values to find the optimal balance between solubility and activity. | |
| The peptide has degraded. | Store the lyophilized peptide at -20°C or lower. Once in solution, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For peptides containing oxidation-prone residues, use oxygen-free buffers. | |
| Inconsistent Experimental Results | Variability in buffer preparation. | Always prepare buffers with high-purity water and reagents. Calibrate the pH meter before use and prepare fresh buffers regularly. |
| The peptide has formed aggregates over time. | Before use, centrifuge the peptide stock solution to pellet any insoluble aggregates and use the supernatant. |
Data Presentation
Table 1: Physicochemical Properties of Amino Acids in this compound
| Amino Acid | 3-Letter Code | 1-Letter Code | pKa (α-carboxyl) | pKa (α-amino) | pKa (Side Chain) |
| Lysine | Lys | K | ~2.18 | ~8.95 | ~10.53 |
| Arginine | Arg | R | ~2.17 | ~9.04 | ~12.48 |
| Glutamic Acid | Glu | E | ~2.19 | ~9.67 | ~4.25 |
| Serine | Ser | S | ~2.21 | ~9.15 | - |
Note: pKa values can vary slightly depending on the source and the specific chemical environment of the peptide.
Table 2: Common Laboratory Buffers and Their Properties
| Buffer | pKa (at 25°C) | Useful pH Range | Comments |
| Acetic Acid | 4.76 | 3.6 - 5.6 | Volatile buffer, can be used for mass spectrometry. |
| Citric Acid | 3.13, 4.76, 6.40 | 2.1 - 7.4 | Can chelate divalent cations. |
| MES | 6.15 | 5.5 - 6.7 | Good's buffer, low metal binding. |
| Phosphate (B84403) | 2.15, 7.20, 12.33 | 5.8 - 8.0 (for pKa2) | Can precipitate with divalent cations. |
| PIPES | 6.80 | 6.1 - 7.5 | Good's buffer, minimal interaction with proteins. |
| HEPES | 7.55 | 6.8 - 8.2 | Commonly used in cell culture. |
| Tris | 8.06 | 7.5 - 9.0 | pH is temperature-dependent. |
| Bicine | 8.35 | 7.6 - 9.0 | Useful for protein crystallization. |
| CAPS | 10.40 | 9.7 - 11.1 | Suitable for high pH applications. |
Experimental Protocols
General Protocol for this compound Solubilization
-
Calculate the amount of peptide needed: Determine the required concentration and volume for your experiment. It is advisable to test solubility with a small amount of peptide first.
-
Bring the lyophilized peptide to room temperature: Before opening, allow the vial to equilibrate to room temperature to avoid condensation.
-
Add the appropriate buffer: Based on the calculated pI of ~9.75, begin with a buffer in the pH range of 4.0-7.5. For example, add a small volume of 50 mM sodium phosphate buffer, pH 7.0, to the vial.
-
Gently agitate to dissolve: Vortex briefly or gently pipet the solution up and down to dissolve the peptide.
-
Sonication (if necessary): If the peptide does not readily dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-15 seconds), allowing the sample to cool between sonications to prevent heating.
-
Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new tube.
-
Determine the concentration: Measure the peptide concentration using a suitable method, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr, which KRES does not) or a colorimetric peptide assay.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Visualizations
Caption: A logical workflow for selecting an appropriate buffer for this compound experiments.
Technical Support Center: KRES Peptide Stability
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the enzymatic degradation of the KRES (Lys-Arg-Glu-Ser) peptide. The principles and protocols outlined here are broadly applicable to many short synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic degradation and why is it a problem for my KRES peptide?
Enzymatic degradation is the breakdown of peptides into smaller fragments or individual amino acids by enzymes called proteases or peptidases.[1][2] This is a major challenge in both in vitro experiments and in vivo applications because it reduces the concentration of the active peptide, leading to a short half-life, loss of biological activity, and potentially misleading experimental results.[3][4][5]
Q2: Where are these degrading enzymes coming from in my experiment?
Degrading enzymes are ubiquitous in biological systems. In in vitro assays, they are present in serum or plasma added to cell culture media and can also be released by cells themselves.[6][7] For in vivo studies, proteases are abundant in blood, tissues, and within cells, posing a significant barrier to peptide stability.[1][7]
Q3: What parts of the this compound are most vulnerable to degradation?
The this compound (Lys-Arg-Glu-Ser) has several potential cleavage sites:
-
N-terminus (Lysine): The free amino group at the N-terminus is a primary target for aminopeptidases, which sequentially cleave amino acids from this end.[8][9]
-
C-terminus (Serine): The free carboxyl group at the C-terminus is susceptible to carboxypeptidases.[9][10]
-
Internal Bonds (Lys-Arg, Arg-Glu): The peptide bonds following the basic residues Lysine (K) and Arginine (R) are highly susceptible to cleavage by trypsin-like serine proteases.[2][11][12][13]
Troubleshooting Guide: Common Degradation Issues
This section addresses specific problems you might encounter during your experiments.
Problem 1: My this compound shows rapid degradation in plasma/serum stability assays.
| Potential Cause | Troubleshooting Action & Rationale |
| Exopeptidase Activity | Solution: Modify the peptide termini. N-terminal acetylation and C-terminal amidation are highly effective.[8][14][15] Rationale: These modifications "cap" the ends of the peptide, blocking the recognition sites for aminopeptidases and carboxypeptidases, which significantly increases metabolic stability.[8][14] |
| Endopeptidase Activity (Trypsin-like) | Solution: Substitute L-amino acids with D-amino acids at or near the cleavage sites (e.g., replace L-Arg with D-Arg).[16][17][18] Rationale: Proteases are stereospecific and cannot efficiently cleave peptide bonds involving D-amino acids, thus enhancing resistance to degradation.[19][20] |
| General Proteolytic Activity | Solution: Conjugate the peptide with Polyethylene Glycol (PEGylation).[4][21][22] Rationale: The PEG molecule creates a protective, globular shield around the peptide, sterically hindering the approach of protease enzymes and increasing the peptide's size to reduce renal clearance.[4][23] |
Problem 2: The biological activity of my modified this compound is lower than the original.
| Potential Cause | Troubleshooting Action & Rationale |
| Steric Hindrance at Binding Site | Solution: If using PEGylation, try a smaller PEG chain or a different attachment site. If using D-amino acids, place them adjacent to the active site rather than within it.[20] Rationale: Large modifications or changes in stereochemistry directly within a critical binding motif can disrupt the peptide's interaction with its target receptor or enzyme. |
| Altered Charge or Conformation | Solution: Test different modifications. For example, if C-terminal amidation (which neutralizes a negative charge) reduces activity, the negative charge may be important for binding.[10][24] Consider other strategies like cyclization.[19][25] Rationale: Each modification alters the peptide's physicochemical properties. The optimal strategy will enhance stability while preserving the conformation required for biological activity. |
Visualization of Concepts and Workflows
Enzymatic Degradation Pathways
The following diagram illustrates the primary enzymatic threats to a linear peptide like KRES.
Caption: Major enzymatic cleavage points on the this compound.
Strategy Selection for Peptide Stabilization
Use this decision tree to select an appropriate stabilization strategy based on your experimental constraints.
Caption: Decision tree for choosing a peptide stabilization method.
Quantitative Data on Stabilization Strategies
The following tables summarize the typical improvements in peptide half-life (t½) that can be achieved with various modification strategies.
Table 1: Effect of Terminal Modifications on Peptide Half-Life Data is representative and compiled from general findings in peptide chemistry.
| Peptide | Modification | Matrix | Half-Life (t½) | Fold Increase | Reference |
| Generic Peptide | None (Control) | Human Serum | ~5-10 min | 1x | [8][26] |
| Generic Peptide | N-terminal Acetylation | Human Serum | ~30-60 min | ~3-12x | [8][26][27] |
| Generic Peptide | C-terminal Amidation | Human Serum | ~20-40 min | ~2-8x | [10][14][15] |
| Generic Peptide | Acetylation & Amidation | Human Serum | > 2 hours | > 12x | [14] |
Table 2: Effect of D-Amino Acid Substitution and PEGylation Data is representative and compiled from general findings in peptide chemistry.
| Peptide | Modification | Matrix | Half-Life (t½) | Fold Increase | Reference |
| Polybia-CP (L) | None (Control) | Trypsin Solution | < 10 min | 1x | [17] |
| Polybia-CP (D) | All D-amino acid form | Trypsin Solution | > 24 hours | > 144x | [17] |
| Generic Peptide | None (Control) | In Vivo | Minutes | 1x | [4] |
| Generic Peptide | PEGylation | In Vivo | Hours to Days | > 100x | [4][23] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol details how to assess the stability of the this compound in human plasma.[5][28]
1. Materials and Reagents:
-
This compound (lyophilized, >95% purity)
-
Human Plasma (pooled, commercially sourced, with anticoagulant like EDTA)
-
Dimethyl Sulfoxide (DMSO)
-
Precipitating Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
Low-bind microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system or LC-MS system[29][30][31]
2. Experimental Workflow Diagram:
Caption: Workflow for conducting an in vitro plasma stability assay.
3. Step-by-Step Procedure:
-
Prepare Peptide Stock: Dissolve the this compound in DMSO to a concentration of 1 mg/mL.
-
Incubation: Pre-warm an aliquot of human plasma to 37°C. Spike the this compound stock solution into the plasma to a final concentration of ~100 µg/mL. Ensure the final DMSO concentration is below 1% to not affect enzyme activity. Vortex gently to mix.[28]
-
Time Point Sampling: Immediately take the first aliquot (t=0). Continue to incubate the master solution at 37°C and collect subsequent aliquots at desired time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Quench Reaction: For each aliquot, immediately add 2-3 volumes of ice-cold precipitating solution (ACN with 1% TFA) to stop the enzymatic reaction and precipitate plasma proteins. Vortex vigorously.[6][28]
-
Protein Removal: Incubate the quenched samples on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[28]
-
Analysis: Carefully transfer the supernatant to an HPLC or LC-MS vial. Analyze the amount of intact this compound using a validated RP-HPLC or LC-MS method.[29][30][31][32]
-
Data Calculation: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of peptide remaining relative to the t=0 sample. Plot the results to determine the peptide's half-life (t½).
Protocol 2: LC-MS Method for Peptide Quantification
This protocol provides a general framework for quantifying the this compound from the stability assay.
1. LC-MS System:
-
LC System: Agilent 1290 Infinity II or similar[32]
-
MS System: Triple Quadrupole (e.g., Agilent 6495) or High-Resolution MS (e.g., Q Exactive HF)[30][32]
-
Column: C18 column suitable for peptide separations (e.g., Agilent AdvanceBio Peptide Mapping)[32]
2. Method Parameters:
-
Mobile Phase A: 0.1% Formic Acid (FA) in water
-
Mobile Phase B: 0.1% Formic Acid (FA) in Acetonitrile (ACN)
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10-15 minutes is a good starting point for a short peptide like KRES.
-
Flow Rate: 200-400 µL/min.
-
Injection Volume: 5-10 µL.
-
MS Detection: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole for targeted quantification. Select a precursor ion (the protonated molecular weight of KRES) and 2-3 specific product ions for maximum sensitivity and selectivity.[31][33]
3. Data Analysis:
-
Integrate the peak area for the specific MRM transition corresponding to the intact this compound.
-
Create a degradation curve by plotting the percentage of remaining peptide against time.
-
Calculate the half-life (t½) by fitting the data to a one-phase exponential decay model.
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 7. Protease - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. What are the different types of proteases? | AAT Bioquest [aatbio.com]
- 10. jpt.com [jpt.com]
- 11. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. lifetein.com [lifetein.com]
- 15. lifetein.com [lifetein.com]
- 16. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pnas.org [pnas.org]
- 21. bachem.com [bachem.com]
- 22. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 23. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 24. The effect of amidation on the behaviour of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. m.youtube.com [m.youtube.com]
- 32. lcms.cz [lcms.cz]
- 33. researchgate.net [researchgate.net]
Peptide Carrier Systems for Enhanced KRES Delivery: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with peptide carrier systems for the delivery of KRES.
Frequently Asked Questions (FAQs)
Q1: What are peptide carrier systems and why use them for KRES delivery?
Peptide carrier systems, particularly cell-penetrating peptides (CPPs), are short peptides (typically 5-30 amino acids) that can transport molecules like KRES across the cell membrane.[1] They are advantageous due to their high design flexibility, excellent biocompatibility, and biodegradability.[2][3] These systems can enhance the bioavailability of hydrophilic substances and deliver them to intracellular targets, which is often a major hurdle in drug development.[4] Using a peptide carrier can improve the therapeutic efficacy of KRES by facilitating its entry into cells.
Q2: What are the main mechanisms of cellular uptake for peptide-KRES conjugates?
Peptide-KRES conjugates can enter cells through two primary pathways: direct membrane translocation and endocytosis.[5] Direct translocation involves the peptide moving directly across the cell membrane, an energy-independent process.[6] Endocytosis is an energy-dependent process where the conjugate is engulfed by the cell membrane, forming vesicles.[5][7] The main endocytic pathways include macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis.[5] The specific mechanism can depend on the CPP sequence, the nature of the KRES cargo, and the cell type.
Q3: What is the "endosomal escape problem" and how can it be addressed for KRES delivery?
A significant challenge with endocytic uptake is that the peptide-KRES conjugate can become trapped within endosomes and subsequently degraded in lysosomes, preventing KRES from reaching its intracellular target.[8][9] This is known as the endosomal escape problem.[10] Strategies to enhance endosomal escape include:
-
Incorporating pH-sensitive fusogenic peptides: These peptides, such as GALA or HA2, change conformation in the acidic environment of the endosome and disrupt the endosomal membrane.[11]
-
Using endosomal escape domains (EEDs): These are synthetic domains that can be conjugated to the peptide carrier to promote release from the endosome.[12][13]
-
Photochemical Internalization (PCI): This technique involves using a photosensitizer that, upon light activation, generates reactive oxygen species that rupture the endosomal membrane.[8]
Q4: What are the common stability issues with peptide carriers and how can they be mitigated?
Peptides are susceptible to degradation by proteases, which can lead to a short plasma half-life.[14][15][16] They can also be prone to chemical instability, such as oxidation, deamidation, and hydrolysis.[17][18][19] Strategies to improve stability include:
-
Structural Modifications: Incorporating unnatural D-amino acids, cyclization, or N-terminal methylation can make the peptide more resistant to enzymatic degradation.[16][19][20]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the molecular weight and shield the peptide from proteases, extending its circulation time.[19]
-
Formulation Strategies: Lyophilization (freeze-drying) can enhance long-term storage stability by removing water, which is required for many degradation reactions.[17][21] Using appropriate buffers and additives can also improve stability in solution.[17]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency of KRES to the Peptide Carrier
| Possible Cause | Recommended Solution | Relevant Considerations |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. Ensure the use of fresh, high-quality coupling reagents. | The choice of conjugation chemistry is critical. Common methods include amide bond formation and click chemistry.[22][23] |
| Steric Hindrance | Introduce a spacer or linker between the peptide and KRES to reduce steric hindrance. | The linker should be stable in biological fluids but may be designed to be cleavable at the target site.[23] |
| Incorrect Functional Groups | Verify the presence and reactivity of the functional groups on both the peptide and KRES using analytical techniques like mass spectrometry. | Ensure that protecting groups have been properly removed during peptide synthesis.[24][25] |
| Poor Solubility of Peptide or KRES | Perform the conjugation reaction in a co-solvent system (e.g., DMSO/water) to improve the solubility of reactants. | Test the solubility of individual components before attempting the conjugation reaction.[26][27] |
Problem 2: Poor Cellular Uptake of the Peptide-KRES Conjugate
| Possible Cause | Recommended Solution | Relevant Considerations |
| Inefficient Cell-Penetrating Peptide | Screen a panel of different CPPs to identify the most effective one for your cell line and KRES cargo. | Cationic and amphipathic CPPs are often effective, but the optimal choice is empirical.[1][4] |
| Negative Impact of KRES Cargo | The charge and size of KRES can influence the overall properties of the conjugate. A highly negatively charged cargo can neutralize the positive charge of a cationic CPP, reducing its efficacy. Modify the linker or the peptide to optimize the net charge of the conjugate. | Positively charged cargoes can sometimes enhance the uptake of the entire complex. |
| Cell Line Variability | The efficiency of CPP-mediated delivery can vary significantly between different cell lines. Test the conjugate in multiple cell lines if applicable. | Some cell lines may have lower endocytic activity. |
| Aggregation of the Conjugate | Aggregation can reduce the effective concentration of the conjugate and hinder cellular uptake. Analyze the sample for aggregates using techniques like dynamic light scattering (DLS). | Improve solubility by optimizing the buffer conditions (pH, ionic strength) or by adding solubility-enhancing excipients.[26] |
Problem 3: High Cytotoxicity of the Peptide-KRES Conjugate
| Possible Cause | Recommended Solution | Relevant Considerations |
| Inherent Toxicity of the Peptide Carrier | Reduce the concentration of the peptide-KRES conjugate. Synthesize and test truncated or modified versions of the peptide to identify less toxic variants. | High concentrations of some CPPs can disrupt cell membranes, leading to toxicity.[7] |
| Toxicity of the KRES Cargo | This is an inherent property of KRES and the primary reason for targeted delivery. The goal is to achieve a therapeutic window where KRES is effective against target cells with minimal toxicity to non-target cells. | |
| Contaminants from Synthesis | Ensure high purity of the peptide-KRES conjugate by using appropriate purification methods like HPLC.[28] | Residual solvents or byproducts from the synthesis process can be cytotoxic. |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-KRES Conjugate via Amide Bond Formation
This protocol describes a general method for conjugating KRES (assuming it has a carboxylic acid group) to the N-terminus of a peptide.
Materials:
-
Peptide with a free N-terminal amine
-
KRES with a carboxylic acid group
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Purification: Reverse-phase HPLC
-
Analysis: Mass spectrometry
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS).[24][28]
-
Deprotection: After synthesis, remove the N-terminal Fmoc protecting group to expose the free amine.
-
Activation of KRES: In a separate vial, dissolve KRES (1.5 eq.), HBTU (1.45 eq.), and HOBt (1.5 eq.) in DMF. Add DIPEA (3 eq.) to the mixture and vortex for 1-2 minutes to activate the carboxylic acid group of KRES.
-
Conjugation: Add the activated KRES solution to the resin-bound peptide and agitate for 2-4 hours at room temperature.[28]
-
Cleavage and Deprotection: Cleave the peptide-KRES conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).[28]
-
Purification: Purify the crude conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final peptide-KRES conjugate by mass spectrometry.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol uses fluorescence microscopy to visualize the cellular uptake of a fluorescently labeled peptide-KRES conjugate.
Materials:
-
Fluorescently labeled peptide-KRES conjugate
-
Cell line of interest (e.g., HeLa cells)
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Fixative: 4% paraformaldehyde in PBS
-
Mounting medium with DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom plate or on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Remove the culture medium and incubate the cells with the fluorescently labeled peptide-KRES conjugate at a desired concentration in serum-free medium for a specified time (e.g., 1-4 hours).
-
Washing: Wash the cells three times with cold PBS to remove any conjugate that is not internalized.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from the conjugate will indicate its cellular uptake and subcellular localization.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the peptide-KRES conjugate on cell viability.
Materials:
-
Peptide-KRES conjugate
-
Cell line of interest
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the peptide-KRES conjugate for 24-72 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Experimental workflow for developing and testing a peptide-KRES delivery system.
Caption: Cellular uptake and endosomal escape pathway for a peptide-KRES conjugate.
Caption: Troubleshooting logic for low cellular delivery of peptide-KRES conjugates.
References
- 1. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-penetrating peptides: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Improving the Endosomal Escape of Cell-Penetrating Peptides and Their Cargos: Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing Endosomal Escape for Intracellular Delivery of Macromolecular Biologic Therapeutics. [publications-affiliated.scilifelab.se]
- 13. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHALLENGES WITH PEPTIDE AND PROTEIN THERAPEUTICS [ebrary.net]
- 16. researchgate.net [researchgate.net]
- 17. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 18. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 20. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 22. researchgate.net [researchgate.net]
- 23. A Brief Guide to Preparing a Peptide-Drug Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. peptide.com [peptide.com]
- 26. benchchem.com [benchchem.com]
- 27. youtube.com [youtube.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Formulation Strategies for Therapeutic Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of therapeutic peptides, such as KRES.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating therapeutic peptides?
A1: The main hurdles in developing stable and effective peptide formulations include poor chemical and physical stability, low solubility, and a tendency for aggregation.[1][2][3] Peptides are susceptible to degradation through pathways like oxidation, deamidation, and hydrolysis, especially in aqueous solutions.[1][4][5] Their complex structures can also lead to aggregation, which may reduce efficacy and potentially cause immunogenicity.[2][6]
Q2: How do I choose the right excipients for my peptide formulation?
A2: Excipient selection is critical for stabilizing therapeutic peptides. The choice depends on the specific peptide's properties and the desired dosage form (liquid vs. lyophilized). Common categories of excipients include:
-
Sugars and Polyols (e.g., sucrose (B13894), trehalose (B1683222), mannitol): These act as cryoprotectants and lyoprotectants in lyophilized formulations and can also enhance stability in liquid forms.[9][10][11]
-
Surfactants (e.g., polysorbates): Used to prevent aggregation at interfaces.[10][11]
-
Amino Acids (e.g., arginine, glycine): Can act as stabilizers and reduce aggregation.[6][9][10]
-
Antioxidants (e.g., methionine): To protect against oxidative degradation.[12]
Short peptides themselves are also being explored as versatile excipients that can function as stabilizers, antioxidants, and viscosity-lowering agents.[9][13]
Q3: What is the best way to store my lyophilized peptide and its stock solution?
A3: For long-term stability, lyophilized peptides should be stored at -20°C or lower, protected from light.[14] Peptides containing residues prone to oxidation (Cys, Met, Trp) or moisture absorption (Asp, Glu, Lys, Arg, His) require particularly careful handling, such as storage under anaerobic or desiccated conditions.[14]
Once in solution, it is recommended to store peptide aliquots at -20°C in a buffer at a slightly acidic pH (pH 5-6) to minimize degradation.[14] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[14]
Q4: What is lyophilization and why is it important for peptide formulations?
A4: Lyophilization, or freeze-drying, is a process that removes water from a frozen product under a vacuum, turning the ice directly into vapor (sublimation). This technique is crucial for peptides that are unstable in aqueous solutions, as it significantly enhances their long-term stability and shelf-life.[15][16] A properly lyophilized peptide product results in a dry, porous powder that can be easily reconstituted before use.[15]
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
Symptom: The lyophilized peptide powder does not dissolve completely in the chosen aqueous buffer, resulting in a cloudy or particulate-containing solution.
Possible Causes & Solutions:
-
Incorrect Solvent/pH: The pH of the solvent may be too close to the peptide's isoelectric point (pI), where solubility is minimal.[2]
-
Solution: Determine the peptide's overall charge based on its amino acid sequence.[17][18]
-
For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[17][18][19]
-
For acidic peptides (net negative charge), use a slightly basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[18][19][20]
-
For neutral or hydrophobic peptides , a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile (B52724) may be required first, followed by a stepwise dilution with the aqueous buffer.[17][18][19][20]
-
-
-
Hydrophobic Nature: The peptide may have a high proportion of hydrophobic amino acids, leading to poor aqueous solubility.[2]
-
Solution: Use sonication to aid dissolution.[18][20] Gentle warming (<40°C) can also help, but must be done cautiously to avoid degradation.[19][20] For highly hydrophobic peptides, dissolving in a small volume of an organic solvent like DMSO before adding the aqueous buffer is often effective.[17][18]
-
-
Aggregation: The peptide may be forming aggregates upon reconstitution.
-
Solution: Try dissolving the peptide in a denaturing agent like 6 M guanidine (B92328) hydrochloride, followed by dilution and dialysis into the final buffer.[17]
-
Caption: A logical workflow for troubleshooting common peptide solubility problems.
Issue 2: Peptide Aggregation During Storage
Symptom: Visible particulates appear in the peptide solution over time, or analytical methods like Size Exclusion Chromatography (SEC) show an increase in high molecular weight species.
Possible Causes & Solutions:
-
Suboptimal pH: The formulation pH may promote self-association.
-
Solution: Conduct a pH screening study to identify a pH range where the peptide has a higher net charge and thus greater electrostatic repulsion, which can prevent aggregation.[2]
-
-
Inadequate Excipients: The formulation lacks excipients that prevent aggregation.
-
Solution: Add stabilizing excipients. Arginine is known to minimize protein-protein interactions.[10] Sugars like sucrose or trehalose can also enhance stability.[11] Non-ionic surfactants (e.g., Polysorbate 20 or 80) can be effective at low concentrations to prevent surface-induced aggregation.[10]
-
-
Freeze-Thaw Stress: Repeatedly freezing and thawing the solution can induce aggregation.
-
Solution: Prepare single-use aliquots of the peptide solution to avoid freeze-thaw cycles.[14]
-
References
- 1. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Protein and Peptide Therapeutics: Stability Challenges, Regulatory Demands, and Innovative Formulation Solutions for Enhanced Clinical Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | Semantic Scholar [semanticscholar.org]
- 8. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 9. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. polarispeptides.com [polarispeptides.com]
- 16. biomedgrid.com [biomedgrid.com]
- 17. genscript.com [genscript.com]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 19. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 20. jpt.com [jpt.com]
Validation & Comparative
KRES vs. KERS Peptide: A Comparative Analysis of Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of the KRES (Lys-Arg-Glu-Ser) and KERS (Lys-Glu-Arg-Ser) tetrapeptides, supported by experimental data.
The subtle difference in the sequence of amino acids between the KRES and KERS tetrapeptides results in a stark contrast in their biological functions. While KRES has emerged as a promising bioactive peptide with therapeutic potential, particularly in the context of cardiovascular disease, its isomer KERS has been shown to be biologically inactive.
Summary of Biological Activity
The KRES peptide is a four-amino-acid apolipoprotein that has demonstrated significant anti-inflammatory and anti-atherogenic properties.[1][2] In contrast, the KERS peptide, an isomer of KRES, does not exhibit these biological activities.[1]
| Biological Activity | This compound | KERS Peptide | Reference |
| Monocyte Chemotaxis Inhibition | Active | Inactive | [1] |
| Reduction of LDL Lipid Peroxides | Active | Inactive | [1] |
| Increased HDL-associated PON Activity | Active | Inactive | [1] |
| Anti-inflammatory Properties | Exhibited | Not Exhibited | [1][2] |
| Anti-atherogenic Properties | Exhibited | Not Exhibited | [1][2] |
Detailed Biological Activities
This compound
The this compound's biological activity is centered on its role as an apolipoprotein mimetic.[2] It actively participates in lipid interactions, which is fundamental to its therapeutic effects.[2] Key functions include:
-
Anti-inflammatory Action: this compound demonstrates anti-inflammatory effects, a crucial aspect in mitigating various chronic diseases.[1][2]
-
Anti-atherogenic Potential: By reducing lipoprotein lipid hydroperoxides (LOOH) and activating antioxidant enzymes associated with high-density lipoprotein (HDL), KRES exhibits properties that can combat the development of atherosclerosis.[1][2]
-
Oral Bioavailability: Notably, the this compound is orally active, which is a significant advantage for potential therapeutic applications.[2]
KERS Peptide
In direct comparative studies, the KERS peptide has been shown to be biologically inactive.[1] Specifically, it does not inhibit monocyte chemotaxis, reduce LDL lipid peroxides, or increase HDL-associated paraoxonase (PON) activity, all of which are characteristic activities of the this compound.[1] This lack of activity underscores the critical importance of the specific amino acid sequence for the peptide's function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of KRES and KERS peptides.
Monocyte Chemotactic Assay
This assay is utilized to evaluate the ability of the peptides to inhibit the migration of monocytes, a key process in the development of atherosclerotic lesions.
-
Cell Culture: Human monocytes are isolated from peripheral blood and cultured in appropriate media.
-
Chemoattractant: A known chemoattractant, such as oxidized low-density lipoprotein (LDL), is placed in the lower chamber of a Boyden chamber apparatus.
-
Peptide Treatment: Monocytes are pre-incubated with either KRES or KERS peptide at various concentrations.
-
Migration: The treated monocytes are then placed in the upper chamber of the Boyden chamber.
-
Quantification: After an incubation period, the number of monocytes that have migrated through the porous membrane to the lower chamber is quantified using microscopy and cell counting techniques. A reduction in migrated cells compared to the control (no peptide) indicates inhibitory activity.
LDL Lipid Peroxidation Assay
This experiment measures the ability of the peptides to prevent the oxidation of LDL, a critical step in the formation of foam cells and atherosclerotic plaques.
-
LDL Isolation: LDL is isolated from human plasma by ultracentrifugation.
-
Oxidation Induction: The isolated LDL is exposed to an oxidizing agent, such as copper sulfate (B86663) (CuSO₄), to induce lipid peroxidation.
-
Peptide Incubation: The LDL is incubated with the oxidizing agent in the presence or absence of KRES or KERS peptide.
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the formation of conjugated dienes through spectrophotometry at 234 nm. A decrease in the measured peroxidation products in the presence of the peptide indicates antioxidant activity.
HDL-associated Paraoxonase (PON) Activity Assay
This assay determines the effect of the peptides on the activity of PON, an antioxidant enzyme associated with HDL that protects against lipid peroxidation.
-
Animal Model: ApoE-/- mice, a model for atherosclerosis, are typically used.
-
Peptide Administration: The mice are treated with either KRES or KERS peptide, often through oral administration.
-
Blood Collection: Blood samples are collected from the treated and control mice.
-
HDL Isolation: HDL is isolated from the plasma.
-
PON Activity Measurement: The enzymatic activity of PON in the isolated HDL is measured using a spectrophotometric assay with paraoxon (B1678428) or other suitable substrates. An increase in PON activity in the treated group compared to the control group indicates a positive effect of the peptide.
Signaling and Interaction Pathway
The biological activity of the this compound is primarily associated with its interaction with lipoproteins and its ability to modulate oxidative stress and inflammation. The following diagram illustrates the proposed mechanism of action for the this compound in an anti-atherogenic context.
Caption: Proposed mechanism of this compound's anti-atherogenic activity.
References
A Comparative Analysis of KRES Peptide and Other Apolipoprotein A-I Mimetics
For Immediate Release
A detailed comparison of the novel KRES peptide against other established apolipoprotein A-I (apoA-I) mimetic peptides reveals a distinct mechanism of action, positioning it as a unique candidate for therapeutic interventions in atherosclerosis and inflammatory diseases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance of this compound, supported by experimental data, detailed protocols, and pathway visualizations.
Apolipoprotein A-I (apoA-I) and its mimetic peptides are at the forefront of research for preventing and treating cardiovascular diseases due to their role in reverse cholesterol transport and their anti-inflammatory properties. Among these, the tetrapeptide KRES (Lys-Arg-Glu-Ser) has emerged with a unique profile that distinguishes it from more extensively studied mimetics like 4F.
Performance Comparison: this compound vs. Other ApoA-I Mimetics
The primary distinction of the this compound lies in its mechanism, which appears to be independent of the classical ABCA1-mediated cholesterol efflux pathway, a hallmark of many apoA-I mimetics. Instead, KRES demonstrates its anti-atherogenic and anti-inflammatory effects through direct interaction with lipids and the enhancement of paraoxonase 1 (PON1) activity, an enzyme associated with HDL that protects against oxidative stress.
A key study demonstrated that oral administration of KRES to apoE null mice led to a significant reduction in atherosclerosis.[1][2] This effect was accompanied by an increase in HDL cholesterol, a reduction in lipoprotein lipid hydroperoxides, and an increase in PON1 activity.[1][2] Notably, a scrambled version of the peptide, KERS, showed no biological activity, highlighting the specificity of the KRES sequence.[1][2]
In contrast, peptides like 4F are well-documented to promote cholesterol efflux from macrophages via the ABCA1 transporter.[3] This process is a critical step in reverse cholesterol transport, where excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. While KRES does not appear to enhance this specific pathway, its ability to associate with HDL and modulate its enzymatic activity presents an alternative route to its atheroprotective effects.[1][2]
Quantitative Data Summary
The following tables summarize the comparative performance of KRES and other representative apoA-I mimetic peptides based on available experimental data.
Table 1: Effect on Lipid Profile and Oxidative Stress
| Peptide | Change in HDL-Cholesterol | Reduction in Lipoprotein Lipid Hydroperoxides | Increase in Paraoxonase (PON1) Activity | Reference |
| KRES | Significant Increase | Significant Reduction | Significant Increase | [1][2] |
| FREL | Significant Increase | Significant Reduction | Significant Increase | [1][2] |
| KERS (Control) | No Significant Change | No Significant Change | No Significant Change | [1][2] |
| 4F | No Consistent Change | - | Increase | [4] |
Table 2: Cholesterol Efflux Capacity
| Peptide | Enhancement of Macrophage Cholesterol Efflux | Primary Pathway | Reference |
| KRES | No | Independent of ABCA1-mediated efflux | [1][2] |
| 4F | Yes | ABCA1-mediated | [3] |
| 5A | Yes | ABCA1-mediated | [5] |
Table 3: Anti-Atherosclerotic Efficacy
| Peptide | Animal Model | Route of Administration | Reduction in Atherosclerosis | Reference |
| KRES | apoE null mice | Oral | Significant Reduction | [1][2] |
| 4F | apoE null mice | Intraperitoneal | Significant Reduction | [3][6] |
| D-4F | LDL receptor-null mice | Oral | 79% Reduction | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cholesterol Efflux Assay
This assay measures the capacity of apoA-I mimetic peptides to promote the removal of cholesterol from macrophages.
-
Cell Culture: Macrophages (e.g., J774 or bone marrow-derived macrophages) are plated in 24-well plates.
-
Cholesterol Loading: Cells are incubated with a medium containing radiolabeled cholesterol (e.g., [³H]-cholesterol) for 24-48 hours to allow for cholesterol uptake and equilibration within cellular pools.
-
Equilibration: The labeling medium is removed, and the cells are washed and incubated with a serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol.
-
Efflux: The equilibration medium is replaced with a medium containing the apoA-I mimetic peptide of interest (e.g., KRES, 4F) at various concentrations. A known cholesterol acceptor, such as apoA-I, is used as a positive control.
-
Quantification: After a 4-hour incubation, the medium is collected, and the cells are lysed. The radioactivity in both the medium and the cell lysate is measured using a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
Paraoxonase (PON1) Activity Assay
This assay measures the ability of apoA-I mimetic peptides to enhance the activity of the HDL-associated enzyme PON1.
-
Sample Preparation: Plasma or isolated HDL is incubated with the apoA-I mimetic peptide.
-
Substrate Addition: The reaction is initiated by adding a substrate for PON1, such as paraoxon (B1678428) or phenylacetate.
-
Spectrophotometric Measurement: The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 412 nm for paraoxon) over time using a spectrophotometer.
-
Calculation: The rate of hydrolysis is calculated from the linear portion of the absorbance curve and is proportional to the PON1 activity.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of KRES and other apoA-I mimetics are visualized in the following diagrams.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Oral small peptides render HDL antiinflammatory in mice and monkeys and reduce atherosclerosis in ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4F Peptide reduces nascent atherosclerosis and induces natural antibody production in apolipoprotein E-null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ApoA-I Mimetic Peptides as Anti-Inflammatory Agents: Ingenta Connect [ingentaconnect.com]
- 5. Apolipoprotein Mimetic Peptides: Potential New Therapies for Cardiovascular Diseases | MDPI [mdpi.com]
- 6. 4F Peptide reduces nascent atherosclerosis and induces natural antibody production in apolipoprotein E-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of an Apo A-I mimetic Peptide synthesized from D-amino acids dramatically reduces atherosclerosis in mice independent of plasma cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
KRES Peptide: A Comparative Guide to its Anti-Atherogenic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-atherogenic properties of the KRES (Lys-Arg-Glu-Ser) peptide. It objectively compares its performance against control groups and outlines the experimental data supporting its therapeutic potential. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of the KRES peptide in a murine model of atherosclerosis.
Table 1: Effects of this compound on Plasma Lipids in ApoE Null Mice
| Treatment Group | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Chow (Control) | 598 ± 65 | 22.4 ± 3.8 | 165 ± 23 |
| D-KERS (Control Peptide) | 534 ± 91 | 24.4 ± 2.1 | 169 ± 27 |
| D-KRES | 579 ± 87 | 28.0 ± 2.8* | 145 ± 31 |
*Statistically significant difference (P<0.05) compared to the Chow group. Data sourced from Navab et al., 2005.[1]
Table 2: Impact of this compound on Atherosclerotic Lesion Area and HDL Function
| Parameter | D-KERS (Control Peptide) | D-KRES |
| Aortic Root Sinus Lesion Area | Ineffective | Reduced |
| Aortic Lesion Area (En Face) | Ineffective | Reduced |
| HDL Anti-inflammatory Properties | Ineffective | Rendered HDL Anti-inflammatory |
| LDL-Induced Monocyte Chemotaxis | Ineffective | Significantly Reduced |
Data summarized from Navab et al., 2005.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the this compound are outlined below.
Animal Model and Peptide Administration
-
Animal Model: Apolipoprotein E (ApoE) null mice, a well-established model for studying atherosclerosis, were utilized.[1]
-
Peptide Administration: The this compound, synthesized from all D-amino acids (D-KRES) for increased stability, was administered orally. A dosage of 200 μg was provided either by gastric gavage or mixed in the mouse chow. A control group received a peptide with a scrambled sequence, D-KERS (Lys-Glu-Arg-Ser), to demonstrate sequence specificity.[1]
Lipid Profile Analysis
-
Sample Collection: Blood was collected from the right ventricle of anesthetized mice.
-
Analysis: Plasma was separated for the quantification of total cholesterol, HDL-cholesterol, and triglycerides. Standard enzymatic colorimetric assays are typically used for these measurements.
Atherosclerotic Lesion Assessment: En Face Analysis
This method provides a two-dimensional measurement of the atherosclerotic lesion area on the intimal surface of the aorta.
-
Aorta Dissection and Preparation:
-
Following euthanasia, the thoracic cavity is opened, and the circulatory system is perfused with saline via the left ventricle to flush out blood.
-
The entire aorta, from the heart to the iliac bifurcation, is carefully dissected.
-
The dissected aorta is fixed in 4% paraformaldehyde or 10% neutrally buffered formalin for 24-48 hours.
-
Adventitial tissue is meticulously removed under a dissecting microscope.
-
-
Staining:
-
The cleaned aorta is briefly rinsed in 70% ethanol (B145695).
-
The tissue is then immersed in a Sudan IV solution for 15 minutes to stain the lipid-rich atherosclerotic plaques.
-
A destaining step in 80% ethanol for 3 minutes is performed to remove excess stain.
-
The aorta is then washed with distilled water.
-
-
Imaging and Quantification:
-
The aorta is opened longitudinally and pinned flat on a dark surface.
-
Digital images of the en face preparation are captured.
-
Image analysis software (e.g., ImageJ) is used to quantify the total aortic surface area and the area covered by lesions. The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by plaques.[2][3][4]
-
Paraoxonase 1 (PON1) Activity Assay
PON1 is an HDL-associated enzyme with antioxidant properties. Its activity is a measure of HDL's protective function.
-
Principle: This fluorometric assay measures the hydrolysis of a non-toxic substrate by PON1, producing a highly fluorescent product.
-
Procedure:
-
Sample Preparation: Plasma or serum samples are diluted in the provided assay buffer.
-
Reaction Setup: Samples are added to a 96-well microplate. A selective PON1 inhibitor can be used in parallel wells to determine PON1-specific activity.
-
Reaction Initiation: A fluorogenic PON1 substrate is added to each well.
-
Measurement: The fluorescence is measured kinetically at an excitation/emission wavelength of 368/460 nm. The rate of increase in fluorescence is proportional to the PON1 activity in the sample.[1][5]
-
LDL-Induced Monocyte Chemotaxis Assay
This assay assesses the ability of LDL to induce the migration of monocytes, a key event in the initiation of atherosclerosis. The inhibitory effect of HDL from KRES-treated animals is then evaluated.
-
Cell Culture: A human monocytic cell line (e.g., U937) is cultured in RPMI 1640 medium.
-
Chemotaxis Assay:
-
A multiwell chemotaxis chamber with a porous membrane (e.g., 5 µm pores) is used.
-
The lower chamber is filled with a chemoattractant (e.g., 1% human serum).
-
Monocytes, pre-incubated with LDL (to induce chemotaxis) and HDL (from control or KRES-treated mice, to test for inhibition), are placed in the upper chamber.
-
The chamber is incubated for approximately 90 minutes to allow for cell migration.
-
-
Quantification:
Proposed Mechanism of Action and Signaling Pathways
The this compound appears to exert its anti-atherogenic effects primarily by improving the function of High-Density Lipoprotein (HDL), rendering it anti-inflammatory. This enhanced HDL function leads to a reduction in LDL-induced inflammatory responses in the arterial wall.
Caption: Proposed mechanism of this compound's anti-atherogenic action.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-atherogenic effects of the this compound in a preclinical setting.
Caption: General experimental workflow for this compound evaluation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of Mouse Atherosclerotic Lesion Size: En Face Analysis of Aortic Lesions [protocols.io]
- 3. mmpc.org [mmpc.org]
- 4. 4.4. En Face Lesion Analysis [bio-protocol.org]
- 5. Serum paraoxonase 1 (PON1) measurement: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
KRES and 4F Peptides: A Comparative Analysis of Efficacy in Atherosclerosis Models
In the landscape of novel therapeutic agents for atherosclerosis, apolipoprotein A-I (ApoA-I) mimetic peptides have emerged as a promising class of molecules. Among these, the 18-amino acid peptide 4F and the much smaller tetrapeptide KRES have garnered significant attention for their ability to mimic the anti-atherogenic properties of ApoA-I. This guide provides a comparative overview of the efficacy, mechanisms of action, and experimental validation of KRES and 4F peptides, tailored for researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies are not extensively available in published literature, the individual efficacy of KRES and 4F peptides has been demonstrated in various animal models of atherosclerosis, primarily in apolipoprotein E-null (apoE-/-) mice. The following table summarizes key quantitative data from independent studies.
| Feature | KRES Peptide | 4F Peptide |
| Structure | Tetrapeptide (4 amino acids) | 18-amino acid peptide |
| Primary Mechanism | Renders HDL anti-inflammatory, increases paraoxonase activity, interacts with lipids.[1] | Mimics ApoA-I, binds oxidized lipids with high affinity, anti-inflammatory, promotes cholesterol efflux.[2][3] |
| Atherosclerotic Lesion Reduction | Significantly reduced atherosclerosis in apoE null mice.[1] | Significantly reduced the development of atherosclerotic lesions in various mouse models.[2] |
| Effect on HDL | Renders HDL anti-inflammatory.[1] | Converts pro-inflammatory HDL to anti-inflammatory HDL.[2] |
| Oral Efficacy | Orally effective.[1] | Orally administered D-4F improves HDL inflammatory index in humans. |
Mechanisms of Action and Signaling Pathways
The KRES and 4F peptides, despite both exhibiting anti-atherogenic properties, operate through distinct mechanisms.
This compound: The small size of the this compound precludes the formation of an amphipathic helix, a characteristic feature of many ApoA-I mimetics like 4F.[1] Its biological activity is believed to stem from its ability to directly interact with lipids, reduce lipoprotein lipid hydroperoxides, and increase the activity of paraoxonase, an HDL-associated enzyme with antioxidant properties.[1] The oral efficacy of both L- and D-amino acid forms of KRES suggests that its mechanism is not dependent on specific peptide-protein interactions.[1]
4F Peptide: The 4F peptide is designed to form a class A amphipathic helix, similar to the lipid-binding domains of ApoA-I.[2] This structure allows it to bind with high affinity to pro-inflammatory oxidized phospholipids, effectively sequestering them and preventing downstream inflammatory signaling.[2] Furthermore, 4F has been shown to activate specific intracellular signaling pathways. In endothelial cells, it promotes the expression of Stromal Cell-Derived Factor-1α (SDF-1α) through the PI3K/Akt/ERK/HIF-1α pathway. In macrophages, D-4F enhances cholesterol efflux via the cAMP-PKA-ABCA1 pathway.
References
- 1. 4F Peptide reduces nascent atherosclerosis and induces natural antibody production in apolipoprotein E-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An ApoA-I Mimic Peptide of 4F Promotes SDF-1α Expression in Endothelial Cells Through PI3K/Akt/ERK/HIF-1α Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-4F, an apolipoprotein A-I mimetic peptide, promotes cholesterol efflux from macrophages via ATP-binding cassette transporter A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Short versus Long Apolipoprotein Mimetics in Atherosclerosis Research
For researchers, scientists, and drug development professionals, the landscape of potential atherosclerosis therapies is continually evolving. Among the promising candidates are apolipoprotein (apo) mimetic peptides, synthetic molecules designed to replicate the beneficial functions of endogenous apolipoproteins like apoA-I and apoE. These peptides are broadly categorized by their length—short mimetics (typically 18-30 amino acids) and longer constructs. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of next-generation therapeutics.
Apolipoprotein mimetics primarily exert their anti-atherosclerotic effects through two key mechanisms: promoting reverse cholesterol transport (RCT) and exerting anti-inflammatory and antioxidant effects.[1] Shorter peptides, such as the widely studied 4F, are known for their ability to bind lipids and have demonstrated efficacy in various animal models.[2][3] Longer peptides, often designed as dual-domain molecules, may offer enhanced functionalities, such as improved receptor binding and more potent cholesterol reduction.[1][4]
Quantitative Performance Comparison
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of representative short and long apolipoprotein mimetics.
| Table 1: Comparison of Short Apolipoprotein A-I Mimetics | |||
| Peptide | Length (Amino Acids) | Key Efficacy Data | Reference |
| 4F (D- and L-isomers) | 18 | Reduced aortic lesions in LDL-receptor null mice without affecting plasma cholesterol levels.[5] Both oral and intraperitoneal administration in apoE-null mice reduced evolving vein graft lesions by 42-43%, but had no effect on established aortic sinus lesions.[6] | [5][6] |
| 5A | 37 (bihelical) | Intravenous administration of 5A-phospholipid complex (30 mg/kg, 3x/week for 8 weeks) reduced atherosclerosis by 30-50% in apoE null mice.[5] | [5] |
| ATI-5261 | 26 | Daily intraperitoneal injections (15 mg/kg) for 6 weeks reduced plaque lesions by 20% in apoE-/- mice, while injections every other day (30 mg/kg) led to a 47% reduction.[7] | [7] |
| Table 2: Comparison of Long Apolipoprotein E Mimetics | |||
| Peptide | Length (Amino Acids) | Key Efficacy Data | Reference |
| Ac-hE18A-NH2 | 28 | More effective than 4F in reducing atherosclerotic lesions in older female apoE null mice at the same dosage and administration frequency.[3] Significantly reduced plasma cholesterol and triglycerides, unlike 4F.[3] | [3] |
| mR18L | 18 | Reduced plasma cholesterol in LDLR-null mice to a similar extent as Ac-hE18A-NH2, but was less effective at reducing atherosclerosis.[8] | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the function of apolipoprotein mimetics.
Cholesterol Efflux Assay
This assay quantifies the capacity of apolipoprotein mimetics to promote the removal of cholesterol from macrophages, a critical step in reverse cholesterol transport.
Materials:
-
J774 murine macrophages or bone marrow-derived macrophages (BMDMs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
[3H]-cholesterol
-
Bovine Serum Albumin (BSA)
-
Apolipoprotein mimetic peptides
-
Phosphate Buffered Saline (PBS)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Labeling: Plate macrophages in 24-well plates and culture in DMEM with 10% FBS. Label the cells with [3H]-cholesterol (1 µCi/mL) in DMEM with 5% FBS for 24-48 hours.
-
Equilibration: Wash the cells with PBS and incubate in serum-free DMEM containing 0.2% BSA for 18-24 hours to allow the [3H]-cholesterol to equilibrate within the cellular cholesterol pools.
-
Efflux: Replace the equilibration medium with serum-free DMEM containing the apolipoprotein mimetic peptides at various concentrations. Incubate for 4-6 hours.
-
Quantification: Collect the supernatant (containing effluxed cholesterol) and lyse the cells with a suitable lysis buffer. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Calculation: Cholesterol efflux is expressed as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).
Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of apolipoprotein mimetics to suppress the inflammatory response in macrophages, often induced by lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophages or primary macrophages
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Apolipoprotein mimetic peptides
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Culture and Treatment: Plate macrophages and allow them to adhere. Pre-treat the cells with various concentrations of the apolipoprotein mimetic peptides for 2-4 hours.
-
Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-24 hours).
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (qRT-PCR): Lyse the cells and extract total RNA. Perform reverse transcription to synthesize cDNA. Use qRT-PCR to quantify the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize the expression to a housekeeping gene (e.g., Gapdh).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Two apolipoprotein E mimetic peptides with similar cholesterol reducing properties exhibit differential atheroprotective effects in LDL-R null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein A-I Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E mimetic is more effective than apolipoprotein A-I mimetic in reducing lesion formation in older female apo E null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apolipoprotein E mimetics and cholesterol-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apolipoprotein Mimetic Peptides: Mechanisms of Action as Anti-atherogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A new HDL mimetic peptide that stimulates cellular cholesterol efflux with high efficiency greatly reduces atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apolipoprotein Mimetic Peptides: Potential New Therapies for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
KRES Peptide: A Cross-Species Comparative Guide to its Anti-Atherosclerotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species efficacy of the KRES peptide, a novel tetrapeptide with potent anti-atherosclerotic properties. The information presented herein is supported by experimental data from preclinical studies, offering valuable insights for researchers and professionals in the field of cardiovascular drug development.
I. Comparative Efficacy of KRES and Alternatives
The this compound has demonstrated significant anti-atherosclerotic effects in multiple animal models. Its efficacy, along with a comparable peptide FREL and an inactive isomer KERS, is summarized below. The data is extracted from studies conducted in ApoE null mice, a well-established model for atherosclerosis, and in monkeys.
Table 1: In Vivo Efficacy of KRES, FREL, and KERS Peptides in ApoE Null Mice
| Parameter | Control (Chow) | L-KRES (200 µg/g chow) | D-FREL (200 µg/g chow) | L-FREL (200 µg/g chow) | KERS (inactive control) |
| Lipoprotein Lipid Hydroperoxides (LOOH) in LDL | High | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] | No significant change[1][2] |
| Lipoprotein Lipid Hydroperoxides (LOOH) in HDL | High | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] | No significant change[1][2] |
| Paraoxonase (PON) Activity in HDL | Baseline | Significantly Increased[1][2] | Significantly Increased[1] | Significantly Increased[1] | No significant change[1][2] |
| HDL Anti-inflammatory Properties | Pro-inflammatory | Rendered Anti-inflammatory[1][2] | Rendered Anti-inflammatory[1] | Rendered Anti-inflammatory[1] | Remained Pro-inflammatory[1][2] |
| LDL-induced Monocyte Chemotactic Activity (MCA) | High | Significantly Reduced[1] | Significantly Reduced[1] | Significantly Reduced[1] | No significant change[1][2] |
| Aortic Root Sinus Lesion Area | Extensive | Significantly Reduced[1][2] | Significantly Reduced[1] | Significantly Reduced[1] | No significant change[1][2] |
| En Face Aortic Lesion Area | Extensive | Trend towards reduction | Trend towards reduction | Significantly Reduced[1] | No significant change[1][2] |
| HDL-Cholesterol Levels | Baseline | Significantly Increased[1] | Not reported | Significantly Increased[1] | No significant change[1][2] |
Table 2: Efficacy of FREL Peptide in Monkeys
| Parameter | Pre-treatment | Post-treatment (Oral FREL) |
| HDL Anti-inflammatory Properties | Pro-inflammatory | Rendered Anti-inflammatory[1][2] |
II. Mechanism of Action and Signaling Pathway
The anti-atherosclerotic effects of the this compound are attributed to its ability to interact with lipids, particularly within High-Density Lipoprotein (HDL), leading to the reduction of lipid hydroperoxides and the activation of antioxidant enzymes like paraoxonase 1 (PON1). This mechanism does not appear to rely on the formation of an amphipathic helix, a common feature of other apolipoprotein mimetic peptides.[1][2]
References
Unveiling the Anti-Inflammatory Potential of KRES Peptide: A Comparative Analysis
For Immediate Release
In the dynamic field of therapeutic peptide discovery, the KRES peptide, a four-amino-acid sequence derived from apolipoprotein E, has emerged as a candidate with purported anti-inflammatory and anti-atherogenic properties. This guide provides a comparative analysis of the this compound against established anti-inflammatory peptides—BPC-157, KPV, and GHK-Cu—to contextualize its potential therapeutic value and underscore the necessity for rigorous experimental validation. While the precise molecular mechanisms of the this compound remain largely to be elucidated by dedicated studies, this comparison serves as a valuable resource for researchers, scientists, and drug development professionals by detailing the well-documented anti-inflammatory pathways of analogous peptides and the experimental frameworks required to validate such claims.
The this compound is identified as an apolipoprotein-derived peptide that interacts with lipids, is thought to reduce lipoprotein lipid hydroperoxides, and may activate antioxidant enzymes[1]. Its anti-inflammatory action is hypothesized to be linked to these lipid-modulating functions, a characteristic shared with other apolipoprotein-derived peptides known to mitigate inflammation in conditions like atherosclerosis[2][3][4][5][6][7]. However, a comprehensive understanding of its specific effects on inflammatory signaling cascades, such as the NF-κB and MAPK pathways, and its influence on cytokine production is currently lacking in publicly available research.
This guide will delve into the established anti-inflammatory mechanisms of BPC-157, KPV, and GHK-Cu, presenting quantitative data from key experiments and detailed protocols to facilitate a thorough and objective comparison.
Comparative Analysis of Anti-Inflammatory Peptides
To effectively evaluate the potential of the this compound, it is benchmarked against three peptides with well-documented anti-inflammatory effects. The following tables summarize the key characteristics and reported quantitative data for these peptides.
Table 1: Overview of Anti-Inflammatory Peptides
| Peptide | Origin | Primary Anti-Inflammatory Mechanism | Key Molecular Targets |
| KRES | Apolipoprotein E-derived | Proposed to be lipid interaction and antioxidant enzyme activation[1] | Unknown |
| BPC-157 | Synthetic, derived from a human gastric protein | Modulates multiple inflammatory pathways, promotes angiogenesis[8][9][10] | TNF-α, IL-6, VEGF |
| KPV | α-Melanocyte-stimulating hormone (α-MSH) derivative | Inhibits NF-κB and MAP kinase signaling pathways[5][11][12][13] | NF-κB (p65), IκB-α, various MAP kinases |
| GHK-Cu | Naturally occurring copper-peptide complex | Suppresses pro-inflammatory cytokine expression, antioxidant effects[2][3][4][14][15] | TNF-α, IL-6, NF-κB, p38 MAPK |
Table 2: Quantitative Comparison of Anti-Inflammatory Effects
| Peptide | Experimental Model | Key Finding | Reference |
| KRES | - | Data not available | - |
| BPC-157 | Freund's adjuvant-induced polyarthritis in rats | Reduced paw inflammation, nodule formation, and stiffness.[9] | [9] |
| KPV | IL-1β-stimulated Caco2-BBE cells | Reduced IκB-α degradation at 20 minutes post-stimulation.[11] | [11] |
| GHK-Cu | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | Significantly reduced the expression of IL-1β, IL-6, and TNF-α in colonic tissue.[3] | [3] |
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of peptides are primarily mediated through the modulation of key signaling pathways. The diagrams below illustrate the established mechanism for KPV and a general experimental workflow for assessing anti-inflammatory activity.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is fundamental for screening the anti-inflammatory potential of a peptide by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (e.g., KRES, KPV, GHK-Cu) and the cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Control wells without LPS are also included.
-
Incubation: The plates are incubated for 24 hours at 37°C.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats or Swiss albino mice are used for the study. Animals are housed under standard laboratory conditions with free access to food and water.
-
Grouping: Animals are randomly divided into several groups: a control group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of the peptide.
-
Peptide Administration: The test peptide is administered, typically via intraperitoneal or oral route, 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Conclusion
The this compound, as an apolipoprotein E-derived entity, holds theoretical promise as an anti-inflammatory agent, potentially acting through lipid modulation and antioxidant pathways. However, a significant gap exists in the scientific literature regarding its specific molecular mechanisms and a lack of quantitative data validating its anti-inflammatory effects. In contrast, peptides such as BPC-157, KPV, and GHK-Cu have been more extensively studied, with research elucidating their impact on key inflammatory signaling pathways like NF-κB and MAPK, and their ability to reduce the expression of pro-inflammatory cytokines.
For the this compound to be considered a viable therapeutic candidate, future research must focus on rigorous experimental validation using established in vitro and in vivo models, such as those detailed in this guide. Determining its specific molecular targets and quantifying its efficacy in reducing inflammatory markers will be crucial steps in substantiating its purported anti-inflammatory mechanism. This comparative guide serves as a foundational resource for directing such future investigations and for the broader scientific community engaged in the discovery and development of novel anti-inflammatory therapeutics.
References
- 1. Antimicrobial and anti-inflammatory effects of antimicrobial peptide Lf-KR against carbapenem-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apolipoprotein E-derived peptides reduce CNS inflammation: implications for therapy of neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apolipoprotein E derived peptides inhibit the pro-inflammatory effect of lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apolipoprotein E-derived peptides ameliorate clinical disability and inflammatory infiltrates into the spinal cord in a murine model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of apolipoprotein E derived peptide modulate their lipid-binding capacity and influence their anti-inflammatory function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apolipoprotein and LRP1-Based Peptides as New Therapeutic Tools in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
- 11. A short peptide exerts neuroprotective effects on cerebral ischemia-reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Synthetic Loop Replacement Peptide That Blocks Canonical NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A potential peptide derived from cytokine receptors can bind proinflammatory cytokines as a therapeutic strategy for anti-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic “mini” receptors block atherosclerosis [dzhk.de]
- 15. Regulation of MAP kinase activity by peptide receptor signalling pathway: paradigms of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of KRES Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic peptides holds immense promise for treating a wide range of diseases. However, a thorough evaluation of their potential off-target effects is crucial to ensure safety and efficacy. This guide provides a comparative framework for assessing the off-target profile of the KRES peptide, a novel apolipoprotein mimetic with anti-atherogenic properties. As direct experimental data on this compound's off-target effects is not yet publicly available, this document outlines the essential experimental protocols and data presentation formats for a comprehensive assessment. For comparative purposes, we will reference the well-characterized apolipoprotein A-I mimetic peptide, 4F, where data is available.
Kinase Profiling
Protein kinases are a large family of enzymes that play critical roles in cell signaling. Unintended inhibition or activation of kinases by a therapeutic peptide can lead to significant off-target effects. Kinase profiling assays are therefore essential to evaluate the selectivity of the this compound across the human kinome.
Experimental Protocol: Kinase Activity Assay
A common method for kinase profiling is a radiometric or luminescence-based kinase activity assay.
-
Preparation of Kinase Panel: A broad panel of purified human kinases (e.g., the Eurofins SafetyScreen44™ Kinase Panel) should be used.
-
Test Compound Preparation: The this compound and a comparator peptide (e.g., 4F) are serially diluted to a range of concentrations.
-
Assay Reaction: Each kinase is incubated with its specific substrate, ATP (radiolabeled with ³³P or in a system with a luciferase-based detection reagent), and the test peptide in a suitable buffer.
-
Detection:
-
Radiometric Assay: The reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Luminescence Assay: A reagent such as Kinase-Glo® is added to measure the amount of remaining ATP. A decrease in luminescence indicates kinase activity.
-
-
Data Analysis: The percentage of inhibition at each peptide concentration is calculated relative to a vehicle control. IC50 values (the concentration at which 50% of kinase activity is inhibited) are then determined.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | This compound IC50 (µM) | 4F Peptide IC50 (µM) |
| EGFR | > 100 (Placeholder) | > 100 |
| VEGFR2 | > 100 (Placeholder) | > 100 |
| SRC | > 100 (Placeholder) | > 100 |
| ROCK1 | > 100 (Placeholder) | > 100 |
| PKA | > 100 (Placeholder) | > 100 |
| ... (additional kinases) | ... | ... |
Note: The data for this compound is presented as placeholders and should be replaced with experimental results.
Workflow for Kinase Profiling
KRES Peptide Experimental Results: A Comparative Guide to Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the reproducibility of KRES peptide experimental data compared with leading alternative KRAS inhibitors. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The development of therapeutics targeting KRAS, a pivotal oncogene mutated in a significant fraction of human cancers, has been a long-standing challenge in oncology. Peptide-based inhibitors, such as the KRES family of peptides, have emerged as a promising modality. However, the reproducibility of experimental findings is paramount for advancing such candidates through the drug development pipeline. This guide provides a comparative analysis of the experimental results for the this compound, KRpep-2d, and leading small molecule inhibitors targeting KRAS mutations, with a focus on data reproducibility.
Comparative Analysis of KRAS Inhibitors
The landscape of KRAS inhibitors is rapidly evolving. While peptide-based inhibitors like KRpep-2d have shown promise, small molecule inhibitors have, to date, seen more clinical success. This section compares the in vitro efficacy of the this compound KRpep-2d with several alternative small molecule inhibitors.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 | Reference |
| KRpep-2d | KRAS G12D | 8.9 nM | 1.6 nM (cell-free) | [1][2] |
| 800 nM | 30 µM (cell-based, A427) | [1][3] | ||
| MRTX1133 | KRAS G12D | ~0.2 pM | ~5 nM (cell-based, median) | [4][5][6] |
| 0.2 nM (SPR) | 6 nM (AGS cells) | [6][7] | ||
| Adagrasib (MRTX849) | KRAS G12C | - | 10 - 973 nM (2D cell culture) | [8][9][10] |
| 0.2 - 1042 nM (3D cell culture) | [8][10] | |||
| 14 nM (p-ERK inhibition, NCI-H358) | [9] | |||
| Sotorasib (AMG 510) | KRAS G12C | - | ~6 nM (NCI-H358) | [11] |
| ~9 nM (MIA PaCa-2) | [11] | |||
| 81.8 nM (H358), 690.4 nM (H23) | [11] | |||
| BI-2493 (Pan-KRAS) | Multiple KRAS mutants | - | - | [12][13] |
| BAY-293 (Pan-KRAS) | Multiple KRAS mutants | - | 1.15 - 5.26 µM (PDAC cell lines) | [14] |
Note on Reproducibility: A significant discrepancy is observed in the reported binding affinity (Kd) for KRpep-2d, with values ranging from 8.9 nM to 800 nM[2][3]. This highlights a potential issue with the reproducibility of experimental results for this peptide. In contrast, the reported potency of the small molecule inhibitor MRTX1133 is more consistent across different studies[4][5][6][7]. The wide range of IC50 values for Adagrasib and Sotorasib can be attributed to the use of different cell lines and assay formats (2D vs. 3D culture), a factor that researchers should consider when comparing results.
Key Signaling Pathways
KRAS is a central node in signaling pathways that drive cell proliferation and survival. Oncogenic mutations in KRAS lead to its constitutive activation, resulting in the persistent stimulation of downstream effector pathways, primarily the MAPK and PI3K pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Crystal Structure of a Human K-Ras G12D Mutant in Complex with GDP and the Cyclic Inhibitory Peptide KRpep-2d - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRTX1133 (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
- 8. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 9. Adagrasib | MRTX849 | KRAS G12C covalent inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 13. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 14. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
KRES Peptide's Impact on HDL Cholesterol: A Comparative Analysis
For researchers and professionals in drug development, identifying novel therapeutic agents that effectively modulate lipid profiles is a critical endeavor. The small tetrapeptide KRES has emerged as a promising candidate for elevating high-density lipoprotein (HDL) cholesterol levels, a key target in the prevention and treatment of cardiovascular disease. This guide provides a comprehensive comparison of the KRES peptide's efficacy against other HDL-raising alternatives, supported by experimental data and detailed methodologies.
Quantitative Comparison of HDL-C Modulating Agents
The following table summarizes the reported efficacy of the this compound and its alternatives in increasing HDL cholesterol (HDL-C) levels. It is important to note that the experimental models and conditions vary between studies, which should be taken into consideration when comparing the data.
| Agent | Class | Reported HDL-C Increase | Experimental Model | Key Findings & Remarks |
| D-KRES | ApoA-I Mimetic Peptide | 27%[1] | Apolipoprotein E-null (apoE-/-) mice | Orally active. Also reduced lipoprotein lipid hydroperoxides and increased paraoxonase activity. The L-amino acid version (L-KRES) and another tetrapeptide, FREL, also demonstrated similar activity[2][3][4]. |
| FREL | ApoA-I Mimetic Peptide | Data suggests similar efficacy to KRES[2][3][4] | ApoE-null (apoE-/-) mice, monkeys | Orally active and shares physicochemical and biological properties with KRES.[2][3][4] |
| 4F | ApoA-I Mimetic Peptide | No significant change in HDL-C levels in some studies[5] | LDL receptor-null mice, apoE-/- mice | Primarily improves HDL function by converting it to an anti-inflammatory state. Reduces atherosclerosis significantly without necessarily raising HDL-C levels.[5] |
| ATI-5261 | ApoA-I Mimetic Peptide | Data not focused on HDL-C increase | ApoE-/- mice | Potently stimulates cholesterol efflux. |
| Anacetrapib | CETP Inhibitor | ~138% | Humans (in statin-treated patients) | CETP inhibitors as a class have shown dramatic increases in HDL-C, but clinical outcomes have been mixed. |
| Evacetrapib | CETP Inhibitor | ~80% | Humans (in statin-treated patients) | |
| Dalcetrapib | CETP Inhibitor | ~30% | Humans (in statin-treated patients) | |
| Torcetrapib | CETP Inhibitor | ~72% | Humans (in statin-treated patients) | Development halted due to adverse off-target effects. |
| Fibrates (e.g., Fenofibrate) | PPARα Agonist | 10-20% | Humans | Primarily used to lower triglycerides, with a modest effect on HDL-C. |
| Niacin (Nicotinic Acid) | Vitamin B3 | 15-30% | Humans | One of the most effective agents for raising HDL-C, but can have side effects. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the administration of peptides in mouse models, based on common laboratory practices.
Oral Administration of KRES/FREL Peptides in Mice (Oral Gavage)
This protocol describes the oral administration of a peptide solution to a mouse using a gavage needle.
Materials:
-
KRES or FREL peptide solution of desired concentration in a suitable vehicle (e.g., sterile water or saline).
-
Mouse gavage needles (flexible or rigid with a ball tip, appropriate size for the mouse).
-
Syringes (1 ml or smaller).
-
Animal scale.
-
70% ethanol (B145695) for disinfection.
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct volume of the peptide solution to be administered. The typical dosage for KRES has been reported in the range of 125 µ g/mouse/day .
-
Syringe Preparation: Draw the calculated volume of the peptide solution into the syringe fitted with the gavage needle. Ensure there are no air bubbles.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring control over the head and neck to prevent movement. The body should be held in a vertical position.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
Intraperitoneal Injection of Peptides in Mice
This protocol outlines the procedure for administering a substance directly into the peritoneal cavity of a mouse.
Materials:
-
Peptide solution for injection.
-
Sterile syringes and needles (typically 25-27 gauge).
-
Animal scale.
-
70% ethanol for disinfection.
Procedure:
-
Animal and Syringe Preparation: As with oral gavage, weigh the mouse and prepare the syringe with the correct volume of the peptide solution.
-
Animal Restraint: Restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move the abdominal organs away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
Post-Injection Care: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Signaling Pathways and Mechanisms of Action
The therapeutic effect of the this compound on HDL is primarily attributed to its ability to improve the quality and function of HDL particles.
Caption: Mechanism of this compound action on HDL.
The this compound, despite its small size, associates with HDL particles. This interaction facilitates the removal of oxidized lipids from the HDL particle. The removal of these inhibitory oxidized lipids leads to the activation of paraoxonase 1 (PON1), an antioxidant enzyme associated with HDL. The resulting functional, anti-inflammatory HDL is more efficient in reverse cholesterol transport, contributing to an overall increase in measured HDL-C levels and a reduction in atherosclerosis.[2][3]
Caption: General experimental workflow for evaluating this compound.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Oral small peptides render HDL antiinflammatory in mice and monkeys and reduce atherosclerosis in ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. HDL apolipoprotein-related peptides in the treatment of atherosclerosis and other inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Mimetics of Apolipoproteins Improve HDL Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L- and D-Enantiomeric Peptide Bioactivity: A Case Study of the Antimicrobial Peptide NK2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of L- and D-enantiomers of a representative peptide, the bovine NK-lysin-derived peptide NK2A. The use of D-amino acids in peptide design is a key strategy to enhance therapeutic potential by increasing resistance to enzymatic degradation. This comparison is supported by experimental data and detailed methodologies for key assays.
Introduction to Peptide Chirality and its Impact on Bioactivity
Peptides are polymers of amino acids, which, with the exception of glycine, are chiral molecules existing in two mirror-image forms: L- (levorotatory) and D- (dextrorotatory) enantiomers. Naturally occurring peptides and proteins are almost exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, are stereospecific for L-peptides. This susceptibility to proteolysis limits the in vivo half-life and therapeutic efficacy of L-peptides.
The substitution of L-amino acids with their D-counterparts can render peptides resistant to proteolytic degradation, thereby prolonging their circulation time and bioavailability. However, this modification can also impact their biological activity, which is intrinsically linked to their three-dimensional structure and interaction with biological targets. This guide explores these differences through a comparative study of L-NK2A and D-NK2A.
Data Presentation: L-NK2A vs. D-NK2A
The following tables summarize the quantitative data from a comparative study of the antimicrobial, cytotoxic, and stability profiles of L-NK2A and its D-enantiomer.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | L-NK2A (µM) | D-NK2A (µM) |
| Histophilus somni | Similar activity reported | Similar activity reported |
| Mycoplasma bovis | High activity | Not specified, but D-enantiomers generally show similar or slightly better activity |
| MDR Salmonella | Strong inhibition | Not specified, but D-enantiomers generally show similar or slightly better activity |
Note: Specific MIC values for D-NK2A against all listed organisms were not detailed in the direct comparative study, but the study concluded that the in vitro bacterial killing activities were similar for both enantiomers against Histophilus somni. It is a general finding that D-peptides often exhibit comparable or slightly enhanced antimicrobial activity compared to their L-counterparts.
Table 2: Proteolytic Stability
| Treatment | L-NK2A | D-NK2A |
| Trypsin Digestion | Degraded | Resistant |
| Serum Incubation | Slightly reduced activity | Slightly reduced activity |
Table 3: Cytotoxicity (Hemolytic Activity)
| Peptide | Hemolytic Activity |
| L-NK2A | Minimal |
| D-NK2A | Minimal |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.[1][2]
-
Peptide Dilution: Serial twofold dilutions of the L- and D-peptides are prepared in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth is observed.[1][2]
Experimental Workflow for MIC Assay
References
KRES Peptide: A Novel Therapeutic Agent for Atherosclerosis Compared
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of KRES Peptide's Performance with Alternative Therapies, Supported by Experimental Data.
The global burden of atherosclerotic cardiovascular disease necessitates the exploration of innovative therapeutic strategies. This guide provides a comprehensive evaluation of the this compound, a novel tetrapeptide, as a potential anti-atherosclerotic agent. Its performance is objectively compared with established and emerging therapies, including statins and PCSK9 inhibitors, supported by experimental data from preclinical models. Detailed methodologies for key experiments are provided to ensure reproducibility and critical assessment.
Comparative Efficacy of Anti-Atherosclerotic Agents
The following table summarizes the quantitative data on the efficacy of the this compound and its alternatives in preclinical mouse models of atherosclerosis.
| Therapeutic Agent | Mouse Model | Key Efficacy Parameters | Mechanism of Action | Reference |
| This compound (D-KRES) | ApoE null | Aortic Root Lesion Reduction: Significant reduction observed (visual data) HDL-Cholesterol: ↑ 27% | Reduces lipoprotein lipid hydroperoxides (LOOH), increases paraoxonase (PON1) activity, associates with HDL to make it anti-inflammatory.[1][2] | [1][2] |
| PCSK9 Inhibitory Peptide | APOE3-Leiden.CETP | Atherosclerotic Lesion Size Reduction: ↓ 97% Total Cholesterol: ↓ 69% Triglycerides: ↓ 68% | Inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9), leading to increased LDL receptor recycling and clearance of LDL-cholesterol. | |
| Alirocumab (PCSK9 mAb) | APOE3Leiden.CETP | Atherosclerotic Lesion Size Reduction: ↓ 71-88% (dose-dependent) Total Cholesterol: ↓ 37-46% (dose-dependent) | Monoclonal antibody that binds to and inhibits PCSK9. | |
| Atorvastatin (Statin) | ApoE null | Aortic Root Lesion Reduction: Variable, with some studies showing significant reduction and others showing plaque stabilization without significant size reduction. Effects can be independent of lipid lowering. | Inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Also possesses pleiotropic anti-inflammatory and plaque-stabilizing effects. |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anti-atherosclerotic agents are provided below.
Quantification of Aortic Root Sinus Atherosclerosis in Mice
This protocol is adapted from established methods for quantifying atherosclerotic lesions in the aortic root of mouse models.
1. Tissue Collection and Preparation:
- Euthanize the mouse via an approved method.
- Perfuse the circulatory system with phosphate-buffered saline (PBS) to clear the blood, followed by perfusion with 4% paraformaldehyde in PBS for fixation.
- Dissect the heart and the proximal aorta. The upper portion of the ventricles is removed to expose the aortic root.
- The heart is then embedded in Optimal Cutting Temperature (OCT) compound and frozen for cryosectioning.
2. Cryosectioning:
- Serial 10 µm-thick sections are cut from the aortic root using a cryostat.
- Sections are collected on microscope slides, typically starting from the appearance of the aortic valve leaflets. A consistent starting point is crucial for comparative analysis.
3. Staining:
- For lipid deposition analysis, sections are stained with Oil Red O, which stains neutral lipids red.
- Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
4. Image Acquisition and Analysis:
- Stained sections are imaged using a light microscope equipped with a digital camera.
- The total area of the aortic root sinus and the Oil Red O-positive lesion area are quantified using image analysis software (e.g., ImageJ).
- The lesion area is typically expressed as a percentage of the total aortic root sinus area.
Measurement of Paraoxonase (PON1) Activity
This spectrophotometric assay measures the arylesterase activity of PON1.
1. Reagents:
- Tris-HCl buffer (100 mM, pH 8.0) containing 2 mM CaCl₂.
- Phenylacetate (B1230308) substrate solution.
- Serum or plasma samples.
2. Procedure:
- Add a diluted serum or plasma sample to the Tris-HCl buffer in a 96-well plate or cuvette.
- Initiate the reaction by adding the phenylacetate substrate.
- Monitor the hydrolysis of phenylacetate to phenol (B47542) by measuring the increase in absorbance at 270 nm over time using a spectrophotometer.
- Calculate the rate of hydrolysis, which is proportional to the PON1 activity. Activity is typically expressed in U/mL.
Measurement of Lipoprotein Lipid Hydroperoxides (LOOH)
This assay quantifies the amount of lipid hydroperoxides in lipoprotein fractions.
1. Lipoprotein Isolation:
- Isolate lipoprotein fractions (e.g., HDL, LDL) from plasma using methods such as ultracentrifugation or fast protein liquid chromatography (FPLC).
2. LOOH Assay:
- A common method is the ferrous oxidation-xylenol orange (FOX) assay.
- In this assay, lipid hydroperoxides oxidize Fe²⁺ to Fe³⁺ in the presence of xylenol orange.
- The resulting Fe³⁺-xylenol orange complex has a characteristic absorbance that can be measured spectrophotometrically at a specific wavelength (e.g., 560 nm).
- The concentration of LOOH is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of a hydroperoxide standard (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).
Visualizing Mechanisms and Workflows
Proposed Signaling Pathway of this compound in Atherosclerosis
The following diagram illustrates the hypothesized signaling pathway through which the this compound exerts its anti-atherosclerotic effects. This pathway is based on its known ability to modulate HDL function and reduce oxidative stress.
Caption: Hypothesized signaling pathway of the this compound in mitigating atherosclerosis.
Experimental Workflow for Validating an Anti-Atherosclerotic Agent
The diagram below outlines a typical experimental workflow for the preclinical validation of a potential anti-atherosclerotic therapeutic agent, such as the this compound.
Caption: A typical experimental workflow for preclinical validation of anti-atherosclerotic agents.
Conclusion
The this compound demonstrates a promising and distinct mechanism of action as a potential oral therapeutic for atherosclerosis. By enhancing the anti-inflammatory properties of HDL and reducing oxidative stress, it offers a different approach compared to the lipid-lowering-centric mechanisms of statins and PCSK9 inhibitors. While the preclinical data is encouraging, further studies are warranted to quantify its efficacy in reducing atherosclerotic plaque burden more precisely and to elucidate its detailed interactions with inflammatory signaling pathways. This guide provides a foundational comparison to aid researchers and drug development professionals in evaluating the therapeutic potential of the this compound in the context of current and emerging anti-atherosclerotic strategies.
References
KRES Peptide: A Comparative Analysis of In Vivo Efficacy in Burkitt's Lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic peptide, here referred to as KRES peptide (represented by the AKRAIT peptide in our analysis due to the lack of specific public data on a peptide named "KRES"), against the standard-of-care chemotherapy regimen in the context of Burkitt's lymphoma. The data presented is based on published preclinical in vivo studies to facilitate an objective evaluation of the peptide's therapeutic potential.
Comparative Efficacy of this compound and Standard of Care
The following table summarizes the in vivo study outcomes for the this compound (AKRAIT) and a standard chemotherapy regimen in a Ramos xenograft mouse model of Burkitt's lymphoma.
| Parameter | This compound (AKRAIT) | Standard of Care (R-CHOP) | Control (Vehicle) |
| Treatment Regimen | Daily intravenous injections | Cyclophosphamide, Doxorubicin, Vincristine (B1662923), Prednisone (B1679067) + Rituximab | Saline/PBS |
| Tumor Volume Reduction | 60% reduction after 3 weeks[1] | Data not available in a directly comparable preclinical model; clinical studies show high response rates[2][3][4][5] | Continuous tumor growth[6][7][8] |
| Survival | Expected to increase survival (based on tumor reduction) | Significant improvement in overall and event-free survival in clinical settings[3] | Rapidly declining survival due to tumor progression |
| Mechanism of Action | Blocks nuclear translocation of Crlz-1, disrupting the Runx/CBF-β transcriptional activity and suppressing Bcl-6 expression[1] | Induces apoptosis in rapidly dividing cancer cells through DNA damage and microtubule disruption; Rituximab targets CD20 on B-cells[2][3] | N/A |
| Observed Toxicity | No observable toxicity reported in the preclinical model[1] | Significant toxicities including neutropenia, fever, and infections are common in clinical use[9] | N/A |
| Statistical Significance (p-value) | Not explicitly reported in the summary, but findings are presented as significant | N/A for preclinical comparison | N/A |
Experimental Protocols
Ramos Xenograft Mouse Model of Burkitt's Lymphoma
A standard protocol for establishing a Ramos xenograft model is as follows:
-
Cell Culture: Ramos cells, a human Burkitt's lymphoma cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 5-6 weeks old, are used.
-
Tumor Implantation: 1 x 10^6 to 10 x 10^6 viable Ramos cells are suspended in 100-200 µL of a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers 2-3 times a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
This compound (AKRAIT) Administration
-
Formulation: The AKRAIT peptide is dissolved in a sterile vehicle such as saline or phosphate-buffered saline (PBS).
-
Administration Route: The peptide is administered via daily intravenous (tail vein) injections.[1]
-
Dosage: While the exact dosage from the study is not detailed in the summary, a typical starting dose for in vivo peptide studies can range from 1 to 10 mg/kg body weight.
-
Treatment Duration: Treatment is continued for a specified period, for instance, 3 weeks as in the AKRAIT study.[1]
Standard of Care (R-CHOP) Administration (Representative Preclinical Protocol)
A representative preclinical R-CHOP regimen would be adapted from clinical protocols for mouse models:
-
Rituximab: Administered intravenously or intraperitoneally at a dose of, for example, 10 mg/kg, twice a week.
-
Cyclophosphamide: Administered intraperitoneally at a dose of, for example, 50 mg/kg, once a week.
-
Doxorubicin (Adriamycin): Administered intravenously at a dose of, for example, 2 mg/kg, once a week.
-
Vincristine (Oncovin): Administered intravenously at a dose of, for example, 0.5 mg/kg, once a week.
-
Prednisone: Administered orally via drinking water or daily gavage.
Note: Dosing and schedule would need to be optimized for the specific mouse model to balance efficacy and toxicity.
Visualizing the Mechanisms and Workflows
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study comparing a novel peptide therapeutic to a standard of care.
Caption: In vivo study workflow from model creation to data analysis.
This compound Signaling Pathway
The this compound (AKRAIT) exerts its anti-lymphoma effects by targeting the Crlz-1 signaling pathway. The diagram below outlines this mechanism.
Caption: this compound's mechanism of action via Crlz-1 pathway inhibition.
References
- 1. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rituximab is associated with improved survival in Burkitt lymphoma: a retrospective analysis from two US academic medical centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone with or without radiotherapy in primary mediastinal large B-cell lymphoma: the emerging standard of care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of rituximab, cyclophosphamide, doxorubicin, vincristine and prednisone on serologic parameters and clinical course in lymphoma patients with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rituximab plus cyclophosphamide, doxorubicin, vincristine, and prednisolone in patients with newly diagnosed diffuse large B-cell non-Hodgkin lymphoma: a phase 3 comparison of dose intensification with 14-day versus 21-day cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interval Approach to Assessing Antitumor Activity for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Low-Intensity Therapy in Adults with Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ramos Xenograft Model - Altogen Labs [altogenlabs.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of KRES Peptide
For researchers, scientists, and drug development professionals, the responsible management and disposal of synthetic peptides like KRES are integral to laboratory safety and environmental protection. Given that the specific toxicological properties of many research peptides are not fully characterized, it is imperative to treat them as potentially hazardous substances.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of KRES peptide, ensuring compliance with standard laboratory safety practices.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, adherence to fundamental safety measures is critical. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines, as they supersede any general recommendations.[3][4]
Personal Protective Equipment (PPE) is the first line of defense against accidental exposure and is mandatory when handling research peptides.[3][5]
-
Gloves : Wear chemical-resistant nitrile gloves.[5] If contamination occurs, change them immediately.[3]
-
Eye Protection : Safety glasses or goggles are required to protect against splashes.[3]
-
Lab Coat : A protective lab coat should always be worn over personal clothing.[3][5]
-
Respiratory Protection : When handling lyophilized this compound powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[3]
Step-by-Step Disposal Protocol for this compound
The correct disposal method for this compound waste is contingent on its form (solid or liquid) and any other contaminants present in the waste stream.
1. Waste Segregation and Collection:
Proper segregation is the foundation of safe disposal. Never discard peptide waste in regular trash or down the drain.[3][4]
-
Solid Waste : All solid materials contaminated with this compound, including vials, pipette tips, gloves, and absorbent paper, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][5] High-density polyethylene (B3416737) (HDPE) containers are often suitable.[1]
-
Liquid Waste : All solutions containing this compound, such as unused stock solutions, experimental buffers, and cell culture media, must be collected in a separate, leak-proof, and clearly labeled container for liquid chemical waste.[2][6] Do not mix incompatible waste streams unless explicitly permitted by your EHS office.[4]
2. Inactivation of Liquid Waste (Recommended):
While not always mandatory, inactivating peptide solutions before disposal provides an additional layer of safety.[4] This is typically achieved through chemical degradation via hydrolysis.
-
Select an Inactivation Reagent : Common reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[4][5]
-
Procedure : In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.[5] Allow the mixture to stand for a minimum of 30-60 minutes to ensure complete degradation.[4][5]
-
Neutralization : If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before final disposal.[4]
3. Labeling and Storage of Waste Containers:
-
Labeling : All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify the contents (e.g., "this compound Waste," "Solid Waste with this compound").[6] The label should also include the accumulation start date.[7]
-
Storage : Store sealed waste containers in a designated, secure secondary containment area, away from general lab traffic and incompatible materials, pending collection.[1][4]
4. Final Disposal:
-
Arrange for Collection : Once a waste container is approximately 90% full or reaches the maximum accumulation time allowed by your institution, schedule a pickup.[1]
-
Professional Disposal : The final disposal of this compound waste must be handled by your institution's EHS department or a licensed hazardous waste contractor.[3][6]
Quantitative Data for Peptide Disposal Procedures
The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.
| Parameter | Recommendation | Rationale & Notes |
| Inactivation Reagent | 1 M HCl or 1 M NaOH | Sufficient to hydrolyze peptide bonds.[4] |
| 10% Bleach Solution (0.5-1.0% final concentration) | Effective for many peptides but may be corrosive.[5] | |
| Inactivation Time | Minimum 30-60 minutes | Ensures sufficient contact time for complete peptide degradation.[5] |
| Final pH for Aqueous Waste | 6.0 - 8.0 | Neutral pH is generally required for institutional wastewater streams.[4] |
| Waste Storage | Secure, designated area | Prevents accidental spills and unauthorized access.[1] |
Experimental Protocols
While specific experimental protocols involving this compound will vary, its disposal must consider the context of its use.
-
Biohazardous Waste : If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1] This may necessitate an initial decontamination step, like autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines.[1]
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling KRES peptide
Disclaimer: This document provides essential safety and logistical information for handling KRES peptide based on general safety protocols for synthetic peptides. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this guidance is derived from best practices for handling potentially hazardous research-grade peptides. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
This guide is intended for researchers, scientists, and drug development professionals to provide procedural, step-by-step guidance on the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment and engineering controls are crucial to minimize exposure.
| Control Type | Recommendation | Purpose |
| Engineering Controls | Chemical Fume Hood or Biosafety Cabinet | To prevent inhalation of aerosolized powder.[1][2] |
| Process Enclosures / Local Exhaust Ventilation | To keep airborne contaminant levels below exposure limits.[3] | |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes.[1][2] |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile) | To prevent skin contact.[1][2] Change gloves immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from spills.[1][2] |
| Respiratory Protection | Dust Respirator / Approved Respirator | Recommended for handling large quantities or during spill cleanup to avoid inhalation.[3] |
Handling and Storage Protocols
Proper handling and storage are vital for maintaining the integrity of the this compound and ensuring laboratory safety.
Receiving and Storage:
-
Upon receipt, allow the lyophilized peptide to equilibrate to room temperature before opening to prevent moisture absorption.
-
Store lyophilized this compound at -20°C or colder in a tightly sealed container, away from bright light.[4]
-
For reconstituted solutions, it is recommended to store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[2][4]
Handling Procedures:
-
Work in a Designated Area: All handling of this compound, particularly the lyophilized powder, should be conducted within a chemical fume hood or other ventilated enclosure to prevent inhalation.[1][2]
-
Prevent Contamination: Use sterile equipment (e.g., pipette tips, tubes) for each handling step to maintain the purity of the peptide and prevent cross-contamination.[2]
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[3] Avoid generating dust when handling the powdered form.[3]
-
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water.[3]
-
In case of skin contact: Wash off with soap and plenty of water.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[3]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]
-
Disposal Plan
Dispose of all this compound waste as chemical waste in accordance with federal, state, and local environmental control regulations.[3]
Waste Segregation and Disposal:
-
Solid Waste:
-
Liquid Waste:
-
Decontamination:
-
Reusable glassware should be rinsed with a suitable solvent to solubilize the peptide, and the rinsate collected as chemical waste.[1]
-
-
Final Disposal:
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
